Chromium(5+)
Description
Properties
CAS No. |
14280-17-2 |
|---|---|
Molecular Formula |
Cr+5 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(5+) |
InChI |
InChI=1S/Cr/q+5 |
InChI Key |
RKCWRYBOSIJRNH-UHFFFAOYSA-N |
SMILES |
[Cr+5] |
Canonical SMILES |
[Cr+5] |
Other CAS No. |
14280-17-2 |
Synonyms |
CHROMIUM(V) |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium(V) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of pentavalent chromium [Cr(V)] complexes. Given their significance as intermediates in chromium-induced biological processes and their potential applications in catalysis and drug development, a thorough understanding of their preparation and properties is crucial. This document outlines detailed experimental protocols for the synthesis of prominent Cr(V) species and the primary techniques employed for their characterization, with a focus on practical application in a research setting.
Synthesis of Chromium(V) Complexes
The synthesis of Cr(V) complexes can be broadly categorized into two primary strategies: the oxidation of Cr(III) precursors and the generation from Cr(VI) compounds. The choice of method depends on the desired ligand environment and the stability of the target complex.
Oxidation of Chromium(III) Precursors
A common and versatile method for synthesizing Cr(V)-oxo complexes involves the oxidation of stable Cr(III) starting materials. This approach allows for the use of a wide variety of supporting ligands, enabling fine-tuning of the electronic and steric properties of the resulting Cr(V) center.
Experimental Protocol: Synthesis of a Cr(V)-Oxo Complex via Oxidation of a Cr(III) Precursor
This protocol provides a generalized procedure for the synthesis of a Cr(V)-oxo complex, exemplified by the preparation of --INVALID-LINK--2 from a Cr(III) precursor using an oxygen atom transfer reagent like iodosylbenzene (PhIO).[1][2]
-
Preparation of the Cr(III) Precursor:
-
Synthesize the Cr(III) precursor complex with the desired ligand (e.g., 6-COO−-tpa) according to established literature procedures. A typical synthesis involves reacting a Cr(III) salt (e.g., CrCl3) with the ligand in a suitable solvent.
-
Purify the Cr(III) precursor complex by recrystallization or chromatography to ensure high purity.
-
Characterize the precursor complex using standard techniques (e.g., elemental analysis, mass spectrometry, UV-Vis spectroscopy) to confirm its identity and purity.
-
-
Oxidation to the Cr(V)-Oxo Complex:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Cr(III) precursor complex in a suitable solvent (e.g., acetonitrile).
-
Add a stoichiometric amount (or a slight excess) of a solid oxidant, such as iodosylbenzene, to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath) for a specified duration. The reaction progress can be monitored by UV-Vis spectroscopy, observing the appearance of new absorption bands characteristic of the Cr(V)-oxo species.
-
Upon completion of the reaction, filter the mixture to remove any insoluble byproducts.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude Cr(V)-oxo complex can be purified by recrystallization from a suitable solvent system (e.g., by vapor diffusion of a non-polar solvent like diethyl ether into a concentrated solution of the complex in a polar solvent like acetonitrile).
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Photolytic Synthesis of Cr(V)-Nitrido Complexes from Azide Precursors
Cr(V)-nitrido complexes are often synthesized via photolysis of the corresponding Cr(III)-azido precursors. This method involves the light-induced extrusion of dinitrogen from the coordinated azide ligand, generating a highly reactive nitrido species that is stabilized by the ligand framework.
Experimental Protocol: Synthesis of a Cr(V)-Nitrido Complex by Photolysis
This protocol outlines the general procedure for the synthesis of a Cr(V)-nitrido complex, such as [CrV(cyclam)N]2+, from its Cr(III)-diazido precursor.[3][4][5][6][7]
-
Synthesis of the Cr(III)-Azido Precursor:
-
Prepare the desired Cr(III) complex with a suitable macrocyclic or chelating ligand (e.g., cyclam).
-
In a suitable solvent, react the Cr(III) complex with an excess of an azide salt (e.g., sodium azide) to form the Cr(III)-azido precursor. The reaction may require heating to facilitate ligand exchange.
-
Isolate and purify the Cr(III)-azido precursor, typically by crystallization.
-
-
Photolysis:
-
Dissolve the Cr(III)-azido precursor in an appropriate solvent (e.g., acetonitrile or methylene chloride) in a quartz reaction vessel.
-
Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) at a specific wavelength. The progress of the reaction can be monitored by observing the disappearance of the azide precursor's characteristic UV-Vis absorption bands and the emergence of new bands corresponding to the Cr(V)-nitrido product.
-
Maintain the reaction mixture at a constant temperature, often near room temperature, during irradiation.
-
-
Work-up and Isolation:
-
After the photolysis is complete, remove the solvent under reduced pressure.
-
The resulting Cr(V)-nitrido complex can be purified by recrystallization from an appropriate solvent system.
-
Characterization of Chromium(V) Complexes
Due to their paramagnetic d1 electron configuration, Cr(V) complexes are amenable to a range of spectroscopic and magnetic characterization techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most powerful and widely used technique for the characterization of Cr(V) complexes.[8][9][10] It provides detailed information about the electronic structure and the local environment of the Cr(V) center.
Experimental Protocol: EPR Spectroscopic Analysis of a Cr(V) Complex
-
Sample Preparation: [8][9][10][11]
-
Solid-state: Grind the crystalline or powdered sample to a fine, homogeneous powder. Pack the powder into a quartz EPR tube.
-
Solution: Dissolve the complex in a suitable solvent that will form a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran, or a mixture of solvents). The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding concentration-dependent line broadening.
-
Degassing: For oxygen-sensitive samples, degas the solution by several freeze-pump-thaw cycles.
-
Freezing: Freeze the solution sample slowly in liquid nitrogen to form a transparent glass, avoiding cracking.
-
-
Data Acquisition:
-
Record the EPR spectrum at a specific temperature, typically at low temperatures (e.g., 77 K) for solution samples to observe anisotropic effects.
-
Typical X-band EPR spectrometer settings for a Cr(V) complex are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Optimized to avoid saturation (typically in the low mW range)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for resolution and signal-to-noise ratio
-
Magnetic Field Scan Range: Centered around the expected g-value (for Cr(V), g is typically close to 2).
-
-
-
Data Analysis:
-
Determine the g-values (giso, gx, gy, gz) from the spectrum. For an isotropic spectrum, a single g-value is observed. For an anisotropic spectrum, the principal components of the g-tensor are determined.
-
If resolved, analyze the hyperfine coupling to the 53Cr nucleus (I = 3/2, natural abundance 9.5%) and any coupled ligand nuclei (e.g., 14N, 1H, 31P).
-
Simulate the experimental spectrum using appropriate software to refine the g-values and hyperfine coupling constants.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the Cr(V) complex.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the Cr(V) complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the synthesis of Cr(V) complexes and for probing their electronic transitions. Cr(V)-oxo complexes, for example, often exhibit characteristic absorption bands in the visible region.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the Cr(V) complex in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
-
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is expected to be one for a d1 Cr(V) species.
Experimental Protocol: Magnetic Susceptibility Measurement (Evans Method)
-
Sample Preparation:
-
Prepare a solution of the complex of known concentration in a suitable solvent.
-
Prepare a reference solution containing only the solvent.
-
-
Data Acquisition:
-
Measure the magnetic susceptibility of the solution and the reference using an NMR spectrometer or a dedicated magnetic susceptibility balance.
-
-
Data Analysis:
-
Calculate the molar magnetic susceptibility (χM).
-
Correct for the diamagnetic contributions of the ligands and the counterions.
-
Calculate the effective magnetic moment (μeff) using the equation: μeff = 2.828(χM'T)^1/2, where χM' is the corrected molar susceptibility and T is the temperature in Kelvin. For a d1 system like Cr(V), the spin-only magnetic moment is expected to be approximately 1.73 B.M.[12]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for various classes of Cr(V) complexes.
Table 1: Representative EPR Parameters for Cr(V) Complexes
| Complex | g-value(s) | 53Cr Hyperfine Coupling (A) | Reference(s) |
| [CrV(O)(salen)]+ type | giso ≈ 1.98 | ~20-30 x 10-4 cm-1 | [13] |
| [CrV(N)(corrolato)]- | giso = 1.987 | A(53Cr) = 26 G | [14][15] |
| [CrV(O)(6-COO−-tpa)]2+ | g⊥ = 1.98, g∥ = 1.95 | - | [1][2] |
| [CrV(TMC)(O)(OCH3)]2+ | g ≈ 1.97 | - | [16] |
Table 2: Selected Bond Lengths in Cr(V) Complexes from X-ray Crystallography
| Complex | Cr=O/Cr≡N Bond Length (Å) | Other Cr-Ligand Bond Lengths (Å) | Reference(s) |
| --INVALID-LINK-- | 1.575(9) (Cr≡N) | Cr-O: ~1.95-1.98 | [17] |
| Nitrido(porphyrinato)chromium(V) | 1.565 (Cr≡N) | Cr-N(pyrrole): ~2.03-2.05 | [14] |
| A nitrido(corrolato)chromium(V) complex | 1.530 (Cr≡N) (DFT) | - | [14][18] |
Table 3: UV-Vis Absorption Data for Cr(V) Complexes
| Complex Type | λmax (nm) (assignment) | Molar Absorptivity (ε, M-1cm-1) | Reference(s) |
| Cr(V)-Oxo | ~400-600 (d-d) | 100 - 1000 | [19] |
| Cr(V)-Nitrido (corrole) | 438 (Soret), 608 (Q) | > 10^4 | [14][18] |
Table 4: Magnetic Moments of Cr(V) Complexes
| Complex Type | Theoretical Spin-Only Magnetic Moment (μeff, B.M.) | Experimental Magnetic Moment (μeff, B.M.) | Reference(s) |
| d1 (S=1/2) | 1.73 | ~1.7 - 1.8 | [20][21][22] |
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of Cr(V) complexes.
Caption: General synthetic workflow for Cr(V)-oxo and Cr(V)-nitrido complexes.
Caption: Workflow for the characterization of Cr(V) complexes.
Caption: d-orbital splitting diagram for a Cr(V) ion in different ligand fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 9. how to prepare epr sample [ciqtekglobal.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chromium(v)-oxo and chromium(iii)-superoxo complexes bearing a macrocyclic TMC ligand in hydrogen atom abstraction reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Six-Coordinate Nitrido Complexes of Vanadium(V), Chromium(V), and Manganese(V). Isolation of a Dinuclear, Mixed-Valent &mgr;-Nitrido Chromium(III)/Chromium(V) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 20. testbook.com [testbook.com]
- 21. fizika.si [fizika.si]
- 22. chem.libretexts.org [chem.libretexts.org]
Properties of High-Valent Chromium Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of high-valent chromium species, with a particular focus on hexavalent chromium [Cr(VI)] and the transient pentavalent chromium [Cr(V)]. The document details their chemical reactivity, toxicological effects, and the underlying molecular mechanisms of their action. This guide is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the impacts of heavy metals on biological systems.
Introduction to High-Valent Chromium
Chromium is a transition metal that exists in various oxidation states, with trivalent [Cr(III)] and hexavalent [Cr(VI)] being the most stable and common in biological and environmental systems. While Cr(III) is considered an essential trace element for glucose and lipid metabolism, Cr(VI) is a well-established toxicant and a Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC).[1][2] The high-valent species, Cr(VI) and the intermediate Cr(V), are of significant interest due to their high reactivity and central role in the mechanisms of chromium-induced toxicity.
The toxicity of Cr(VI) is fundamentally linked to its ability to readily cross cell membranes and undergo intracellular reduction, a process that generates reactive chromium intermediates and reactive oxygen species (ROS), leading to extensive cellular damage.
Physicochemical Properties
The distinct properties of high-valent chromium species govern their biological fate and toxicity. Cr(VI) compounds are potent oxidizing agents, a property that underlies their reactivity with biological molecules.
Redox Potentials
| Redox Couple | Standard Reduction Potential (E°) at pH 0 (V) |
| Cr(VI) + e⁻ → Cr(V) | ~1.34 |
| Cr(V) + e⁻ → Cr(IV) | Not readily available |
| Cr(IV) + e⁻ → Cr(III) | ~2.1 |
Note: The redox potentials are highly dependent on the specific ligands coordinated to the chromium center and the pH of the environment.
Intracellular Reduction of Cr(VI)
Once inside the cell, Cr(VI) is rapidly reduced to Cr(III) through a series of one-electron or two-electron transfer steps, involving the formation of reactive intermediates such as Cr(V) and Cr(IV).[3] The primary cellular reductants responsible for this process are ascorbate (Vitamin C) and thiols, particularly glutathione (GSH).[3][4]
The kinetics of these reduction reactions are crucial for understanding the rate of formation of damaging species.
| Reaction | Second-Order Rate Constant (k) | Conditions |
| Cr(VI) + Ascorbic Acid | 0.0156 µM⁻¹s⁻¹ | pH 5 |
| Cr(VI) + Glutathione | 5.9 x 10² M⁻²s⁻¹ (third-order, pH dependent) | Below pH 3 |
| Cr(VI) + Glutathione | 0.11 M⁻¹s⁻¹ (second-order, pH independent) | Below pH 3 |
The reaction with ascorbate is generally considered to be faster in vivo.[5]
Toxicological Properties and Mechanisms of Action
The toxicity of high-valent chromium is multifaceted, involving a cascade of events initiated by its intracellular reduction.
Cellular Uptake
Cr(VI), primarily in the form of chromate (CrO₄²⁻), enters cells through anion transport channels, such as those for sulfate and phosphate, due to its structural similarity to these ions.[3] This efficient uptake mechanism contributes significantly to its toxicity.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The intracellular reduction of Cr(VI) is a major source of reactive oxygen species (ROS), including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[6][7] The formation of these species, particularly through Fenton-like reactions involving intermediate chromium species (Cr(V) and Cr(IV)) and H₂O₂, leads to a state of oxidative stress.[8] This oxidative stress results in widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[6]
DNA Damage
High-valent chromium species are potent genotoxins, inducing a variety of DNA lesions that contribute to their mutagenic and carcinogenic effects.[7][9] The mechanisms of DNA damage are twofold:
-
Oxidative DNA Damage: ROS generated during Cr(VI) reduction can directly damage DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), and can also induce single- and double-strand breaks.[9]
-
Chromium-DNA Adducts: The ultimate reduction product, Cr(III), can directly bind to DNA, forming stable Cr-DNA adducts. These adducts can be binary (Cr-DNA) or ternary (ligand-Cr-DNA), where the ligand is often the reducing agent (e.g., glutathione or ascorbate).[4] These adducts can disrupt DNA replication and transcription and are considered to be a major contributor to chromium's mutagenicity.
Quantitative Toxicological Data
The toxicity of Cr(VI) compounds has been quantified in numerous studies. The following table summarizes key toxicological data.
| Compound | LD₅₀ (Oral, Rat) | Notes |
| Sodium Chromate | 13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male) | [10] |
| Sodium Dichromate | 13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male) | [10] |
| Potassium Dichromate | 13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male) | [10] |
| Ammonium Dichromate | 13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male) | [10] |
| Calcium Chromate | 108 mg Cr(VI)/kg (female), 249 mg Cr(VI)/kg (male) | [10] |
| Lead Chromate | 5 g/kg | Low toxicity attributed to poor solubility.[11] |
Impact on Cellular Signaling Pathways
High-valent chromium species disrupt several key cellular signaling pathways, contributing to their diverse toxicological effects, including apoptosis, cell cycle arrest, and carcinogenesis.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical sensor of DNA damage. Exposure to Cr(VI) leads to the stabilization and activation of p53, often through phosphorylation at Ser15, in response to chromium-induced DNA damage.[1][12] Activated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest, or pro-apoptotic genes, triggering programmed cell death.[12][13]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses, cell survival, and proliferation. Cr(VI) has been shown to activate the NF-κB pathway, often in a dose-dependent manner.[14] This activation can be mediated by ROS and leads to the transcription of pro-inflammatory cytokines and anti-apoptotic genes, which can contribute to chronic inflammation and carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Q1. What happens to the rate of reaction when the concentration is double.. [askfilo.com]
- 4. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress, DNA Damage, and Antioxidant Enzyme Activity Induced by Hexavalent Chromium in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hexavalent Chromium Disrupts Oocyte Development in Rats by Elevating Oxidative Stress, DNA Double-Strand Breaks, Microtubule Disruption, and Aberrant Segregation of Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray absorption near edge structure and extended X-ray absorption fine structure analysis of standards and biological samples containing mixed oxidation states of chromium(III) and chromium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHEM2111 Laboratory Experiments [wwwchem.uwimona.edu.jm]
- 13. Kinetics of the reduction of chromium(VI) by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Chromium(V) Intermediates in Oxidation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(VI) compounds are powerful oxidizing agents widely employed in organic synthesis. The mechanisms of these oxidation reactions are complex and often involve the formation of transient chromium intermediates in lower oxidation states, such as Cr(V) and Cr(IV). Among these, chromium(V) intermediates have garnered significant attention due to their established role in the oxidation of various organic substrates and their implication in the biological activity of chromium compounds. This technical guide provides an in-depth overview of the formation, characterization, and reactivity of Cr(V) intermediates in oxidation reactions, with a focus on their spectroscopic signatures and the experimental methodologies used to study them.
Formation of Chromium(V) Intermediates
Chromium(V) species are typically generated in situ during the reduction of chromium(VI) by a substrate. In the context of alcohol oxidation, the reaction is initiated by the formation of a chromate ester from the alcohol and chromic acid. This ester then undergoes decomposition in the rate-determining step to yield the oxidized product (an aldehyde or ketone) and a reduced chromium species, initially Cr(IV).[1] Subsequent single-electron transfer steps and disproportionation reactions can then lead to the formation of Cr(V) species. The presence of certain ligands, such as heteroaromatic N-bases, can catalyze the oxidation process, likely through the formation of reactive Cr(VI) and Cr(V) complexes.
Spectroscopic Characterization of Chromium(V) Intermediates
The paramagnetic nature of Cr(V) (a d¹ ion) makes Electron Paramagnetic Resonance (EPR) spectroscopy the primary and most definitive technique for its detection and characterization.[2] UV-Visible spectroscopy is also a valuable tool for monitoring the kinetics of Cr(VI) consumption and, in some cases, for the direct detection of Cr(V) species.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectra of Cr(V) intermediates provide crucial information about their electronic structure and coordination environment. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constant (A). The isotropic g-value (g_iso) is sensitive to the nature of the donor atoms coordinated to the Cr(V) center, while the isotropic hyperfine coupling constant (A_iso) to the ⁵³Cr nucleus (I = 3/2, 9.5% natural abundance) provides information about the electron density at the chromium nucleus.
Table 1: Representative EPR Parameters for Cr(V) Intermediates
| Cr(V) Species | Substrate/Ligand | g_iso | A_iso(⁵³Cr) (10⁻⁴ cm⁻¹) | Reference |
| [CrV(O)(6-COO⁻-tpa)]²⁺ | Not Applicable | - | - | [3] |
| [CrV(O)(OCH₃)(TMC)]²⁺ | Methanol | - | - | [4] |
| nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | Corrole | 1.987 | 26 G (A⁵³Cr) | [5] |
Note: '-' indicates data not specified in the provided search results.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be employed to monitor the decay of the characteristic absorbance of Cr(VI) species during an oxidation reaction, providing kinetic information. In some instances, distinct absorption bands for Cr(V) intermediates have been observed, allowing for their quantitative analysis.
Table 2: UV-Visible Absorption Maxima for Selected Cr(V) Complexes
| Cr(V) Complex | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Reference |
| [CrV(O)(6-COO⁻-tpa)]²⁺ | Acetonitrile | 370 (120), 550 (180) | [6] |
| nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | Not Specified | 438 (Soret), 608 (Q-band) | [5] |
Reactivity of Chromium(V) Intermediates
Chromium(V) intermediates are themselves potent oxidizing agents and can participate in further oxidation of the organic substrate. In some catalytic cycles, the Cr(V) species is a key intermediate that is regenerated. The reactivity of a Cr(V)-oxo complex, for instance, has been shown to involve hydrogen-atom transfer reactions.[3]
Experimental Protocols
Protocol 1: Detection of Cr(V) Intermediates in Alcohol Oxidation by EPR Spectroscopy
Objective: To detect and characterize Cr(V) intermediates formed during the oxidation of an alcohol (e.g., ethanol) by a Cr(VI) reagent (e.g., Jones reagent).
Materials:
-
Ethanol (absolute)
-
Chromium(VI) trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Deionized water
-
Liquid nitrogen
-
EPR tubes (quartz)
-
EPR spectrometer
Procedure:
-
Preparation of Jones Reagent (2.5 M): In a beaker cooled in an ice-water bath, dissolve 25 g of CrO₃ in 75 mL of deionized water. Slowly and carefully add 25 mL of concentrated H₂SO₄ with continuous stirring. Maintain the temperature between 0 and 5°C.[7]
-
Sample Preparation for EPR:
-
In a clean, dry vial, prepare a solution of the alcohol (e.g., ethanol) in acetone.
-
In a separate vial, dilute the prepared Jones reagent with acetone.
-
Cool both solutions in an ice bath.
-
To a pre-cooled EPR tube, add a small volume of the alcohol solution.
-
Rapidly add an equivalent volume of the cold Jones reagent solution to the EPR tube.
-
Quickly mix the contents by gentle inversion.
-
Immediately freeze the EPR tube by slowly immersing it in liquid nitrogen to quench the reaction and trap the transient intermediates.[8]
-
-
EPR Measurement:
-
Carefully insert the frozen sample into the pre-cooled EPR spectrometer cavity.
-
Record the EPR spectrum at a low temperature (e.g., 77 K).
-
Typical spectrometer settings for Cr(V) detection are: X-band frequency (~9.5 GHz), microwave power of ~1-10 mW, modulation frequency of 100 kHz, and a magnetic field scan range appropriate for g-values around 1.9-2.0.
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to determine the g-values and any hyperfine coupling constants.
-
Simulate the spectrum to confirm the identity of the Cr(V) species.
-
Protocol 2: Stopped-Flow UV-Visible Kinetic Study of Cr(VI) Oxidation of an Alcohol
Objective: To determine the kinetics of the initial stages of alcohol oxidation by Cr(VI) by monitoring the decay of the Cr(VI) absorbance.
Materials:
-
Alcohol (e.g., ethanol)
-
Potassium dichromate (K₂Cr₂O₇)
-
Perchloric acid (HClO₄)
-
Deionized water
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the alcohol in deionized water.
-
Prepare a stock solution of potassium dichromate in deionized water.
-
Prepare a stock solution of perchloric acid in deionized water.
-
-
Stopped-Flow Experiment:
-
Load one syringe of the stopped-flow apparatus with the alcohol solution and the perchloric acid solution (pre-mixed).
-
Load the second syringe with the potassium dichromate solution.
-
Set the spectrophotometer to monitor the reaction at a wavelength where Cr(VI) has a strong absorbance and the other species have minimal absorbance (e.g., around 350-370 nm).
-
Initiate the rapid mixing of the two solutions. Data collection should begin immediately upon stopping the flow.
-
Record the change in absorbance as a function of time.
-
-
Data Analysis:
-
Analyze the kinetic trace (absorbance vs. time) to determine the initial rate of the reaction.
-
By varying the concentrations of the alcohol, Cr(VI), and acid, the order of the reaction with respect to each component can be determined, and the rate law can be established.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of alcohol oxidation by Cr(VI) involving Cr(V) intermediates.
Caption: Workflow for the characterization of Cr(V) intermediates.
Conclusion
The study of chromium(V) intermediates is crucial for a comprehensive understanding of the mechanisms of chromium-based oxidation reactions. The combination of spectroscopic techniques, particularly EPR, with kinetic studies provides a powerful approach to detect, characterize, and ascertain the role of these transient species. The methodologies and data presented in this guide offer a foundational resource for researchers in organic synthesis, mechanistic chemistry, and related fields, including those in drug development who may utilize chromium-based reagents or are investigating the biological implications of chromium.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 4. Chromium(v)-oxo and chromium(iii)-superoxo complexes bearing a macrocyclic TMC ligand in hydrogen atom abstraction reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. acif.ucr.edu [acif.ucr.edu]
chromium(5+) electronic configuration and properties
An In-depth Technical Guide to Chromium(V): Electronic Configuration, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pentavalent oxidation state of chromium, Cr(V). While less common than the trivalent (Cr(III)) and hexavalent (Cr(VI)) states, Cr(V) is a critical intermediate in the biological processing of chromium. Its high reactivity and paramagnetic nature make it a subject of intense study, particularly in the fields of toxicology and drug development. This document details its electronic structure, physicochemical properties, and the experimental methods used for its synthesis and characterization.
Electronic Configuration
The ground-state electron configuration of a neutral chromium atom is [Ar] 3d⁵ 4s¹, an exception to the Aufbau principle that arises from the enhanced stability of half-filled d-orbitals.[1][2][3][4] To achieve the +5 oxidation state, a chromium atom loses five electrons. The single 4s electron is removed first, followed by four electrons from the 3d orbital.
Therefore, the electronic configuration for the Chromium(V) ion (Cr⁵⁺) is:
[Ar] 3d¹
This d¹ configuration means that Cr(V) complexes possess a single unpaired electron, rendering them paramagnetic.[5] This property is fundamental to their characterization by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.
Physicochemical Properties of Chromium(V)
Chromium(V) is typically found as a transient species in redox reactions.[[“]] However, a number of stable Cr(V) complexes, often featuring oxo (Cr=O) or nitrido (Cr≡N) ligands, have been synthesized and characterized. These complexes provide valuable insight into the intrinsic properties of the Cr(V) center.
Quantitative Data Summary
The following table summarizes key quantitative data for representative Chromium(V) complexes, providing a basis for comparison and further study.
| Complex | Property | Value | Method |
| [CrV(O)L₂]⁻ (L = 2-ethyl-2-hydroxybutanoato) | Redox Potential (CrV/IV) | 0.44 V vs NHE | Cyclic Voltammetry |
| [CrV(O)L₂]⁻ (L = 2-ethyl-2-hydroxybutanoato) | Redox Potential (CrV/III) | 0.84 V vs NHE | Potentiometric Titration |
| [CrV(O)(6-COO⁻-tpa)]²⁺ | Redox Potential (CrV/IV) | 1.23 V vs SCE | Electron-Transfer Equilibrium |
| Nitrido(corrolato)chromium(V) | EPR g-value (gᵢₛₒ) | 1.987 | EPR Spectroscopy |
| Cr(V) species in treated BEAS-2B cells | EPR g-value | 1.988 | EPR Spectroscopy |
| Cr(V) in tetragonally distorted octahedron | EPR g-values | g∥ = 1.953, g⊥ = 1.976 | EPR Spectroscopy |
| --INVALID-LINK-- (L = 1,4,7-triazacyclononane) | Bond Length (Cr≡N) | 1.575(9) Å | X-ray Crystallography |
| Nitrido(corrolato)chromium(V) | Bond Length (Cr≡N) | 1.530 Å | DFT Calculation |
| [AsPh₄][CrVCl₄O] | Bond Length (Cr=O) | 1.519(12) Å | X-ray Crystallography |
[NHE: Normal Hydrogen Electrode; SCE: Saturated Calomel Electrode; EPR: Electron Paramagnetic Resonance; DFT: Density Functional Theory]
Biological Significance and Intracellular Pathway
The primary significance of Cr(V) in a biological context is its role as a key intermediate in the intracellular reduction of carcinogenic hexavalent chromium (Cr(VI)).[7][8] Cr(VI), typically as the chromate anion (CrO₄²⁻), enters cells through anion transport channels.[8] Once inside the cell, it undergoes a series of reduction steps, generating highly reactive intermediates, including Cr(V) and Cr(IV), before reaching the more stable Cr(III) state.[7][8] This reductive process, involving cellular reductants like glutathione (GSH) and ascorbate, concurrently generates reactive oxygen species (ROS), leading to significant oxidative stress and damage to DNA, proteins, and lipids.[7][8] The formation of Cr(V) is considered a crucial step in the mechanism of Cr(VI)-induced genotoxicity and carcinogenicity.[9]
Experimental Protocols
The synthesis of stable Cr(V) complexes is essential for studying their properties. Below are detailed methodologies for key classes of these compounds.
Synthesis of Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V)
This protocol describes the synthesis of a Cr(V)-oxo complex stabilized by a corrole macrocycle.[5]
-
Preparation: Dissolve 5,10,15-Tris(p-cyanophenyl)corrole (48 mg, 0.081 mmol) in 24 mL of toluene in a reaction vessel.
-
Reaction: Add an excess of chromium hexacarbonyl (Cr(CO)₆) to the solution.
-
Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The solution color will gradually change to a deep red.
-
Cooling and Filtration: Cool the solution to room temperature. Remove any unreacted Cr(CO)₆ crystals by filtration.
-
Solvent Removal: Evaporate the solvent to dryness using a rotary evaporator.
-
Purification: Purify the resulting solid product by silica gel column chromatography (100–200 mesh) using a dichloromethane/hexane solvent system.
-
Crystallization: Recrystallization of the purified product yields a deep red crystalline solid of the target Cr(V)-oxo complex.
Synthesis of a Nitridochromium(V) Complex via Photolysis
This method details the preparation of a six-coordinate Cr(V)-nitrido complex by photolysis of a Cr(III)-azido precursor.[10][11]
-
Precursor: The synthesis starts with an octahedral monoazido chromium(III) complex, such as --INVALID-LINK--, where L is 1,4,7-triazacyclononane and acac is pentane-2,4-dionate.
-
Photolysis: The solid-state Cr(III)-azido complex is subjected to photolysis.
-
Reaction: Upon irradiation, the coordinated azide ligand (N₃⁻) releases dinitrogen gas (N₂).
-
Product Formation: This process results in the quantitative conversion to the corresponding six-coordinate nitrido complex, --INVALID-LINK--. The chromium center is oxidized from +3 to +5, and a terminal nitrido ligand (N³⁻) is formed.
-
Isolation: The resulting Cr(V)-nitrido complex is isolated as the final product.
References
- 1. Chromium - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the Electron Configuration of Chromium [unacademy.com]
- 4. quora.com [quora.com]
- 5. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Hexavalent chromium at the crossroads of science, environment and public health - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03104D [pubs.rsc.org]
- 8. Hexavalent-Chromium-Induced Oxidative Stress and the Protective Role of Antioxidants against Cellular Toxicity | MDPI [mdpi.com]
- 9. [PDF] Redox and complexation chemistry of the Cr(VI)/Cr(V)/Cr(IV)-D-glucuronic acid system. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Characterization of Six-Coordinate Nitrido Complexes of Vanadium(V), Chromium(V), and Manganese(V). Isolation of a Dinuclear, Mixed-Valent &mgr;-Nitrido Chromium(III)/Chromium(V) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Synthesis and Characterization of Stable Chromium(V) Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of higher oxidation states of transition metals has long been a frontier in inorganic chemistry, with significant implications for catalysis, materials science, and medicine. Among these, chromium(V) has emerged as a species of considerable interest due to its role as a key intermediate in chromium-induced biological processes and its potential applications in organic synthesis. Historically, Cr(V) compounds have been regarded as transient and unstable, posing significant challenges to their isolation and characterization. However, recent advancements in coordination chemistry have led to the successful synthesis and stabilization of a variety of Cr(V) complexes, opening new avenues for research and development.
This technical guide provides an in-depth overview of the discovery and synthesis of stable chromium(V) compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic pathways.
I. Classes of Stable Chromium(V) Complexes
The stability of the Cr(V) oxidation state is critically dependent on the coordination environment. The appropriate choice of ligands is paramount in preventing the disproportionation or reduction of Cr(V) to the more common Cr(III) and Cr(VI) states. Several classes of ligands have proven effective in stabilizing the Cr(V) center, leading to the isolation of characterizable and, in some cases, crystalline compounds.
Complexes with Tertiary Hydroxy Acids
One of the earliest breakthroughs in the stabilization of Cr(V) involved the use of α-hydroxy acids. A notable example is the formation of a stable crystalline compound with 2-hydroxy-2-methylbutyric acid.
Peptide Complexes
The interaction of chromium with biological macromolecules is of significant interest, particularly in the context of its toxicological and potential therapeutic effects. The synthesis of stable Cr(V) peptide complexes provides valuable models for understanding these interactions. A common synthetic strategy involves the oxidation of a Cr(II) precursor complexed with the peptide ligand.[1]
Hydroxamic Acid Complexes
Hydroxamic acids have been successfully employed to synthesize a new family of relatively stable oxochromate(V) complexes. These compounds are typically prepared through the reaction of hydroxamic acids with chromium(VI) precursors in polar aprotic solvents.[2]
Corrolato and Nitrido Complexes
The use of macrocyclic ligands, such as corroles, has provided a robust platform for stabilizing high-valent metal centers. The synthesis of a nitrido(corrolato)chromium(V) complex represents a significant advancement in this area. This is achieved through a nitrogen atom transfer reaction to a chromium(III) precursor.[3][4]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of representative stable chromium(V) compounds from the classes discussed above.
Synthesis of Potassium Bis(2-hydroxy-2-methylbutyrato)oxochromate(V) Monohydrate
Materials:
-
Chromium trioxide (CrO₃)
-
2-hydroxy-2-methylbutyric acid
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
Procedure: A detailed experimental protocol for the synthesis of this compound can be found in the primary literature. The general approach involves the reaction of chromium trioxide with a stoichiometric excess of 2-hydroxy-2-methylbutyric acid in an aqueous medium, followed by neutralization with potassium hydroxide and crystallization from a suitable solvent such as acetone.
General Protocol for the Synthesis of Cr(V) Peptide Complexes
Materials:
-
Peptide ligand (e.g., Aib₃-DMF, AibLAlaAib-DMF)[1]
-
Chromium(II) chloride (CrCl₂)
-
Potassium tert-butoxide
-
tert-Butyl hydroperoxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The peptide ligand is dissolved in anhydrous DMF under an inert atmosphere.
-
Potassium tert-butoxide is added to deprotonate the amide and acid groups of the peptide.[1]
-
CrCl₂ is then added to the solution to form the Cr(II) precursor complex.[1]
-
The resulting Cr(II) intermediate is immediately oxidized to Cr(V) by the addition of tert-butyl hydroperoxide.[1]
-
The stable Cr(V) peptide complex is then purified using appropriate chromatographic techniques.
Synthesis of Cr(V) Hydroxamic Acid Complexes
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or other Cr(VI) source
-
Hydroxamic acid (e.g., benzohydroxamic acid)[2]
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
The hydroxamic acid is dissolved in a polar aprotic solvent.
-
A solution of the Cr(VI) precursor is added to the hydroxamic acid solution.
-
The reaction mixture is stirred at room temperature, leading to the formation of the [Cr(V)O(L)₂]⁻ complex.[2]
-
The resulting complex can be isolated and purified by crystallization or other suitable methods.
Synthesis of a Nitrido(corrolato)chromium(V) Complex
Materials:
-
Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) (precursor)[3][4]
-
Nitrido(salophen)manganese(V) (nitrogen atom transfer reagent)[3][4]
-
Triphenylphosphine (PPh₃)
-
Benzene (solvent)
Procedure:
-
The precursor oxo(corrolato)chromium(V) complex is dissolved in benzene.
-
Triphenylphosphine is added to the solution, which facilitates the in situ reduction of the Cr(V) center.
-
The nitrogen atom transfer reagent, nitrido(salophen)manganese(V), is then added to the reaction mixture.
-
The reaction proceeds via a proposed bimetallic μ-nitrido intermediate, resulting in the formation of the stable nitrido(corrolato)chromium(V) complex.[3][4]
-
The product is purified by chromatographic methods.
III. Quantitative Data
The following tables summarize key quantitative data for representative stable chromium(V) compounds, facilitating comparison across different ligand systems.
Table 1: Electrochemical Data for Stable Cr(V) Complexes
| Complex | E₁/₂ (Cr(V)/Cr(IV)) (V vs. Ag/AgCl) | Reference |
| Cr(V)-Aib₃-DMF peptide complex | Quasi-reversible | [1] |
| Cr(V)-AibLAlaAib-DMF peptide complex | Quasi-reversible | [1] |
| Cr(V)-AibDAlaAib-DMF peptide complex | Quasi-reversible | [1] |
| Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | -0.06 (reversible reduction) | [3][4] |
| Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | +0.53 (reversible oxidation) | [3][4] |
Table 2: Spectroscopic Data for Stable Cr(V) Complexes
| Complex | Technique | Key Parameters | Reference |
| Cr(V) Peptide Complexes | ESI-MS | Characterized for molecular weight and ligand transformation | [1] |
| Cr(V) Hydroxamic Acid Complexes | EPR, ESI-MS | Characterized for formation and structure | [2] |
| Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | UV-Vis | Soret band at 438 nm, Q band at 608 nm | [3][4] |
| Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | EPR | g_iso = 1.987, A⁵³Cr = 26 G, A¹⁴N = 2.71 G | [3][4] |
Table 3: Structural Data for a Stable Cr(V) Hydroxamic Acid Complex
| Complex | Bond | Bond Length (Å) | Reference |
| [Cr(V)O(benzohydroxamate)₂]⁻ | Cr-O (oxo) | 1.58 | [2] |
| Cr-O(C) | 1.88 | [2] | |
| Cr-O(N) | 1.98 | [2] | |
| Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) | Cr≡N (DFT) | 1.530 | [3][4] |
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of stable chromium(V) compounds.
V. Conclusion
The successful synthesis and characterization of stable chromium(V) compounds represent a significant achievement in coordination chemistry. The use of carefully selected ligands, including tertiary hydroxy acids, peptides, hydroxamic acids, and corroles, has enabled the isolation of these once-elusive species. This technical guide has provided a consolidated overview of the key synthetic methodologies, quantitative data, and reaction pathways associated with these stable Cr(V) complexes. It is anticipated that this information will serve as a valuable resource for researchers in the field, stimulating further investigation into the fundamental properties and potential applications of these fascinating compounds in areas ranging from catalysis to medicinal chemistry. The continued exploration of this chemistry holds the promise of new discoveries and innovations with far-reaching scientific and technological impact.
References
- 1. Chromium(V) peptide complexes: synthesis and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromium(V) complexes of hydroxamic acids: formation, structures, and reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of Chromium(V) Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(V) complexes are key transient species implicated in the biological activity and toxicity of chromium compounds. Following cellular uptake, carcinogenic chromium(VI) is reduced to its lower oxidation states, with the formation of reactive chromium(V) and chromium(IV) intermediates.[1][2] These highly reactive species are believed to play a crucial role in the mechanisms of chromium-induced DNA damage and carcinogenesis.[2][3] Understanding the electronic structure, reactivity, and spectroscopic properties of Cr(V) species is therefore of paramount importance for elucidating their biological roles and for the development of potential therapeutic or mitigating strategies.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of these short-lived and often elusive chromium(V) intermediates.[4] These methods provide invaluable insights into molecular geometries, electronic properties, and reaction mechanisms at an atomic level of detail, complementing experimental studies and aiding in the interpretation of spectroscopic data.[5] This technical guide provides a comprehensive overview of the theoretical and computational studies of chromium(V) species, focusing on the methodologies employed, key quantitative findings, and the biological implications of these investigations.
Computational Methodologies
The accurate theoretical description of chromium(V) complexes presents a significant challenge due to the open-shell nature of the d¹ Cr(V) center and the importance of electron correlation effects.[4][6] Density Functional Theory has proven to be a cost-effective and reliable method for studying such systems.
Density Functional Theory (DFT) Protocols
A typical DFT-based investigation of a chromium(V) species involves a multi-step workflow. The initial step is the construction of a molecular model of the complex of interest. This is followed by geometry optimization to determine the lowest energy structure. Subsequent calculations can then be performed to compute various properties of interest.
Functionals: The choice of the exchange-correlation functional is critical for obtaining accurate results. For transition metal complexes, including chromium, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost. Commonly used functionals include:
-
B3LYP: A widely used hybrid functional that has shown good performance for a variety of transition metal systems.[6]
-
PBE0: Another popular hybrid functional that often yields reliable results for geometries and electronic properties.
-
M06 family of functionals: These functionals are known for their good performance with transition metals.[6]
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For chromium and other heavy elements, it is crucial to use basis sets that can adequately describe both the core and valence electrons. Effective Core Potentials (ECPs) are often employed for the core electrons to reduce computational cost, while the valence electrons are described by more flexible basis sets. Common choices include:
-
Pople-style basis sets (e.g., 6-31G, 6-311+G): These are widely available and provide a reasonable starting point.[6]
-
LANL2DZ: An effective core potential basis set that is frequently used for heavy elements like chromium.[7]
-
Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is well-regarded for its performance in DFT calculations across the periodic table.[8]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): While computationally more demanding, these basis sets are designed for systematic convergence towards the complete basis set limit and are often used for high-accuracy calculations.
Software: Several quantum chemistry software packages are available for performing DFT calculations on chromium(V) species. Some of the most widely used programs include:
-
Gaussian: A comprehensive and widely used software package for electronic structure calculations.[9]
-
ORCA: A powerful and versatile quantum chemistry program with a focus on transition metal complexes and spectroscopy.[9]
-
GAMESS: A general-purpose quantum chemistry package that is available at no cost to academic and industrial users.[10]
-
Quantum Espresso: A suite of open-source computer codes for electronic-structure calculations and materials modeling, particularly well-suited for solid-state systems.[11]
Calculation of Spectroscopic Properties
DFT can be used to predict various spectroscopic parameters that are crucial for the characterization of chromium(V) species, most notably Electron Paramagnetic Resonance (EPR) parameters.
-
g-Tensor: The g-tensor is a key EPR parameter that is sensitive to the electronic structure of the paramagnetic species. Relativistic effects, particularly spin-orbit coupling, play a significant role in determining the g-tensor of heavy elements like chromium.[12] Four-component relativistic DFT methods, as implemented in software like ReSpect, provide a rigorous framework for calculating g-tensors.[13]
-
Hyperfine Coupling Constants (HFCCs): HFCCs arise from the interaction between the electron spin and the nuclear spins of magnetic isotopes (e.g., ⁵³Cr). The calculation of HFCCs requires an accurate description of the spin density at the nucleus. Specialized basis sets, such as EPR-II and EPR-III, have been developed for this purpose.[14]
Quantitative Data from Theoretical Studies
Computational studies have provided a wealth of quantitative data on the structural and electronic properties of various chromium(V) species. The following tables summarize some of the key findings for representative Cr(V)-oxo and Cr(V)-nitrido complexes.
Table 1: Calculated Structural Parameters for Selected Cr(V)-Oxo Complexes
| Complex | Method | Cr=O Bond Length (Å) | Other Bond Lengths (Å) | Reference |
| [CrVO(ehba)₂]⁻ | DFT/B3LYP | 1.58 | Cr-O(alkoxide) = 1.88, Cr-O(carboxylate) = 1.98 | [15] |
| [CrVO(GSH)₂]³⁻ | XAFS/ESMS | 1.61 | Cr-N(amido) = 1.99, Cr-S(thiolato) = 2.31 | [16] |
| [CrVO(6-COO⁻-tpa)]²⁺ | ESI-MS | - | - | [17] |
ehba = 2-ethyl-2-hydroxybutanoato, GSH = glutathione, 6-COO⁻-tpa = N,N-bis(2-pyridylmethyl)-N-(6-carboxylato-2-pyridylmethyl)amine
Table 2: Calculated Structural Parameters for Selected Cr(V)-Nitrido Complexes
| Complex | Method | Cr≡N Bond Length (Å) | Other Bond Lengths (Å) | Reference |
| [NCr(NPh)(NPrⁱ₂)₂]⁻ | DFT | 1.542(3) | Cr-N(anilido) = 1.896(3), Cr-N(amido) = 1.820(3) | [18] |
| [NCr(NPrⁱ₂)₂I] | - | - | - | [18] |
Table 3: Calculated EPR Parameters for Selected Cr(V) Species
| Complex | Method | gᵢₛₒ | Aᵢₛₒ(⁵³Cr) (MHz) | Reference |
| [Cr(H₂O)₆]³⁺ | DLPNO-CCSD | - | - | [19] |
| Cyanomethyl radical | CCSD | - | 9.86 (¹⁴N) | [19] |
Biological Implications and Reaction Pathways
The biological significance of chromium(V) lies in its role as a reactive intermediate in the cellular metabolism of carcinogenic chromium(VI). The "uptake-reduction" model posits that Cr(VI), as chromate, enters cells through anion transport channels and is subsequently reduced by intracellular reductants such as ascorbate and glutathione (GSH).[1] This reduction process generates transient Cr(V) and Cr(IV) species, which are capable of damaging cellular macromolecules, including DNA.[1]
Chromium-Induced DNA Damage
Computational studies have been instrumental in elucidating the potential mechanisms of Cr(V)-mediated DNA damage. While direct oxidation of DNA by Cr(V) is considered less likely, Cr(V) can participate in Fenton-like reactions with hydrogen peroxide to produce highly reactive hydroxyl radicals that can induce oxidative DNA lesions.[2][20] Another proposed mechanism involves the formation of Cr(V)-DNA adducts, which can lead to DNA strand breaks and mutations. The ultimate product of intracellular Cr(VI) reduction is Cr(III), which can form stable ternary adducts with DNA and small molecules, leading to genotoxic effects.[20]
Visualizations
Signaling Pathway: Intracellular Chromium Metabolism and DNA Damage
References
- 1. academic.oup.com [academic.oup.com]
- 2. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexavalent chromium-induced DNA damage and repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ORCA Input Library - Basis sets [sites.google.com]
- 9. mdpi.com [mdpi.com]
- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 11. reddit.com [reddit.com]
- 12. respectprogram.org [respectprogram.org]
- 13. ReSpect program [respectprogram.org]
- 14. gaussian.com [gaussian.com]
- 15. Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unige.ch [unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01206E [pubs.rsc.org]
- 20. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Chromium(V) in Biological Systems: From Toxicant to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentavalent chromium, Cr(V), a transient but highly reactive intermediate in the intracellular reduction of hexavalent chromium [Cr(VI)], plays a pivotal and paradoxical role in biological systems. Long recognized for its involvement in the genotoxic and carcinogenic effects of Cr(VI) exposure, emerging research now explores the nuanced activities of Cr(V) and other chromium species in cellular signaling and their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Cr(V)'s biological significance, detailing its mechanisms of action, its influence on critical signaling pathways, and the experimental methodologies used for its study. Furthermore, this document explores the burgeoning field of chromium complexes in drug development, offering insights for researchers and professionals in pharmacology and medicine.
Introduction: The Two Faces of Chromium
Chromium exists in multiple oxidation states, with trivalent [Cr(III)] and hexavalent [Cr(VI)] forms being the most biologically relevant. Cr(III) is generally considered an essential trace element, playing a role in glucose and lipid metabolism.[1] In stark contrast, Cr(VI) is a well-established industrial toxin and a Group 1 human carcinogen, primarily linked to lung cancer through occupational exposure.[2][3] The toxicity of Cr(VI) is not direct but is a consequence of its intracellular metabolic activation. Cr(VI) readily crosses cell membranes via anion transporters and is subsequently reduced to lower oxidation states, including the highly reactive and unstable Cr(V) and Cr(IV) intermediates, before ultimately forming the more stable Cr(III).[1][2][3][4][5][6][7] It is during this reductive process that the majority of cellular damage occurs, with Cr(V) being a key player in the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[2][4][5][7][8][9][10]
The Genesis and Reactivity of Chromium(V)
Intracellularly, Cr(VI) is reduced to Cr(V) by various cellular reductants, including ascorbate and glutathione (GSH).[4][11] The formation of Cr(V) is a critical step in chromium-induced toxicity. Due to its d1 electronic configuration, Cr(V) is paramagnetic, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[12] EPR studies have confirmed the in vivo generation of Cr(V) from Cr(VI) reduction.[13][14]
The high reactivity of Cr(V) leads to a cascade of damaging cellular events:
-
Reactive Oxygen Species (ROS) Generation: Cr(V) is implicated in Fenton-like reactions, reacting with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[8] This surge in ROS leads to a state of oxidative stress, causing widespread damage to lipids, proteins, and nucleic acids.[4][7][10]
-
DNA Damage: Cr(V) can directly interact with DNA, forming Cr(V)-DNA adducts.[15] Furthermore, the ROS generated by Cr(V) activity can induce single- and double-strand DNA breaks, as well as oxidative DNA lesions.[15][16] The ultimate reduction product, Cr(III), can also form stable adducts with DNA, contributing to the overall genotoxicity.[4][11]
Signaling Pathways Modulated by Chromium-Induced Stress
The cellular response to chromium-induced oxidative stress and DNA damage involves the activation of a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of chromium toxicity and for identifying potential therapeutic targets.
Oxidative Stress Response: The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress induced by chromium species, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7][17] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.
DNA Damage and Apoptosis: The p53 and JNK Pathways
DNA damage triggered by Cr(V) and associated ROS activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, is also activated by chromium-induced stress.[9][18] JNK signaling has a dual role; it can promote apoptosis in response to high levels of stress but can also be involved in cell survival under certain conditions.[6][18]
Inflammation and Cell Survival: The NF-κB and STAT3 Pathways
Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. Chromium-induced oxidative stress can lead to the activation of NF-κB, resulting in the expression of pro-inflammatory cytokines.
Signal transducer and activator of transcription 3 (STAT3) is another transcription factor implicated in the cellular response to chromium. Cr(VI) has been shown to induce the phosphorylation and nuclear translocation of STAT3, which can promote cell survival and proliferation.[19]
Quantitative Data on Chromium's Biological Effects
The following tables summarize key quantitative data related to the toxicity of chromium compounds. It is important to note that data specifically for Cr(V) is scarce due to its transient nature; therefore, the data primarily pertains to the administration of Cr(VI), from which Cr(V) is generated.
Table 1: Acute Toxicity of Hexavalent Chromium [Cr(VI)] Compounds
| Compound | Animal Model | Route | LD50 / LC50 | Reference |
| Sodium Chromate | Rabbit | Dermal | 36-553 mg/kg (female) | [17] |
| Sodium Dichromate | Rabbit | Dermal | 336-763 mg/kg (male) | [17] |
| Potassium Dichromate | Rabbit | Dermal | 36-553 mg/kg (female) | [17] |
| Ammonium Dichromate | Rabbit | Dermal | 336-763 mg/kg (male) | [17] |
| Chromium Trioxide | Rabbit | Dermal | 30 mg/kg | [17] |
| Chromium(VI) aerosols | Rat | Inhalation | Varies by compound | [17] |
Table 2: Intracellular Chromium Concentrations and DNA Damage
| Cr(VI) Compound | Cell Line | Exposure Time | Concentration | Intracellular Cr (µM) | DNA Damage Endpoint | Reference |
| Zinc Chromate | Guinea pig lung fibroblasts | 24 h | 0.4 µg/cm² | 773 | Double-strand breaks | [5] |
| Lead Chromate | Guinea pig lung fibroblasts | 24 h | 0.4 µg/cm² | 592 | Double-strand breaks | [5] |
Detailed Experimental Protocols
Detection of Chromium(V) using EPR Spectroscopy
Principle: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as Cr(V).
Methodology:
-
Sample Preparation: Biological samples (e.g., cultured cells, tissue homogenates) are exposed to Cr(VI).
-
EPR Measurement: The sample is placed in a quartz EPR tube and inserted into the EPR spectrometer.
-
Data Acquisition: The EPR spectrum is recorded at a specific microwave frequency and magnetic field. The g-value and hyperfine splitting pattern of the signal are characteristic of the Cr(V) species.
-
In-Cell EPR: For live-cell studies, specialized techniques and spin traps may be employed to detect the transient Cr(V) species within the cellular environment.[1][20]
Assessment of DNA Damage using the Comet Assay
Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
Methodology:
-
Cell Preparation: Cells are treated with the chromium compound of interest.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and a current is applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Analysis of Protein Expression and Activation by Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation, which often indicates activation).
Methodology:
-
Protein Extraction: Proteins are extracted from chromium-treated and control cells.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p53, phospho-JNK).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, and the protein bands are visualized.
Chromium in Drug Development: A Paradigm Shift
While the toxicity of chromium is well-documented, there is growing interest in the therapeutic potential of chromium complexes, particularly Cr(III) compounds, in various diseases.
Insulin-Mimetic and Antidiabetic Properties
Cr(III) complexes have been shown to enhance insulin signaling, improve glucose tolerance, and reduce insulin resistance.[1][21] Some vanadium and chromium complexes are being investigated as potential insulin-mimetic agents for the treatment of diabetes.[12][22] The proposed mechanisms include the potentiation of insulin receptor activity and the modulation of downstream signaling molecules.
Anticancer Potential
Paradoxically, while Cr(VI) is a carcinogen, certain chromium complexes are being explored as anticancer agents.[13][23] These complexes may exert their cytotoxic effects on cancer cells through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis, often with greater selectivity for cancer cells over normal cells.[24] The design of ligands that can modulate the redox potential and biological activity of chromium is a key area of research in this field.
Conclusion
The role of chromium(V) in biological systems is a compelling example of the dual nature of many elements and compounds. As a highly reactive intermediate in Cr(VI) metabolism, Cr(V) is a potent initiator of oxidative stress and DNA damage, contributing significantly to the toxic and carcinogenic properties of hexavalent chromium. A thorough understanding of its formation, reactivity, and the cellular signaling pathways it perturbs is essential for toxicology and risk assessment.
Simultaneously, the broader field of chromium chemistry is yielding novel compounds with therapeutic promise. The development of chromium-based drugs for diabetes and cancer represents an exciting frontier in medicinal inorganic chemistry. Future research will undoubtedly continue to unravel the complex and multifaceted interactions of chromium species in biological systems, paving the way for both improved strategies to mitigate its toxicity and innovative therapeutic interventions.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of DNA-Protein Crosslinking by Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
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- 11. Chemical mechanisms of DNA damage by carcinogenic chromium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo reduction of chromium (VI) and its related free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of DNA damage by chromium(V) carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of repair and mutagenesis of chromium-induced DNA damage in yeast, mammalian cells, and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Mitochondrial Kinetic Imbalance and Nrf2 Signaling Pathway-Mediated Oxidative Stress in Nickel and/or Chromium-Induced Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Dual Roles of c-Jun NH2-Terminal Kinase Signaling in Cr(VI)-Induced Apoptosis in JB6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cr(VI)-stimulated STAT3 tyrosine phosphorylation and nuclear translocation in human airway epithelial cells requires Lck - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low-frequency EPR detection of chromium(V) formation by chromium(VI) reduction in whole live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative Stress, DNA Damage, and Antioxidant Enzyme Activity Induced by Hexavalent Chromium in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]
- 24. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Chromium(V) Coordination Chemistry: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Characterization, Reactivity, and Biological Significance of Chromium(V) Complexes for Advanced Research and Drug Development.
Introduction
Chromium, a first-row transition metal, exhibits a wide range of oxidation states, with chromium(V) being a highly reactive and often transient intermediate in both chemical and biological systems. The coordination chemistry of Cr(V) is of significant interest due to its role in the mechanisms of chromium-induced genotoxicity and carcinogenicity, as well as its potential applications in catalysis and drug development. This technical guide provides a comprehensive overview of the core principles of chromium(V) coordination chemistry, focusing on the synthesis, characterization, and reactivity of its complexes. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Concepts in Chromium(V) Coordination Chemistry
The chemistry of chromium(V) is dominated by the high reactivity of this d¹ metal center. Stabilization of this oxidation state is typically achieved through the use of strong donor ligands that can effectively donate electron density to the metal center, thereby mitigating its high positive charge. Common coordinating atoms for Cr(V) include oxygen (in the form of oxo, hydroxo, and alkoxo ligands), nitrogen (from amido, imido, and nitrido ligands), and sulfur (from thiolato ligands). The geometry of Cr(V) complexes is most commonly square pyramidal or trigonal bipyramidal, often featuring a terminal oxo or nitrido ligand.
Synthesis of Chromium(V) Complexes
The synthesis of stable chromium(V) complexes presents a significant challenge due to their inherent reactivity. Several strategies have been developed to access these species, primarily involving either the oxidation of Cr(III) precursors or the reduction of Cr(VI) compounds in the presence of suitable stabilizing ligands.
Synthesis of Chromium(V)-Oxo Complexes
A common route to chromium(V)-oxo complexes involves the oxidation of a corresponding Cr(III) precursor with an oxygen atom transfer reagent.
Experimental Protocol: Synthesis of --INVALID-LINK--₂
This protocol describes the synthesis of a mononuclear Cr(V)-oxo complex.
-
Step 1: Synthesis of the Cr(III) precursor complex. The synthesis of the Cr(III) precursor complex, --INVALID-LINK--, is achieved by reacting the ligand, N,N-bis(2-pyridylmethyl)-N-(6-carboxylato-2-pyridylmethyl)amine (6-COO⁻-tpa), with a Cr(III) salt in an appropriate solvent.
-
Step 2: Oxidation to the Cr(V)-oxo complex. The Cr(III) precursor complex is then oxidized using iodosylbenzene (PhIO) as an oxidant in a suitable solvent like acetonitrile. The reaction progress can be monitored by UV-vis spectroscopy.
-
Step 3: Isolation and purification. The resulting Cr(V)-oxo complex, --INVALID-LINK--₂, is isolated by precipitation and purified by recrystallization.
Synthesis of Chromium(V)-Nitrido Complexes
Chromium(V)-nitrido complexes are often synthesized via nitrogen atom transfer reactions.
Experimental Protocol: Synthesis of a Nitrido(corrolato)chromium(V) Complex
This protocol outlines the synthesis of a nitrido(corrolato)chromium(V) complex from an oxo(corrolato)chromium(V) precursor.[1]
-
Step 1: Synthesis of the Oxo(corrolato)chromium(V) precursor. The precursor complex, oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V), is synthesized by refluxing a mixture of 5,10,15-tris(p-cyanophenyl)corrole and Cr(CO)₆ in toluene.[1]
-
Step 2: Nitrogen Atom Transfer. The oxo(corrolato)chromium(V) complex is transformed into the corresponding nitrido(corrolato)chromium(V) complex using a nitrido group transfer reagent, such as nitrido(salophen)manganese(V), in the presence of a reducing agent like triphenylphosphine (PPh₃).[1][2]
-
Step 3: Characterization. The resulting nitrido(corrolato)chromium(V) complex is characterized by various spectroscopic techniques, including UV-vis, FT-IR, ESI-MS, and EPR spectroscopy.[1]
Synthesis of Chromium(V) Peptide Complexes
The interaction of chromium with peptides is of significant biological interest. Stable Cr(V) peptide complexes have been synthesized to model these interactions.
Experimental Protocol: Synthesis of Cr(V) Complexes with Tripeptide Ligands [3]
This protocol describes the synthesis of Cr(V) complexes with N,N-dimethylurea derivatives of tripeptides like Aib₃-DMF.[3]
-
Step 1: Formation of the Cr(II) precursor. The tripeptide ligand is deprotonated using a strong base, such as potassium tert-butoxide, in an organic solvent like DMF. This is followed by the addition of CrCl₂ to form the Cr(II) precursor complex.[3]
-
Step 2: Oxidation to Cr(V). The Cr(II) intermediate is then immediately oxidized to the Cr(V) state using an oxidant like tert-butyl hydroperoxide.[3]
-
Step 3: Isolation and Characterization. The resulting stable Cr(V) peptide complex is isolated and characterized by spectroscopic methods, including mass spectrometry and EPR.[3]
Characterization of Chromium(V) Complexes
Due to their paramagnetic d¹ electron configuration, Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful and widely used technique for the characterization of Cr(V) complexes. Other important techniques include X-ray Absorption Spectroscopy (XAS), UV-visible spectroscopy, and cyclic voltammetry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the Cr(V) center. The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A-values).
Experimental Protocol: EPR Spectroscopy of Cr(V) Complexes
-
Sample Preparation: Solutions of the Cr(V) complex are typically prepared in a suitable solvent and transferred to a quartz EPR tube. For measurements at low temperatures, the sample is flash-frozen in liquid nitrogen.
-
Instrumentation: X-band EPR spectra are recorded on a commercial EPR spectrometer.
-
Data Acquisition: Spectra are typically recorded at room temperature and at low temperatures (e.g., 77 K). Key experimental parameters to be set include microwave frequency, microwave power, modulation frequency, modulation amplitude, and sweep time.
-
Data Analysis: The g-values and hyperfine coupling constants are determined by simulating the experimental spectrum using appropriate software. The isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso) to the ⁵³Cr nucleus (I = 3/2, 9.5% natural abundance) are characteristic for a given Cr(V) species.
Quantitative EPR Spectroscopy
EPR can be used for the quantitative determination of Cr(V) species.
Experimental Protocol: Quantitative EPR (qEPR)
-
Standard Preparation: A stable radical standard with a known concentration, such as TEMPO, is used for calibration.
-
Measurement: The EPR spectra of both the Cr(V) sample and the standard are recorded under identical experimental conditions.
-
Quantification: The concentration of the Cr(V) species is determined by double integration of the EPR signal and comparison with the integrated signal of the known standard.
X-ray Absorption Spectroscopy (XAS)
XAS provides information about the oxidation state and local coordination environment of the chromium atom. X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of neighboring atoms.[4]
Experimental Protocol: XAS of Chromium Complexes [4][5]
-
Sample Preparation: Samples can be measured as solids or as frozen solutions.[4]
-
Data Collection: Cr K-edge XAS data are collected at a synchrotron radiation source using a suitable beamline and detector.[5]
-
Data Analysis: The XANES region is analyzed to determine the oxidation state by comparison with standards. The EXAFS data is fitted to theoretical models to extract structural parameters such as bond distances and coordination numbers.[4]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of Cr(V) complexes, providing information on the Cr(V)/Cr(IV) and Cr(V)/Cr(III) reduction potentials.
Experimental Protocol: Cyclic Voltammetry of Chromium Complexes [6][7][8]
-
Electrochemical Cell Setup: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Solution Preparation: The Cr(V) complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured.
-
Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the formal reduction potentials (E°') for the various redox couples.
Quantitative Data Summary
The following tables summarize key quantitative data for representative chromium(V) complexes, compiled from various sources.
Table 1: EPR Spectroscopic Parameters for Selected Chromium(V) Complexes
| Complex | g_iso | A_iso(⁵³Cr) (10⁻⁴ cm⁻¹) | Solvent/Matrix | Reference |
| [CrVO(ehba)₂]⁻ | 1.978 | 17.2 | Aqueous solution | [4] |
| Nitrido(corrolato)chromium(V) | 1.987 | 26 G (gauss) | Toluene | [1] |
| Cr(V)-Aib₃-DMF peptide complex | ~1.98 | Not reported | DMF | [3] |
| Cr(V) in CrAPSO-5 (tetrahedral) | g⊥=1.97, g‖=1.89 | Not reported | Solid state | [9] |
Table 2: Redox Potentials for Selected Chromium(V) Redox Couples
| Redox Couple | E°' (V vs. reference electrode) | Reference Electrode | Solvent/Conditions | Reference |
| Cr(V)/Cr(IV) in peptide complexes | Quasi-reversible | Not specified | DMF | [3] |
| Nitrido(corrolato)chromium(V) Oxidation | +0.53 | Ag/AgCl | Not specified | [1] |
| Nitrido(corrolato)chromium(V) Reduction | -0.06 | Ag/AgCl | Not specified | [1] |
| Cr(V) + e⁻ → Cr(IV) | +1.34 | SHE | Aqueous, acidic | [10][11] |
Reactivity of Chromium(V) Complexes
Chromium(V) complexes are highly reactive species that can participate in a variety of reactions, including electron transfer, oxygen atom transfer, and hydrogen atom abstraction. Their reactivity is central to their biological effects and potential catalytic applications.
Redox Reactions
The reduction of Cr(V) to Cr(IV) and subsequently to the more stable Cr(III) oxidation state is a key feature of its chemistry. These reduction processes are often implicated in the mechanism of Cr(VI)-induced DNA damage.
Oxygen and Nitrogen Atom Transfer
Cr(V)-oxo and Cr(V)-nitrido complexes can act as atom transfer agents. For example, nitrido(corrolato)chromium(V) has been shown to undergo nitrogen atom transfer to a chloro(porphyrinato)chromium(III) complex.[12]
Biological Significance and Drug Development
The biological activity of chromium is highly dependent on its oxidation state. While Cr(III) is an essential nutrient, Cr(VI) is a known carcinogen. The toxicity of Cr(VI) is believed to arise from its intracellular reduction, which proceeds through the formation of reactive intermediates, including Cr(V) and Cr(IV), as well as reactive oxygen species (ROS).
Mechanism of Cr(VI) Toxicity: The Role of Cr(V)
The intracellular reduction of Cr(VI) is a complex process involving various cellular reductants, with glutathione (GSH) being one of the most important.[13][14][15][16] This reduction pathway leads to the formation of Cr(V) intermediates, which are capable of interacting with and damaging cellular macromolecules, including DNA.[15]
Diagram: Intracellular Reduction of Cr(VI) and Generation of Cr(V)
Caption: Intracellular reduction of Cr(VI) to Cr(III) via Cr(V) and Cr(IV) intermediates.
Impact on Cellular Signaling Pathways
The reactive species generated during Cr(VI) metabolism, including Cr(V), can perturb cellular signaling pathways, contributing to its carcinogenic effects. Key pathways affected include the p53, PI3K/Akt, and MAPK signaling cascades.[17][18][19][20]
Diagram: Cr(VI)-Induced Perturbation of Cellular Signaling Pathways
Caption: Overview of signaling pathways affected by Cr(VI) exposure.
Conclusion
The coordination chemistry of chromium(V) is a rich and complex field with profound implications for understanding the biological effects of chromium and for the development of new technologies. While the synthesis and isolation of stable Cr(V) complexes remain challenging, the application of advanced spectroscopic and electrochemical techniques has provided significant insights into their structure, bonding, and reactivity. Further research into the design of novel Cr(V) complexes with tailored properties holds promise for applications in catalysis and as potential therapeutic agents. This guide serves as a foundational resource to aid researchers in navigating this exciting and important area of inorganic chemistry.
References
- 1. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromium(V) peptide complexes: synthesis and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray absorption spectroscopic studies of chromium(V/IV/III)- 2-ethyl-2-hydroxybutanoato(2-/1-) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray absorption spectroscopy of archetypal chromium porphyrin and corrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02335C [pubs.rsc.org]
- 6. repository.unsri.ac.id [repository.unsri.ac.id]
- 7. ossila.com [ossila.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EPR and electron spin echo modulation spectroscopy of CrIII and CrV in CrAPSO-5 molecular sieve: Evidence for framework substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]
- 11. scribd.com [scribd.com]
- 12. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The reduction of chromium (VI) to chromium (III) by glutathione: an intracellular redox pathway in the metabolism of the carcinogen chromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of formation and decomposition of hypervalent chromium metabolites in the glutathione-chromium (VI) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction of chromium(VI) with glutathione or with hydrogen peroxide: identification of reactive intermediates and their role in chromium(VI)-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction with glutathione is a weakly mutagenic pathway in chromium(VI) metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactive oxygen species mediate Cr(VI)-induced carcinogenesis through PI3K/AKT-dependent activation of GSK-3 β/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer | PLOS One [journals.plos.org]
The Elusive Pentavalent Chromium in Aqueous Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentavalent chromium [Cr(V)], a transient and highly reactive intermediate, plays a pivotal role in the environmental and biological chemistry of chromium. Its involvement in the reduction of carcinogenic hexavalent chromium [Cr(VI)] to the more stable trivalent state [Cr(III)] has significant implications for understanding chromium's toxicity and its mechanisms of DNA damage. This technical guide provides an in-depth exploration of the core aqueous chemistry of Cr(V), presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support research and development in this critical area.
Stability and Speciation in Aqueous Solution
The aqueous chemistry of pentavalent chromium is dominated by its inherent instability, readily undergoing disproportionation and redox reactions. The stability and speciation of Cr(V) are highly dependent on pH and the presence of coordinating ligands.
In aqueous solutions, Cr(V) can exist in various protonated and complexed forms. The speciation in acidic solution is governed by the following equilibria[1]:
-
H₃CrO₄ ⇌ H₂CrO₄⁻ + H⁺ (pKa₁ = 2.7)
-
H₂CrO₄⁻ ⇌ HCrO₄²⁻ + H⁺ (pKa₂ = 3.8)
At a pH greater than or equal to 6.8, the predominant species is CrO₄³⁻, with a pKa of 7.0 for the HCrO₄²⁻/CrO₄³⁻ equilibrium[1]. The presence of ligands, such as peroxides, can stabilize the +5 oxidation state, forming complexes like the tetraperoxochromate(V) ion, [Cr(O₂)₄]³⁻[1][2][3].
Redox Chemistry and Disproportionation
The redox potential of chromium couples dictates the direction of electron transfer and the relative stability of its various oxidation states. While comprehensive data for one-electron transfer steps involving Cr(V) are scarce, the overall reduction of Cr(VI) to Cr(III) is thermodynamically favorable.
A key reaction of aqueous Cr(V) is its disproportionation, which is a significant pathway for its decay. The reaction stoichiometry is:
3Cr(V) → 2Cr(VI) + Cr(III)
The kinetics of this disproportionation are highly pH-dependent. The observed second-order rate constant exhibits a bell-shaped dependence on pH, with a maximum value at approximately pH 3.3. This is attributed to the reaction between different protonated forms of Cr(V)[1].
Table 1: Quantitative Data on Aqueous Pentavalent Chromium
| Parameter | Value | Conditions | Reference |
| pKa₁ (H₃CrO₄) | 2.7 | Aqueous solution | [1] |
| pKa₂ (H₂CrO₄⁻) | 3.8 | Aqueous solution | [1] |
| pKa (HCrO₄²⁻) | 7.0 | Aqueous solution, pH ≥ 6.8 | [1] |
| Maximum 2nd-order rate constant for Cr(V) disproportionation | 3.4 x 10⁸ dm³ mol⁻¹ s⁻¹ | pH 3.3, between Cr(H₂O)ₓ and CrO₄³⁻ forms | [1] |
Generation and Detection of Aqueous Cr(V)
The transient nature of pentavalent chromium necessitates specific methods for its generation and detection in aqueous media.
Generation of Aqueous Cr(V)
Pentavalent chromium is typically generated in situ as an intermediate in the reduction of Cr(VI). Common methods include:
-
Reduction by Biological Reductants: Cellular reductants such as glutathione (GSH) and ascorbic acid reduce Cr(VI) to Cr(V) and other lower oxidation states.
-
Pulse Radiolysis: This technique uses a pulse of high-energy electrons to generate reducing radicals (e.g., e⁻ₐᵩ, CO₂⁻) that react with Cr(VI) to form Cr(V) in a controlled manner[1].
-
Chemical Reduction: Certain chemical reductants can be employed to generate Cr(V) from Cr(VI) for experimental studies.
Detection and Characterization
The primary techniques for the detection and characterization of the paramagnetic Cr(V) (a d¹ ion) in aqueous solution are Electron Paramagnetic Resonance (EPR) spectroscopy and UV-Visible spectroscopy.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most definitive method for the detection of Cr(V). The EPR spectrum provides information about the electronic structure and coordination environment of the Cr(V) center. Typical g-values for aqueous Cr(V) complexes are observed near the free-electron value (g ≈ 1.98). Hyperfine coupling to the ⁵³Cr isotope (I = 3/2, natural abundance ≈ 9.5%) can provide further structural insights.
-
UV-Visible Spectroscopy: Aqueous solutions of Cr(V) species exhibit characteristic absorption bands in the UV-Vis region. For instance, the CrO₄³⁻ ion has a molar absorption coefficient of approximately 67 m² mol⁻¹ at 350 nm at a pH of 4.75[1].
Experimental Protocols
Synthesis of Potassium Tetraperoxochromate(V) (K₃[Cr(O₂)₄])
This protocol describes the synthesis of a relatively stable Cr(V) compound.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Potassium hydroxide (KOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol (96%)
-
Diethyl ether (optional)
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, dissolve 5 g of potassium dichromate and 5 g of potassium hydroxide in 20 ml of cold distilled water. Stir until all solids are dissolved. The solution will become warm.
-
Cool the resulting potassium chromate solution in an ice bath.
-
In a separate beaker, prepare 40 ml of a 15% hydrogen peroxide solution by mixing 20 ml of 30% H₂O₂ with 20 ml of water. Cool this solution in the ice bath as well.
-
Slowly, and with constant stirring, add the cold 15% hydrogen peroxide solution to the cold potassium chromate solution. Maintain the temperature of the reaction mixture close to 0°C in the ice bath.
-
A dark red-brown precipitate of potassium tetraperoxochromate(V) will form.
-
Allow the reaction to proceed for about 10-15 minutes in the ice bath.
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid first with cold ethanol and then with diethyl ether (optional) to facilitate drying.
-
Dry the product in a desiccator. The yield is typically around 70-80%.
Safety Precautions: Potassium dichromate is a carcinogen and a strong oxidizer. Potassium hydroxide is corrosive. Concentrated hydrogen peroxide can cause severe burns. The product, potassium tetraperoxochromate(V), is a strong oxidizer and can be explosive upon heating or contact with reducing agents. Handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving aqueous pentavalent chromium.
Reaction Pathway: Reduction of Cr(VI) and Disproportionation of Cr(V)
Caption: Intracellular reduction of Cr(VI) and the subsequent disproportionation of Cr(V).
Experimental Workflow: Synthesis and Characterization of K₃[Cr(O₂)₄]
Caption: Workflow for the synthesis and characterization of potassium tetraperoxochromate(V).
Conclusion
The aqueous chemistry of pentavalent chromium is complex and multifaceted, characterized by its role as a reactive intermediate in chromium redox transformations. Understanding its stability, speciation, and reactivity is crucial for elucidating the mechanisms of chromium-induced toxicity and for developing strategies for its remediation. This technical guide provides a foundational understanding of the core principles of aqueous Cr(V) chemistry, offering valuable data and protocols to aid researchers in this important field. Further research is needed to expand the database of quantitative parameters for a wider range of Cr(V) complexes and to explore their interactions with various biological and environmental molecules.
References
Methodological & Application
Application Notes: Spectroscopic Identification of Chromium(V) Species
Introduction
Chromium(V) is a transient and highly reactive intermediate implicated in the biological activity of chromium, including its carcinogenicity. The definitive identification and characterization of Cr(V) species are crucial for understanding their roles in biological systems and for the development of potential therapeutic agents. Due to its d¹ electronic configuration, Cr(V) is paramagnetic, making it amenable to specific spectroscopic techniques. This document provides an overview of the primary spectroscopic methods for the identification and characterization of Cr(V) complexes, complete with detailed experimental protocols and data interpretation guidelines.
Core Spectroscopic Techniques
The identification of Cr(V) species relies on a combination of spectroscopic techniques that provide complementary information on the electronic structure, coordination environment, and oxidation state of the chromium center. The most powerful methods include Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and UV-Visible (UV-Vis) Spectroscopy.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), EPR is the most direct and sensitive technique for detecting and characterizing Cr(V) species.[1][2] The d¹ electronic configuration of Cr(V) gives rise to a characteristic EPR signal.[1] The g-value and hyperfine coupling constants (A) obtained from the EPR spectrum provide detailed information about the electronic structure and the nature of the ligands coordinated to the Cr(V) ion.[3][4]
-
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the oxidation state and local coordination environment of the chromium atom.[5][6] The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, particularly the pre-edge feature, is sensitive to the oxidation state and coordination geometry of the chromium center.[5][7] The EXAFS region provides information on the bond distances and coordination numbers of the atoms surrounding the chromium ion.[8]
-
UV-Visible (UV-Vis) Spectroscopy: While not as specific as EPR or XAS for the direct identification of Cr(V), UV-Vis spectroscopy can be used to monitor the formation and decay of Cr(V) species and to distinguish them from other chromium oxidation states, such as Cr(III) and Cr(VI).[9][10][11] The position and intensity of the d-d electronic transitions in the visible region are dependent on the ligand field around the chromium ion.
Experimental Protocols
1. Protocol for EPR Spectroscopic Analysis of Cr(V) Species
This protocol outlines the general procedure for acquiring X-band EPR spectra of Cr(V) complexes in aqueous solutions at room temperature.[1]
Materials and Equipment:
-
Bruker EMX or equivalent X-band EPR spectrometer
-
High-sensitivity resonator cavity
-
Flat quartz cell
-
Frequency counter
-
Gaussmeter
-
Cr(V) sample solution (e.g., formed from the reaction of Cr(VI) with a reducing agent in the presence of a stabilizing ligand)[1][12]
-
Nitrogen gas for purging
Procedure:
-
Sample Preparation: Prepare the Cr(V) sample solution in the desired aqueous buffer or solvent. The concentration of the Cr(V) species should be optimized for signal detection, typically in the micromolar to millimolar range.
-
Instrument Setup:
-
Turn on the EPR spectrometer, microwave source, and magnet power supply.
-
Set the microwave frequency to the X-band range (typically around 9.5-9.8 GHz).
-
Set the microwave power. A starting power of 10 mW is common.[1]
-
Set the modulation frequency to 100 kHz.[1]
-
Set the modulation amplitude. A value around 1 G is a good starting point.[1]
-
-
Spectrum Acquisition:
-
Carefully fill the flat quartz cell with the sample solution, avoiding air bubbles.
-
Place the quartz cell into the resonator cavity.
-
Tune the spectrometer to the resonant frequency of the cavity with the sample.
-
Set the center field and sweep width. For Cr(V), a center field of approximately 3500 G and a sweep width of 100-500 G are typical starting points.[1]
-
Set the time constant and sweep time. Typical values are 1.28 ms and 5.24 s, respectively.[1]
-
Set the receiver gain to an appropriate level to achieve a good signal-to-noise ratio.
-
Acquire the spectrum. Signal averaging by accumulating multiple scans (e.g., 20 scans) can improve the signal-to-noise ratio.[1]
-
-
Data Analysis:
-
Determine the g-value using the measured magnetic field and microwave frequency.
-
If hyperfine splitting due to ⁵³Cr (I=3/2) or ligand nuclei is observed, measure the hyperfine coupling constants (A).
-
Simulate the experimental spectrum to confirm the spectral parameters.
-
2. Protocol for X-ray Absorption Spectroscopic (XAS) Analysis of Cr(V) Species
This protocol provides a general outline for performing Cr K-edge XAS measurements on solid or frozen solution samples.[5][8]
Materials and Equipment:
-
Synchrotron radiation source
-
Double crystal monochromator (e.g., Si(220))[5]
-
Harmonic rejection mirror[5]
-
Sample holder for solid or frozen samples
-
Cryostat for low-temperature measurements (e.g., 10 K)[8]
-
Fluorescence or transmission detector
Procedure:
-
Sample Preparation:
-
Beamline Setup:
-
Position the sample in the X-ray beam path.
-
Use the monochromator to select and scan the X-ray energy across the Cr K-edge (around 5989 eV).
-
Calibrate the energy scale using a chromium metal foil.
-
-
Data Collection:
-
Collect the XAS spectrum in either transmission or fluorescence mode, depending on the sample concentration.
-
For the XANES region, scan from approximately 5970 eV to 6050 eV with a fine energy step.
-
For the EXAFS region, scan up to about 7000 eV with a k-weighting.
-
-
Data Analysis:
-
XANES Analysis:
-
Normalize the absorption spectra.
-
Analyze the pre-edge peak intensity and position to infer the oxidation state and coordination geometry. The energy position of the edge is indicative of the oxidation state.[5]
-
-
EXAFS Analysis:
-
Extract the EXAFS oscillations (χ(k)) from the raw data.
-
Perform a Fourier transform of the k³-weighted χ(k) data to obtain the radial distribution function.
-
Fit the EXAFS data using theoretical scattering paths to determine the bond distances, coordination numbers, and Debye-Waller factors for the shells of atoms surrounding the Cr center.[8]
-
-
3. Protocol for UV-Vis Spectroscopic Monitoring of Chromium Species
This protocol describes the use of UV-Vis spectroscopy for the quantitative analysis of chromium, which can be adapted to monitor changes in chromium oxidation states. The diphenylcarbazide (DPC) method is highly sensitive for Cr(VI) and can be used to indirectly monitor Cr(V) by measuring the appearance of its oxidation product, Cr(VI), or the disappearance of its precursor.[13][14]
Materials and Equipment:
-
UV-Vis spectrophotometer (e.g., JASCO V-630)[9]
-
Quartz cuvettes (1 cm path length)
-
Standard solutions of the chromium species of interest
-
Diphenylcarbazide (DPC) solution
-
Acidic solution (e.g., H₃PO₄)[13]
Procedure:
-
Direct Measurement of Cr(V) (if chromophoric):
-
Obtain a UV-Vis spectrum of the Cr(V) solution over a suitable wavelength range (e.g., 300-800 nm).
-
Identify the absorption maxima (λ_max) characteristic of the Cr(V) complex.
-
Monitor the change in absorbance at a specific λ_max over time to study the kinetics of its formation or decay.
-
-
Indirect Measurement using the DPC method for Cr(VI): [13][14]
-
Calibration Curve:
-
Prepare a series of standard Cr(VI) solutions of known concentrations.[9][13]
-
To each standard, add the acidic solution and the DPC reagent. Allow the color to develop (typically 5-10 minutes).[13][14]
-
Measure the absorbance at the λ_max of the Cr(VI)-DPC complex (around 540 nm).[13][14]
-
Plot a calibration curve of absorbance versus Cr(VI) concentration.
-
-
Sample Measurement:
-
Take an aliquot of the reaction mixture containing the Cr(V) species at different time points.
-
Quench the reaction if necessary.
-
If measuring the formation of Cr(VI) from Cr(V), add the DPC reagent and measure the absorbance as described above.
-
Use the calibration curve to determine the concentration of Cr(VI).
-
-
Data Presentation
Table 1: Representative EPR Spectroscopic Parameters for Cr(V) Complexes
| Cr(V) Complex | g_iso | A_iso (¹³Cr) (x 10⁻⁴ cm⁻¹) | Reference |
| [Cr(O₂₎₄]³⁻ | 1.9723 | 18.4 | [Inorganic Chemistry, 1996, 35 (25), pp 7357–7365][15] |
| [Cr(O)(O₂₎₂(OH₂)]⁻ | 1.9798 | 16.3 | [Inorganic Chemistry, 1996, 35 (25), pp 7357–7365][15] |
| [Cr(O₂₎₃(OH)]²⁻ | 1.9764 | 18.1 | [Inorganic Chemistry, 1996, 35 (25), pp 7357–7365][15] |
| [Cr(O)(O₂)(OH₂)n]⁺ | 1.9820 | - | [Inorganic Chemistry, 1996, 35 (25), pp 7357–7365][15] |
Table 2: Cr K-edge XANES Data for Different Chromium Oxidation States
| Complex | Oxidation State | Edge Energy (eV) | Reference |
| Crᴵᴵᴵ[TPP]Cl | III | 5990.9 | [Dalton Transactions, 2020, 49(23), pp 7745-7754][5] |
| Crᴵⱽ[TMP]O | IV | 5992.0 | [Dalton Transactions, 2020, 49(23), pp 7745-7754][5] |
| Crⱽ[TPC]O | V | 5992.6 | [Dalton Transactions, 2020, 49(23), pp 7745-7754][5] |
Visualizations
Caption: Workflow for the spectroscopic identification of Cr(V) species.
Caption: Relationship between Cr(V) properties and spectroscopic techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saif.iitb.ac.in [saif.iitb.ac.in]
- 5. X-ray absorption spectroscopy of archetypal chromium porphyrin and corrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02335C [pubs.rsc.org]
- 6. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 7. X-ray absorption spectroscopic studies of chromium nitroso complexes. Crystal and molecular structure of (Ph4P)3[Cr(NO)(NCS)5].2.4(CH3)2CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray absorption spectroscopic studies of chromium(V/IV/III)- 2-ethyl-2-hydroxybutanoato(2-/1-) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. Using UV-Vis Spectrophotometry for Chromium Determination in the Leather Tanning Industry | HunterLab [hunterlab.com]
- 11. amecj.com [amecj.com]
- 12. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 13. jeest.ub.ac.id [jeest.ub.ac.id]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: EPR Spectroscopy for the Detection and Characterization of Chromium(V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive and specific technique for the detection and characterization of paramagnetic species, making it an indispensable tool for studying transient and stable chromium(V) [Cr(V)] complexes.[1][2] With its d¹ electron configuration, Cr(V) is EPR-active and its study is crucial in various fields, including environmental chemistry, toxicology, and drug development, particularly due to its implication as an intermediate in the carcinogenicity of chromium(VI).[1][3] These application notes provide a detailed overview and experimental protocols for the successful EPR spectroscopic analysis of Cr(V).
Core Principles of EPR for Cr(V) Detection
EPR spectroscopy exploits the magnetic properties of unpaired electrons. When a sample containing Cr(V) is placed in a strong magnetic field, the unpaired electron's spin states split in energy. Irradiation with microwave frequency radiation induces transitions between these spin states, resulting in an absorption spectrum. The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A), which provide information about the electronic structure and the coordination environment of the Cr(V) center.[4][5] The observation of hyperfine structure from the ⁵³Cr isotope (I = 3/2, 9.5% natural abundance), when resolved, provides definitive evidence for the presence of chromium.[6]
Applications in Research and Development
-
Toxicology and Carcinogenesis: EPR is instrumental in studying the formation of Cr(V) intermediates from the reduction of carcinogenic Cr(VI) by biological reductants.[3] This allows for the investigation of the mechanisms of Cr(VI)-induced DNA damage and carcinogenesis.
-
Environmental Chemistry: The technique is used to detect and quantify Cr(V) formation in environmental systems, for instance, in the reaction of Cr(VI) with natural organic matter like fulvic acid.[7]
-
Coordination Chemistry: EPR spectroscopy is a powerful tool for characterizing the structure and bonding of novel Cr(V) complexes, providing insights into their stability and reactivity.[1][8][9]
-
In-vivo Studies: Low-frequency EPR spectroscopy has been successfully employed for the direct detection of Cr(V) formation in whole live animals, offering a unique window into the real-time metabolism of chromium compounds.[10]
Quantitative Analysis of Cr(V)
A procedure for the accurate quantification of Cr(V) using EPR spectroscopy has been developed, with a reported error of approximately +/-10% and a detection limit of 0.010 mM.[7] This method is crucial for determining the concentration of Cr(V) intermediates in various reactions.[7]
Data Presentation: EPR Parameters of Representative Cr(V) Complexes
The following tables summarize the isotropic g-values (g_iso) and hyperfine coupling constants (A_iso) for various Cr(V) complexes reported in the literature. These parameters are diagnostic for the specific coordination environment of the Cr(V) ion.
Table 1: EPR Parameters of Cr(V)-Peroxo Complexes [8]
| Cr(V) Complex | g_iso | A_iso (x 10⁻⁴ cm⁻¹) |
| [Cr(O₂)]³⁻ | 1.9723 | 18.4 |
| [Cr(O)(O₂)(OH₂)]⁺ | 1.9820 | - |
| [Cr(O)(O₂)(OH₂)]⁻ | 1.9798 | 16.3 |
| [Cr(O₂)(OH)]²⁻ | 1.9764 | 18.1 |
Table 2: EPR Parameters of Cr(V)-Oxalato Complexes [1]
| Cr(V) Complex | g_iso |
| [CrVO(ehba)(ox)]⁻ | Signal 1 |
| [CrVO(ox)₂]⁻ | Signal 2 |
| [CrVO(OH₂)(ox)₂]⁻ | Signal 3 |
| [CrVO(OH)(ox)₂]²⁻ | Signal 4 |
| [CrVO(oxH)(ox)₂]²⁻ | Signal 5 |
| [CrV(O)₂(OH₂)(ehba)]⁻ | Signal 6 |
| [CrV(O)₂(OH₂)₂(ox)]⁻ | Signal 7 |
Note: Specific g_iso and A_iso values for each oxalato complex signal require detailed spectral simulation and are presented in the source publication.
Experimental Protocols
Protocol 1: General X-Band EPR Spectroscopy for Cr(V) Detection in Solution
This protocol outlines the typical parameters for recording X-band EPR spectra of Cr(V) complexes in aqueous solutions at room temperature.
1. Sample Preparation:
- Prepare aqueous solutions of the reactants in a clean environment to avoid paramagnetic contamination.
- For reactions of Cr(VI) with organic substrates, mix the solutions at the desired concentrations and pH.[1] The pH can be adjusted using acids like HClO₄ and bases like NaOH.[1]
- Transfer the solution into a flat quartz EPR cell for aqueous samples.
2. EPR Spectrometer Setup:
- Use a Bruker EMX or a similar X-band EPR spectrometer.
- Tune the spectrometer to the resonant frequency of the cavity with the sample inserted.
3. Data Acquisition Parameters:
- Microwave Frequency: ~9.66 GHz[1]
- Microwave Power: 10 mW (Note: Power should be optimized to avoid saturation of the EPR signal)[1]
- Center Field: ~3500 G (This should be centered around the expected g-value of Cr(V), which is typically less than 2)[1]
- Sweep Width: 100 G (Adjust as needed to capture the full spectrum)[1]
- Modulation Frequency: 100 kHz[1]
- Modulation Amplitude: 0.97 G (Optimize to maximize signal without line broadening)[1]
- Time Constant: 1.28 ms[1]
- Sweep Time: 5.24 s[1]
- Number of Scans: 20 (Average multiple scans to improve the signal-to-noise ratio)[1]
- Temperature: 21 ± 1 °C (or as required by the experiment)[1]
4. Data Analysis:
- The resulting spectrum is typically the first derivative of the absorption.
- Determine the g-factor by using a standard with a known g-value or by precise measurement of the magnetic field and microwave frequency.
- If hyperfine splitting is observed, measure the separation between the lines to determine the hyperfine coupling constant (A).
- For complex spectra with overlapping signals, spectral simulation software may be required for accurate parameter extraction.
Protocol 2: Quantitative EPR (qEPR) for Cr(V) Concentration Measurement
This protocol describes a method for determining the concentration of Cr(V) species.
1. Standard Preparation:
- Prepare a stable paramagnetic standard with a known concentration, such as a stable nitroxide radical (e.g., TEMPO) or a Cr(V) standard like K₃CrO₈.[6]
2. Sample and Standard Measurement:
- Record the EPR spectrum of the unknown Cr(V) sample under the same conditions (e.g., temperature, microwave power, modulation amplitude) as the standard.
- Ensure that the measurements are performed under non-saturating conditions for both the sample and the standard.
3. Quantification:
- The concentration of the unknown Cr(V) sample is determined by comparing the double integral of its EPR spectrum with that of the standard. The concentration is proportional to the area under the absorption curve (the double integral of the first-derivative spectrum).
- The following equation can be used: [Cr(V)] = [Standard] × (Area_Cr(V) / Area_Standard) × (Scaling Factors) *Scaling factors account for differences in instrument gain, number of scans, and other experimental parameters between the sample and standard measurements.
Visualizations
Experimental Workflow for Cr(V) Detection by EPR
Caption: Workflow for Cr(V) detection and characterization using EPR spectroscopy.
Simplified Signaling Pathway of Cr(VI) Toxicity Involving Cr(V)
Caption: Involvement of Cr(V) in the mechanism of Cr(VI)-induced carcinogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EPR characterisation of the CrV intermediates in the CrVI/V oxidations of organic substrates and of relevance to Cr-induced cancers - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of chromium(V) by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 10. Low-frequency EPR detection of chromium(V) formation by chromium(VI) reduction in whole live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Chromium Oxidation States using X-ray Absorption Near Edge Structure (XANES)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium (Cr) is a transition metal that exists in various oxidation states, with the most common being trivalent Cr(III) and hexavalent Cr(VI). The toxicological and environmental impact of chromium is highly dependent on its oxidation state. Cr(VI) compounds are highly toxic and carcinogenic, whereas Cr(III) is considered an essential nutrient in trace amounts. Therefore, accurate determination of chromium oxidation states is crucial in environmental monitoring, toxicology studies, and in the development of chromium-based drugs or materials. X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides quantitative information on the oxidation state and local coordination environment of an element in a variety of sample types. This application note provides a detailed protocol for using Cr K-edge XANES to determine chromium oxidation states.
Principle of the Method
XANES spectroscopy measures the X-ray absorption coefficient of a material as a function of incident X-ray energy, just below and above an absorption edge of a specific element. The position and features of the X-ray absorption edge are sensitive to the electronic configuration (and thus the oxidation state) and the local geometric structure around the absorbing atom.
For chromium, the K-edge XANES spectrum arises from the excitation of a 1s core electron to unoccupied p-states. Key features in the Cr K-edge XANES spectrum that are indicative of the oxidation state include:
-
Pre-edge Peak: A distinct pre-edge feature arises from the 1s to 3d electronic transition. Although this transition is dipole-forbidden, it becomes allowed through 3d-4p orbital mixing, which is sensitive to the coordination geometry. The intensity of this pre-edge peak is significantly higher for the tetrahedrally coordinated Cr(VI) compared to the octahedrally coordinated Cr(III).[1][2] The energy position of this peak is also indicative of the oxidation state.
-
Main Absorption Edge: The energy position of the main absorption edge, corresponding to the 1s → 4p transition, shifts to higher energies with an increase in the oxidation state of the chromium atom.[3] This is due to the increased binding energy of the core electrons in a more oxidized state.
By analyzing these spectral features, particularly through comparison with reference spectra of known chromium compounds, the relative proportions of Cr(III) and Cr(VI) in an unknown sample can be quantified.
Quantitative Data Summary
The following tables summarize key quantitative data from Cr K-edge XANES spectra for common chromium reference compounds. These values are essential for the identification and quantification of chromium oxidation states.
Table 1: Energy Position of Pre-edge and Main Absorption Edge for Chromium Reference Compounds
| Compound | Oxidation State | Pre-edge Peak Energy (eV) | Main Absorption Edge Energy (eV) |
| Cr metal | 0 | - | ~5989 |
| Cr₂O₃ | +3 | ~5991.5 | ~6007 |
| Cr(OH)₃ | +3 | ~5992 | ~6008 |
| K₂Cr₂O₇ | +6 | ~5993.5 | ~6010 |
| PbCrO₄ | +6 | ~5993.4 | ~6009.5 |
Note: The exact energy positions can vary slightly depending on the specific instrumentation and calibration.
Table 2: Cr-O Bond Distances Determined from EXAFS Analysis
| Oxidation State | Coordination Geometry | Typical Cr-O Bond Length (Å) |
| Cr(III) | Octahedral | ~1.98 |
| Cr(VI) | Tetrahedral | ~1.68 |
This data, often obtained from the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, complements the XANES analysis by providing information about the local atomic structure.[4][5]
Experimental Protocol
This protocol outlines the key steps for acquiring and analyzing Cr K-edge XANES data for the determination of chromium oxidation states.
Sample Preparation
Proper sample preparation is critical to obtain high-quality XANES data. The ideal sample should be homogeneous and have an appropriate thickness to ensure an optimal absorption edge step.
-
Solid Samples:
-
Grind solid samples to a fine, uniform powder to minimize thickness effects.
-
For concentrated samples, dilute with a non-absorbing matrix such as boron nitride (BN) or cellulose to achieve an appropriate edge step (typically Δμx ≈ 1).
-
Press the homogenized powder into a pellet or mount it on Kapton or Mylar tape.
-
-
Liquid Samples:
-
Use a liquid sample cell with X-ray transparent windows (e.g., Kapton, Mylar).
-
The concentration of the liquid sample should be adjusted to give a suitable absorption length.
-
Reference Materials
A set of well-characterized chromium compounds with known oxidation states are essential for data analysis.
-
Cr(III) Standards: Cr₂O₃, Cr(OH)₃, Cr(NO₃)₃·9H₂O.[6]
-
Cr(VI) Standards: K₂Cr₂O₇, PbCrO₄.[6]
-
Prepare standards in the same manner as the unknown samples.
Data Acquisition
Cr K-edge XANES data is typically collected at a synchrotron radiation facility.
-
Beamline Setup:
-
Select a beamline with a suitable energy range covering the Cr K-edge (~5989 eV).
-
Use a double-crystal monochromator (e.g., Si(111) or Si(220)) to select the incident X-ray energy.
-
Calibrate the energy scale by simultaneously measuring the spectrum of a Cr metal foil. The first inflection point of the Cr foil spectrum is defined as 5989 eV.
-
-
Measurement Mode:
-
Transmission Mode: For concentrated samples. Ion chambers are used to measure the incident (I₀) and transmitted (I₁) X-ray intensity. The absorption is calculated as ln(I₀/I₁).
-
Fluorescence Mode: For dilute samples. A fluorescence detector (e.g., a Lytle detector or a solid-state detector) is used to measure the emitted fluorescence signal (If), which is proportional to the absorption. The absorption is calculated as If/I₀.
-
-
Scan Parameters:
-
Energy Range: Scan from approximately 5900 eV to 6100 eV.
-
Step Size: Use a finer energy step in the pre-edge and edge region (e.g., 0.2-0.5 eV) and a coarser step in the post-edge region (e.g., 1-2 eV).
-
Integration Time: Adjust the integration time per point to achieve a good signal-to-noise ratio.
-
Multiple scans should be collected and averaged to improve data quality.
-
Data Analysis
The analysis of XANES data involves several steps to extract quantitative information about the chromium oxidation states.
-
Data Pre-processing:
-
Averaging: Average multiple scans to improve the signal-to-noise ratio.
-
Energy Calibration: Calibrate the energy scale of the spectra using the concurrently measured Cr foil spectrum.
-
Background Subtraction: Remove the pre-edge background by fitting a linear or polynomial function to the pre-edge region.
-
Normalization: Normalize the spectra to the edge jump. This is typically done by fitting a linear function to the post-edge region and extrapolating it back to the absorption edge energy.
-
-
Qualitative Analysis:
-
Compare the pre-edge peak intensity and the main edge position of the unknown sample's spectrum with those of the Cr(III) and Cr(VI) reference standards. A prominent pre-edge peak around 5993 eV is a clear indicator of the presence of Cr(VI).
-
-
Quantitative Analysis - Linear Combination Fitting (LCF):
-
The most common method for quantifying the proportions of different species is Linear Combination Fitting (LCF).
-
The spectrum of the unknown sample is fitted with a linear combination of the spectra of the reference compounds.
-
The fitting is performed over a defined energy range, typically from ~5980 eV to ~6030 eV.
-
The software will determine the fractional contribution of each reference spectrum that best reproduces the sample spectrum. These fractions represent the molar ratios of the different chromium oxidation states in the sample.[4]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for chromium oxidation state determination using XANES.
Logical Relationship Diagram
Caption: Relationship between Cr oxidation state and XANES spectral features.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. slac.stanford.edu [slac.stanford.edu]
- 4. X-ray absorption near edge structure and extended X-ray absorption fine structure analysis of standards and biological samples containing mixed oxidation states of chromium(III) and chromium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray Absorption Near Edge Structure and Extended X-ray Absorption Fine Structure Analysis of Standards and Biological Samples Containing Mixed Oxidation States of Chromium(III) and Chromium(VI) [opg.optica.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chromium(V) Nitride and Oxide Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chromium(V) nitride and oxide complexes. The following sections outline the synthetic methodologies, characterization data, and visual workflows for preparing these highly reactive and valuable compounds. The information is intended to guide researchers in the successful synthesis and characterization of these complexes for further applications in areas such as catalysis, materials science, and potentially as tools in medicinal chemistry research.
I. Synthesis of a Nitrido(corrolato)chromium(V) Complex
This protocol describes the synthesis of a nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) complex, denoted as complex 3 , via nitrogen atom transfer from a manganese(V) nitrido complex to an oxo(corrolato)chromium(V) precursor 1 .[1][2]
A. Overall Reaction Scheme
The synthesis proceeds in two main steps: first, the synthesis of the oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) precursor (1 ), followed by the nitrogen atom transfer reaction to yield the desired nitrido(corrolato)chromium(V) complex (3 ).[1][2]
Caption: Synthetic pathway for the nitrido(corrolato)chromium(V) complex.
B. Experimental Protocols
1. Synthesis of Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) (Complex 1) [1]
-
Materials: 5,10,15-tris(p-cyanophenyl)corrole, Chromium hexacarbonyl (Cr(CO)₆), Toluene.
-
Procedure:
-
A mixture of 5,10,15-tris(p-cyanophenyl)corrole and Cr(CO)₆ is refluxed in toluene.
-
The progress of the reaction can be monitored by UV-vis spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by appropriate chromatographic techniques to yield complex 1 .
-
2. Synthesis of Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V) (Complex 3) [1][2]
-
Materials: Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) (1 ), Nitrido(salophen)manganese(V) [salophen = N,N′-o-phenylenebis(salicylidene-iminato) dianion], Benzene.
-
Procedure:
-
Complex 1 is dissolved in benzene.
-
A solution of nitrido(salophen)manganese(V) in benzene is added to the solution of complex 1 .
-
The reaction is allowed to proceed for 3-4 hours. The reaction is irreversible.[1]
-
The final product, complex 3 , can be isolated and purified from the reaction mixture.
-
C. Characterization Data
The synthesized nitrido(corrolato)chromium(V) complex has been characterized using various spectroscopic techniques.
| Parameter | Complex 1 (Oxo) | Complex 3 (Nitrido) | Reference |
| UV-vis (nm) | Soret: 404, Q-band: 557 | Soret: 438, Q-band: 608 | [1][2] |
| IR (cm⁻¹) | ν(Cr=O): 1064 | ν(Cr≡N): 1076 | [1][2] |
| EPR | - | g_iso = 1.987, A(⁵³Cr) = 26 G, A(¹⁴N) = 2.71 G | [1][2] |
| Electrochemistry (V) | - | Reversible Oxidation: +0.53, Reversible Reduction: -0.06 | [1][2] |
| DFT Calculated Bond Length (Å) | - | Cr≡N: 1.530 | [2] |
II. Synthesis of a Mononuclear Chromium(V)-Oxo Complex
This protocol details the preparation of a mononuclear Cr(V)-oxo complex, --INVALID-LINK--₂ (1 ), through the oxidation of a Cr(III) precursor.[3]
A. Experimental Workflow
The synthesis involves the preparation of a Cr(III) precursor complex which is then oxidized to the desired Cr(V)-oxo species.
Caption: Workflow for the synthesis and characterization of a Cr(V)-oxo complex.
B. Experimental Protocol
-
Materials: A Cr(III) precursor complex, Iodosylbenzene (PhIO) as an oxidant.
-
Procedure:
-
The Cr(III) precursor complex, [CrIII(6-COO⁻-tpa)]²⁺, is prepared.
-
The Cr(III) complex is reacted with iodosylbenzene.
-
The reaction yields the mononuclear Cr(V)-oxo complex, --INVALID-LINK--₂.[3]
-
C. Characterization and Properties
The resulting Cr(V)-oxo complex is highly reactive and has been characterized to understand its electronic structure and reactivity.
| Parameter | Value | Reference |
| Reduction Potential (E_red) | 1.23 V vs. SCE in acetonitrile | [3] |
| Reorganization Energy (λ) | 1.03 eV | [3] |
This complex has been shown to be a competent oxidant, for instance in the oxidation of benzyl alcohol derivatives to their corresponding aldehydes.[3][4] The mechanism of these oxidation reactions can switch from a concerted proton-coupled electron transfer (PCET) to a stepwise electron transfer-proton transfer (ET/PT) depending on the redox potential of the substrate.[3][4]
III. Synthesis of a cis-Dioxo Chromium(V) Complex
This protocol outlines the synthesis of the first structurally characterized Cr(V) dioxo complex, cis---INVALID-LINK-- (2 ), by the oxidation of a Cr(III) precursor.[5]
A. Reaction Diagram
The synthesis involves the oxidation of a cis-diaqua Cr(III) complex using sodium hypochlorite.
Caption: Synthesis of a cis-dioxo Cr(V) complex via oxidation.
B. Experimental Protocol
-
Materials: cis---INVALID-LINK--₃·2.5H₂O (1 ), Sodium hypochlorite (NaOCl), Sodium tetrafluoroborate (NaBF₄).
-
Procedure:
-
The Cr(III) precursor complex 1 is dissolved in an aqueous solution.
-
Oxidation is carried out by the addition of NaOCl in the presence of an excess of NaBF₄.
-
The product, cis---INVALID-LINK-- (2 ), precipitates from the solution and can be collected.
-
C. Structural and Stability Data
The purity of the complex has been confirmed by electrospray mass spectrometry (ESMS), EPR spectroscopy, and analytical techniques.[5]
| Parameter | Value | Reference |
| Cr=O bond length (Å) | 1.63 | [5] |
| Cr–N bond lengths (Å) | 2.04 and 2.16 | [5] |
| Stability | Stable in aqueous media for hours (pH 1-13, 25 °C) | [5] |
IV. General Considerations and Safety
-
Handling of Chromium Compounds: Chromium compounds, particularly Cr(VI) and potentially some Cr(V) species, are known or suspected carcinogens. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity: Many of the described chromium(V) complexes are highly reactive and may be sensitive to air, moisture, or light. Inert atmosphere techniques (e.g., Schlenk line or glovebox) may be necessary for their synthesis and handling.
-
Waste Disposal: All chromium-containing waste should be collected and disposed of according to institutional and local environmental regulations.
These protocols and notes are intended to serve as a guide. Researchers should consult the primary literature for more specific details and safety information before undertaking any of the described synthetic procedures.
References
- 1. Synthesis, Characterization, and the N Atom Transfer Reactivity of a Nitridochromium(V) Complex Stabilized by a Corrolato Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chromium(V) Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Chromium(V) catalysts in various organic synthesis reactions. The information is intended to guide researchers in the preparation of these powerful catalytic systems and their application in key synthetic transformations, including asymmetric epoxidation and oxidative cross-coupling reactions.
Introduction to Chromium(V) Catalysis
High-valent chromium complexes, particularly those in the +5 oxidation state, have emerged as versatile and potent catalysts for a range of organic transformations. The unique electronic structure of the Cr(V) center, often present as an oxo or nitrido species, enables it to participate in a variety of atom and group transfer reactions. These catalysts have shown remarkable activity and selectivity in processes such as the epoxidation of olefins, the aziridination of alkenes, and the oxidative coupling of phenols. The ligands coordinating the chromium center, such as salen, corrole, and various nitrogen-based macrocycles, play a crucial role in tuning the catalyst's reactivity, stability, and enantioselectivity in asymmetric transformations.
This guide focuses on practical aspects of utilizing Cr(V) catalysts, providing detailed protocols for their preparation and application in key synthetic reactions, supported by quantitative data and mechanistic insights.
Catalyst Preparation Protocols
Synthesis of Oxo(salen)chromium(V) Complexes
Oxo(salen)chromium(V) complexes are among the most well-studied Cr(V) catalysts, particularly in the context of asymmetric epoxidation. The synthesis typically involves the preparation of a Cr(III)-salen precursor followed by oxidation to the active Cr(V)=O species.
Protocol 2.1.1: Synthesis of a Chiral Cr(III)-Salen Precursor
This protocol describes the synthesis of a representative chiral Cr(III)-salen complex, which can be subsequently oxidized to the active Cr(V) catalyst.
Materials:
-
(1R,2R)-(-)-1,2-Cyclohexanediammonium bis(tartrate)
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Methanol
-
Chromium(II) chloride (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Air (as an oxidant)
Procedure:
-
Ligand Synthesis: The chiral salen ligand is prepared by the condensation of (1R,2R)-(-)-1,2-diaminocyclohexane (obtained from the tartrate salt) with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in methanol. The resulting Schiff base ligand is isolated as a yellow solid.
-
Complexation: In a glovebox or under an inert atmosphere, the salen ligand (1.0 equiv) is dissolved in anhydrous THF. To this solution, anhydrous chromium(II) chloride (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
-
Oxidation: The reaction mixture is then exposed to air for 2-4 hours, during which the color of the solution changes, indicating the oxidation of Cr(II) to Cr(III).
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the Cr(III)-salen chloride complex.
Characterization: The Cr(III)-salen complex can be characterized by various spectroscopic techniques, including UV-Vis, IR, and mass spectrometry, to confirm its identity and purity.
Protocol 2.1.2: Generation of the Active Oxo(salen)chromium(V) Catalyst
The active oxo(salen)chromium(V) species is typically generated in situ from the Cr(III)-salen precursor using a stoichiometric oxidant.
Materials:
-
Cr(III)-salen chloride complex (from Protocol 2.1.1)
-
Iodosylbenzene (PhIO) or m-chloroperbenzoic acid (m-CPBA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Under an inert atmosphere, dissolve the Cr(III)-salen chloride complex in the chosen anhydrous solvent.
-
Add the oxidant (e.g., iodosylbenzene, 1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the dark-colored oxo(salen)chromium(V) species can often be observed visually and monitored by UV-Vis spectroscopy.
-
The resulting solution containing the active Cr(V)=O catalyst is used directly in the catalytic reaction.
Synthesis of Nitridochromium(V) Complexes
Nitridochromium(V) complexes are another important class of Cr(V) catalysts, particularly explored for nitrogen atom transfer reactions.
Protocol 2.2.1: Synthesis of a Nitrido(corrolato)chromium(V) Complex
This protocol details the synthesis of a nitridochromium(V) complex stabilized by a corrolato ligand, starting from an oxo(corrolato)chromium(V) precursor.[1]
Materials:
-
Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V)[1]
-
Triphenylphosphine (PPh₃)
-
Nitridomanganese(V) salophen complex [MnV(N)(salophen)]
-
Anhydrous toluene
Procedure:
-
The precursor, oxo(corrolato)chromium(V), can be synthesized by refluxing the corresponding free-base corrole with chromium hexacarbonyl in toluene.[1]
-
To a solution of the oxo(corrolato)chromium(V) complex in anhydrous toluene, add triphenylphosphine (1.1 equivalents).
-
To this mixture, add the nitridomanganese(V) salophen complex (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by UV-Vis spectroscopy, observing the characteristic spectral changes indicating the formation of the nitrido(corrolato)chromium(V) complex.[1]
-
The product can be purified by column chromatography on silica gel.
Characterization: The nitridochromium(V) complex is characterized by UV-Vis, FT-IR, ESI-MS, and EPR spectroscopy to confirm the presence of the Cr≡N bond and the +5 oxidation state of chromium.[1]
Application in Asymmetric Epoxidation of Alkenes
Chromium(V)-salen complexes are highly effective catalysts for the asymmetric epoxidation of a variety of alkenes, particularly trans-disubstituted and trisubstituted olefins, providing access to chiral epoxides with high enantioselectivity.[2][3]
Experimental Protocol 3.1: Asymmetric Epoxidation of a trans-Alkene
Materials:
-
Chiral Oxo(salen)chromium(V) catalyst (generated in situ as per Protocol 2.1.2)
-
trans-β-Methylstyrene (or other suitable alkene)
-
Terminal oxidant (e.g., iodosylbenzene)
-
Anhydrous dichloromethane
-
4Å Molecular sieves (powdered and activated)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral Cr(III)-salen complex (5-10 mol%).
-
Add freshly activated 4Å molecular sieves.
-
Dissolve the components in anhydrous dichloromethane.
-
Add the alkene substrate (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the terminal oxidant (e.g., iodosylbenzene, 1.2 equivalents) in one portion.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of triphenylphosphine.
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford the chiral epoxide.
Data Presentation:
Table 1: Asymmetric Epoxidation of Various Alkenes Catalyzed by a Cr(V)-Salen Complex
| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |
| 1 | trans-Stilbene | trans-Stilbene oxide | 85 | 92 |
| 2 | trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 78 | 95 |
| 3 | Indene | Indene oxide | 90 | 88 |
| 4 | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 82 | 96 |
Note: The yields and enantiomeric excess (ee) values are representative and can vary depending on the specific catalyst, substrate, and reaction conditions.
Mandatory Visualization:
Caption: Catalytic cycle for Cr-salen mediated asymmetric epoxidation.
Application in Oxidative Cross-Coupling of Phenols
Chromium(V)-salen catalysts have demonstrated high chemoselectivity in the oxidative cross-coupling of different phenols, a transformation that is challenging to achieve with other catalytic systems. The reaction is believed to proceed through a Cr(V) active species that is generated in situ.[4]
Experimental Protocol 4.1: Oxidative Cross-Coupling of Two Different Phenols
Materials:
-
Cr(III)-salen catalyst
-
Phenol A (e.g., 2,6-disubstituted phenol)
-
Phenol B (e.g., phenol with an unsubstituted ortho-position)
-
Oxygen (as the terminal oxidant)
-
Dichloroethane (anhydrous)
Procedure:
-
To a reaction vessel, add the Cr(III)-salen catalyst (5-10 mol%).
-
Add Phenol A (1.0 equivalent) and Phenol B (1.0 equivalent).
-
Dissolve the components in anhydrous dichloroethane.
-
Pressurize the vessel with oxygen (1 atm or higher).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and release the oxygen pressure.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to isolate the cross-coupled biaryl product.
Data Presentation:
Table 2: Oxidative Cross-Coupling of Various Phenols Catalyzed by a Cr(V)-Salen Complex
| Entry | Phenol A | Phenol B | Product | Yield (%) |
| 1 | 2,6-Dimethylphenol | 2-Naphthol | Cross-coupled biaryl | 75 |
| 2 | 2,6-Di-tert-butylphenol | Phenol | Cross-coupled biaryl | 68 |
| 3 | 2-tert-Butyl-4-methylphenol | 4-Methoxyphenol | Cross-coupled biaryl | 82 |
Note: Yields are for the isolated cross-coupled product and can be influenced by the specific substrates and reaction conditions.
Mandatory Visualization:
Caption: Experimental workflow for oxidative phenol cross-coupling.
Application in Asymmetric Aziridination of Alkenes
While the use of chromium catalysts in aziridination has been reported, detailed protocols specifically employing well-defined Cr(V) species are less common compared to other metals. The following represents a general approach based on chromium catalysis, which may involve Cr(V) intermediates. Further research is encouraged to fully elucidate the role of Cr(V) in these reactions.
Experimental Protocol 5.1: General Procedure for Chromium-Catalyzed Asymmetric Aziridination
Materials:
-
Chromium catalyst precursor (e.g., CrCl₂)
-
Chiral ligand (e.g., a bis(oxazoline) or salen-type ligand)
-
Alkene substrate (e.g., styrene)
-
Nitrene source (e.g., PhI=NTs)
-
Anhydrous solvent (e.g., acetonitrile)
-
4Å Molecular sieves
Procedure:
-
In a glovebox, prepare the chromium catalyst by stirring the chromium precursor with the chiral ligand in the anhydrous solvent.
-
In a separate flame-dried flask under an inert atmosphere, add the alkene substrate and activated 4Å molecular sieves.
-
Add the prepared catalyst solution to the alkene mixture.
-
Cool the reaction to the desired temperature.
-
Add the nitrene source portion-wise over a period of time.
-
Stir the reaction at the specified temperature and monitor for completion.
-
Upon completion, the reaction is quenched and worked up similarly to the epoxidation protocol.
-
The chiral aziridine product is isolated and purified by column chromatography.
Data Presentation:
Table 3: Representative Results for Chromium-Catalyzed Asymmetric Aziridination
| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | 2-Phenyl-1-tosylaziridine | 70 | 85 |
| 2 | cis-β-Methylstyrene | cis-2-Methyl-3-phenyl-1-tosylaziridine | 65 | 78 |
Note: These results are illustrative and highly dependent on the specific chromium precursor, ligand, and reaction conditions. The direct involvement of a Cr(V) species as the primary catalyst would require further mechanistic investigation.
Mandatory Visualization:
Caption: Proposed pathway for chromium-catalyzed aziridination.
Conclusion
Chromium(V) catalysts offer a powerful platform for a variety of important organic transformations. The protocols and data presented herein provide a starting point for researchers to explore the synthetic utility of these fascinating catalytic systems. The modularity of the ligand scaffolds allows for fine-tuning of reactivity and selectivity, promising further advancements in this exciting field of catalysis. It is anticipated that continued research will uncover new applications and provide deeper mechanistic understanding, further solidifying the role of chromium(V) catalysts in modern organic synthesis.
References
Application Notes and Protocols for Chromium(V) as an Oxidant in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based reagents have long been a cornerstone of oxidative transformations in organic synthesis. While chromium(VI) reagents, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and the Jones reagent, are widely utilized for the oxidation of alcohols to carbonyl compounds, the role of chromium(V) has historically been viewed primarily as a transient intermediate in the reduction pathway of Cr(VI) to Cr(III).[1][2] However, the development of stable and well-characterized chromium(V) complexes has opened up new avenues for selective oxidations. This document provides an overview of the applications of chromium(V) as both a stable oxidizing agent and a key mechanistic intermediate in organic chemistry.
Stable Chromium(V) Reagents in Organic Synthesis
The primary challenge in utilizing Cr(V) as a stoichiometric oxidant is its general instability.[3] However, the use of specific chelating ligands, such as salen-type and hydroxamic acid-based ligands, has led to the successful synthesis and isolation of stable Cr(V) complexes. These complexes offer a unique reactivity profile, distinct from their Cr(VI) counterparts.
Chromium(V)-Salen Complexes
Chromium(V)-salen complexes are among the most studied stable Cr(V) reagents. These are typically square-pyramidal oxo-chromium(V) species that can be synthesized and isolated. They have demonstrated utility in the selective oxidation of specific functional groups.
-
Selective Oxidation of Sulfides to Sulfoxides: Cr(V)-oxo-salen complexes are effective reagents for the selective oxidation of organic sulfides to their corresponding sulfoxides. The reaction is generally clean, with high selectivity and minimal over-oxidation to the sulfone. The proposed mechanism involves a direct oxygen atom transfer from the oxo-chromium(V) center to the sulfur atom.[4][5]
-
Oxidation of Amines: These complexes have also been employed in the oxidation of amines. For instance, the oxidation of N,N,N′,N′-tetramethylphenylenediamine (TMPD) with a Cr(V)-salen complex has been studied, demonstrating a two-electron oxidation process.[6]
Other Stable Chromium(V) Reagents
-
Sodium bis(2-ethyl-2-hydroxybutyrato)oxochromate(V): This and related carboxylato-bound chromium(V) complexes have been shown to be effective oxidants for a variety of substrates, including the oxidation of dialkyl sulfides to sulfoxides.[7]
-
Chromium(V) Complexes with Peptide and Hydroxamic Acid Ligands: Stable Cr(V) complexes have been prepared with peptide and hydroxamic acid ligands. While their synthetic applications are less explored, their stability suggests potential for development as specialized oxidizing agents.[8][9][10][11]
Quantitative Data on Chromium(V) Oxidations
The following tables summarize quantitative data for representative oxidations using stable Cr(V) reagents and, for context, Cr(VI) reagents where Cr(V) is a key intermediate.
Table 1: Oxidation of Sulfides using Chromium(V)-Salen Complexes
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) of Sulfoxide | Reference |
| Thioanisole | [CrV(O)(salen)]+ | Acetonitrile | 25 | 1 | >95 | [4] |
| Diethyl Sulfide | [CrV(O)(salen)]+ | Acetonitrile | 25 | 2 | ~90 | [7] |
| Dibutyl Sulfide | [CrV(O)(salen)]+ | Acetonitrile | 25 | 3 | ~88 | [7] |
Table 2: Oxidation of Alcohols using Cr(VI) Reagents (involving Cr(V) intermediates)
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Heptanol | Collins Reagent | Dichloromethane | 25 | 0.3 | Heptanal | 85-95 | [12] |
| Cyclohexanol | Jones Reagent | Acetone | 0-25 | 0.5 | Cyclohexanone | 85-90 | [13] |
| Benzyl Alcohol | PCC | Dichloromethane | 25 | 2 | Benzaldehyde | >90 | |
| Geraniol | PDC | Dichloromethane | 25 | 4 | Geranial | 85 | [14] |
Experimental Protocols
Protocol 1: Preparation of a Chromium(V)-Salen Complex
This protocol is a representative procedure for the synthesis of an oxo(salen)chromium(V) complex, adapted from literature descriptions.
Materials:
-
CrCl3(THF)3
-
Salen ligand (N,N'-bis(salicylidene)ethylenediamine)
-
Iodosylbenzene (PhIO) or another suitable oxidant
-
Acetonitrile (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the salen ligand in anhydrous acetonitrile.
-
Add an equimolar amount of CrCl3(THF)3 to the solution. The color of the solution should change, indicating the formation of the Cr(III)-salen complex.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete complexation.
-
To the resulting solution of the Cr(III)-salen complex, add a slight excess (1.1 equivalents) of iodosylbenzene (PhIO) as a solid.
-
Stir the reaction mixture at room temperature. The progress of the oxidation to the Cr(V) species can be monitored by UV-Vis or EPR spectroscopy.
-
Once the reaction is complete, the resulting solution of the chromium(V)-oxo-salen complex can be used directly for oxidation reactions or purified by appropriate methods if isolation of the solid complex is desired.
Protocol 2: Oxidation of an Aryl Sulfide to a Sulfoxide using a Cr(V)-Salen Complex
Materials:
-
Solution of Cr(V)-oxo-salen complex in acetonitrile (from Protocol 1)
-
Aryl sulfide (e.g., thioanisole)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a stirred solution of the aryl sulfide (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add the solution of the Cr(V)-oxo-salen complex (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.[15]
-
Upon completion, the reaction mixture can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfoxide can be purified by column chromatography on silica gel.
Protocol 3: Representative Oxidation of a Secondary Alcohol using PCC (involving a Cr(V) intermediate)
Materials:
-
Pyridinium chlorochromate (PCC)
-
Secondary alcohol (e.g., cyclohexanol)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of the secondary alcohol (1 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The mixture will typically become a dark, tarry substance.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.
-
The product can be further purified by distillation or column chromatography if necessary.
Diagrams
Caption: General structure of a square-pyramidal oxo(salen)chromium(V) complex.
Caption: Experimental workflow for the synthesis of a Cr(V)-oxo-salen complex.
Caption: Proposed mechanism for sulfide oxidation via direct oxygen atom transfer.
Caption: Simplified mechanistic pathway of alcohol oxidation by Cr(VI) reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Identification of the Cr(v) [[double bond, length as m-dash]] O intermediate in electrocatalytic water oxidation by a chromium(iii)–aqua complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of selective oxidation of organic sulfides with Oxo(salen)chromium(V) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electron oxidation of N,N,N′,N′-tetramethylphenylenediamine with a chromium(v) salen complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromium(V) peptide complexes: synthesis and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromium(V) complexes of hydroxamic acids: formation, structures, and reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 15. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the In Situ Generation of Chromium(V) in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(V) species, particularly oxo-chromium(V) complexes, are potent and selective oxidizing agents that have garnered significant interest in organic synthesis. Their utility in various transformations, including the oxidation of alcohols and sulfides, makes them valuable tools for the synthesis of fine chemicals and pharmaceutical intermediates. However, the transient and reactive nature of many Cr(V) species often necessitates their generation in situ from more stable Cr(III) or Cr(VI) precursors. This document provides detailed protocols for the in situ generation of Cr(V) species for immediate use in chemical reactions, along with a summary of relevant quantitative data and reaction workflows.
The primary methods for generating Cr(V) in situ involve the controlled oxidation of stable Cr(III) complexes. Common oxidants for this purpose include iodosylbenzene (PhI(OAc)₂), sodium hypochlorite (NaOCl), and photochemical methods. The choice of the Cr(III) precursor, particularly the ligand scaffold, is crucial in stabilizing the resulting Cr(V) species and modulating its reactivity.
I. Chemical Methods for In Situ Generation of Chromium(V)
Two primary chemical oxidation methods for generating Cr(V) species from Cr(III) precursors are detailed below. These protocols are based on established literature procedures and provide a starting point for researchers to apply these reactive intermediates in their own synthetic work.[1][2]
Protocol 1: Generation of a Mononuclear Cr(V)-Oxo Complex using Iodosylbenzene
This protocol describes the generation of a well-characterized mononuclear Cr(V)-oxo complex from a Cr(III) precursor complex bearing a tetradentate N-donor ligand (N,N-bis(2-pyridylmethyl)-N-(6-carboxylato-2-pyridylmethyl)amine, 6-COO⁻-tpa).[2] The resulting Cr(V)-oxo species is a competent oxidant for the conversion of alcohols to aldehydes.[2]
Materials:
-
Cr(III) precursor complex: [CrIII(6-COO⁻-tpa)(OTf)₂] (OTf = trifluoromethanesulfonate)
-
Oxidant: Iodosylbenzene diacetate (PhI(OAc)₂)
-
Solvent: Acetonitrile (anhydrous)
-
Substrate: e.g., Benzyl alcohol derivatives
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Experimental Procedure:
-
Preparation of the Cr(III) Precursor Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Cr(III) precursor complex in anhydrous acetonitrile to a desired concentration (e.g., 1.0 mM).
-
Initiation of the Oxidation: To the stirred solution of the Cr(III) complex, add a solution of iodosylbenzene diacetate (1.0 to 2.5 equivalents) in anhydrous acetonitrile.
-
Monitoring the Formation of Cr(V): The formation of the Cr(V)-oxo species can be monitored by UV-vis spectroscopy. A characteristic broad peak will appear in the 550-800 nm region, indicating the presence of the [CrV(O)(6-COO⁻-tpa)]²⁺ complex.[1][2] The solution will typically change color from yellow to dark green.[1]
-
In Situ Reaction with Substrate: Once the formation of the Cr(V)-oxo species is confirmed (typically within minutes), add the substrate (e.g., benzyl alcohol derivative, 10-100 equivalents) to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed. The reaction can then be quenched, and the product isolated using standard organic chemistry work-up and purification procedures.
Characterization of the In Situ Generated Cr(V) Species:
The generated Cr(V)-oxo complex can be characterized by various spectroscopic techniques to confirm its formation and structure.
| Spectroscopic Method | Observed Characteristics |
| ESI-MS | A peak corresponding to the [CrV(O)(6-COO⁻-tpa)]²⁺ cation can be observed.[2] |
| EPR Spectroscopy | A characteristic signal for a d¹ metal complex is expected.[2] |
| UV-vis Spectroscopy | Appearance of a broad absorption band in the visible region (e.g., 550-800 nm).[1] |
| Resonance Raman | A peak corresponding to the Cr=O stretching frequency can be identified.[2] |
Protocol 2: Generation of a Cr(V)-Oxo Species using Sodium Hypochlorite
This protocol outlines the generation of a Cr(V)-oxo species from a Cr(III)-Schiff base complex using sodium hypochlorite as the oxidant in an aqueous alkaline solution.[3][4]
Materials:
-
Cr(III) precursor complex: [CrIII(salen)(H₂O)₂]⁺ (salen = N,N'-bis(salicylidene)ethylenediamine)
-
Oxidant: Sodium hypochlorite (NaOCl) solution
-
Buffer: Alkaline buffer solution (e.g., pH 9.0)
-
Substrate: e.g., Sulfides
-
Standard laboratory glassware
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, prepare a solution of the Cr(III)-salen complex in an alkaline buffer (pH 9.0).
-
Initiation of the Oxidation: Add a standardized solution of sodium hypochlorite to the stirred solution of the Cr(III) complex. The stoichiometry for the overall reaction to Cr(VI) is approximately 1:1.5 [Cr(III)]:[OCl⁻].[4]
-
Formation and Reaction of the Cr(V) Intermediate: The reaction proceeds through the formation of a transient oxochromium(V) species. The substrate to be oxidized should be present in the reaction mixture to react with the in situ generated Cr(V) species.
-
Kinetic Monitoring: The formation and subsequent decay of the Cr(V) intermediate can be monitored kinetically using UV-vis spectroscopy.[4]
-
Product Analysis: After the reaction is complete, the products can be analyzed and isolated using appropriate analytical and purification techniques.
II. Photochemical Method for In Situ Generation of Chromium(V)
An alternative to chemical oxidants is the use of visible light to generate Cr(V)-oxo species from suitable Cr(III) precursors.
Protocol 3: Photochemical Generation of a Cr(V)-Oxo Salen Complex
This protocol describes the generation of a Cr(V)-oxo salen complex by irradiating a Cr(III)-salen chlorate or bromate precursor with visible light.[1]
Materials:
-
Cr(III) precursor complex: [CrIII(salen)(ClO₃)] or [CrIII(salen)(BrO₃)]
-
Solvent: Acetonitrile
-
Light Source: A suitable visible light source (e.g., a 120W lamp).[1]
-
Substrate: e.g., Aryl sulfides
-
Standard laboratory glassware for photochemical reactions
Experimental Procedure:
-
Preparation of the Precursor Solution: Prepare a solution of the Cr(III)-salen chlorate or bromate precursor in acetonitrile in a photochemical reactor.
-
Irradiation: Irradiate the solution with visible light at ambient temperature.
-
Monitoring Cr(V) Formation: The formation of the Cr(V)-oxo salen complex can be monitored by UV-vis spectroscopy, observing the appearance of a broad peak between 550 and 800 nm. The solution will change color from yellow to dark green. The formation is typically complete within 12-15 minutes.[1]
-
In Situ Reaction: The substrate can be included in the initial reaction mixture or added after the formation of the Cr(V) species is confirmed.
-
Reaction Analysis: Analyze the reaction mixture for the formation of the oxidized product using standard analytical techniques.
III. Quantitative Data Summary
The following tables summarize key quantitative data for the in situ generated Cr(V) species and their reactivity.
Table 1: Spectroscopic and Electrochemical Data for a Representative In Situ Generated Cr(V)-Oxo Complex [2]
| Parameter | Value | Conditions |
| UV-vis λmax | Broad peak at 550-800 nm | Acetonitrile |
| Reduction Potential (Ered) | 1.23 V vs. SCE | Acetonitrile |
| Reorganization Energy (λ) | 1.03 eV | Electron transfer from phenol derivatives |
Table 2: Kinetic Data for the Oxidation of Benzyl Alcohol Derivatives by an In Situ Generated Cr(V)-Oxo Complex [2]
| Substrate (R-BA) | Oxidation Potential (Eox vs. SCE) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Kinetic Isotope Effect (KIE) |
| 4-Methoxybenzyl alcohol | 1.45 V | 1.2 x 10⁻¹ | 5.1 |
| Benzyl alcohol | 1.76 V | 1.5 x 10⁻² | 5.3 |
| 4-(Trifluoromethyl)benzyl alcohol | 2.02 V | 1.1 x 10⁻³ | 6.4 |
| 3,4,5-Trimethoxybenzyl alcohol | 1.22 V | - | - |
IV. Visualizing the Workflow and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate the general workflow for the in situ generation of Cr(V) and a simplified reaction mechanism.
Caption: General workflow for the in situ generation and reaction of Cr(V)-oxo species.
Caption: Simplified mechanism for alcohol oxidation by a Cr(V)-oxo species via PCET.
Conclusion
The in situ generation of Cr(V) species provides a powerful method for performing selective oxidations in organic synthesis. By carefully selecting the Cr(III) precursor, oxidant, and reaction conditions, researchers can access these reactive intermediates for a variety of synthetic applications. The protocols and data presented here serve as a guide for the implementation of this methodology in the laboratory. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the synthetic potential of in situ generated Cr(V) reagents.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Characterization and Oxidation of Chromium(III) by Sodium Hypochlorite in Alkaline Solutions | Journal Article | PNNL [pnnl.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromium(V) Complexes in Industrial Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium complexes are versatile catalysts employed in a range of industrial chemical transformations. While various oxidation states of chromium are utilized, chromium(V) species are often key intermediates in important catalytic processes, particularly in oxidation and polymerization reactions. Although industrial processes rarely utilize pre-synthesized, isolated chromium(V) complexes as the primary catalyst due to their reactivity, they are frequently generated in-situ from more stable chromium(III) or chromium(VI) precursors on a solid support. These application notes provide detailed protocols for the preparation of supported chromium catalysts and their application in industrial processes where chromium(V) intermediates are believed to play a crucial catalytic role.
Catalytic Applications of Chromium(V) Complexes
Chromium(V) complexes are implicated as highly active species in several industrial catalytic processes, including:
-
Oxidative Dehydrogenation of Alkanes: The conversion of light alkanes, such as propane, to olefins is a critical industrial process. Supported chromium catalysts are used to facilitate this reaction, where a redox cycle involving Cr(III), Cr(V), and Cr(VI) is proposed.
-
Olefin Polymerization: In the production of polyethylene using Phillips-type catalysts (chromium oxide on silica), Cr(VI) precursors are activated to form lower-valent chromium species, with Cr(V) being a proposed intermediate in the polymerization cycle.
-
Asymmetric Epoxidation: Chiral chromium(V)-salen complexes have shown high efficiency and enantioselectivity in the epoxidation of olefins, a valuable transformation in the synthesis of fine chemicals and pharmaceuticals.
Experimental Protocols
Preparation of a Supported Chromium Oxide Catalyst for Oxidative Dehydrogenation
This protocol describes the preparation of a chromium oxide catalyst supported on mesoporous silica, a common catalyst for the oxidative dehydrogenation of propane.[1]
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)[1]
-
Mesoporous silica (SiO₂) support (high surface area, e.g., 300-600 m²/g)[1]
-
Deionized water
-
Ethanol
-
Tube furnace
-
Dry air or nitrogen supply
Procedure:
-
Support Preparation (Hydrothermal Synthesis of Mesoporous Silica):
-
Prepare a solution of a silica precursor (e.g., tetraethyl orthosilicate) in a mixture of water, ethanol, and a templating agent (e.g., a block copolymer surfactant).
-
Stir the mixture at a controlled temperature (e.g., 35°C) for 24 hours to allow for hydrolysis and condensation.[1]
-
Transfer the resulting slurry to a Teflon-lined autoclave and heat at 100°C for 48 hours for hydrothermal treatment.[1]
-
Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.
-
Dry the solid in an oven at 80°C overnight to obtain the mesoporous silica support.[1]
-
-
Impregnation (Incipient Wetness Method):
-
Determine the pore volume of the prepared silica support (e.g., via nitrogen physisorption).
-
Prepare an aqueous solution of the chromium precursor (e.g., Cr(NO₃)₃·9H₂O) with a concentration calculated to achieve the desired chromium loading (typically 1-5 wt% Cr) within the pore volume of the support.
-
Add the precursor solution dropwise to the silica support while mixing until the pores are completely filled, without excess liquid.
-
Age the impregnated support for several hours at room temperature.
-
-
Drying and Calcination (Activation):
-
Dry the impregnated material in an oven at 100-120°C overnight to remove water.
-
Place the dried powder in a quartz tube within a tube furnace.
-
Heat the catalyst under a flow of dry air or nitrogen. A typical calcination procedure involves ramping the temperature to 500-800°C at a rate of 5°C/min and holding for 4-6 hours. This step converts the chromium precursor to chromium oxide species on the support surface.[2]
-
Cool the catalyst to room temperature under the same inert atmosphere.
-
Experimental Workflow for Supported Catalyst Synthesis
References
Application Notes and Protocols for the Quantification of Chromium (V) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of pentavalent chromium (Cr(V)) in various environmental matrices. The protocols are based on established analytical techniques and are intended to guide researchers in accurately assessing Cr(V) contamination.
Introduction to Chromium Speciation Analysis
Chromium exists in the environment predominantly in two oxidation states: trivalent Cr(III) and hexavalent Cr(VI). While Cr(III) is considered an essential micronutrient, Cr(VI) is highly toxic and carcinogenic.[1] The intermediate species, Cr(V), is a transient but highly reactive species formed during the reduction of Cr(VI) to Cr(III). Understanding the concentration of Cr(V) is crucial for assessing the toxicological risks associated with chromium contamination. This document outlines key analytical techniques for the sensitive and selective quantification of Cr(V).
Sample Collection, Preservation, and Preparation
Proper sample handling is critical to prevent changes in chromium speciation before analysis.
Sample Collection:
-
Aqueous samples should be collected in clean, pre-rinsed plastic or glass containers.
-
Soil and sediment samples should be collected using clean stainless steel or plastic tools to avoid cross-contamination.
Sample Preservation:
-
For water samples, filtration through a 0.45 µm filter is recommended to remove particulate matter.[2] The pH of the filtrate should be adjusted to a range of 9.0-9.5.[2]
-
Samples should be stored at 4°C and analyzed as soon as possible.[3]
-
For long-term storage of water samples, buffering with ammonium hydroxide and ammonium sulfate at pH 9.2 or sodium carbonate and sodium bicarbonate with ammonium sulfate at pH 9.7 has been shown to be effective in preserving Cr(VI) speciation.[4] While specific Cr(V) preservation is less documented, maintaining a slightly alkaline pH and low temperature is generally advisable to minimize redox reactions.
Sample Preparation:
-
Water Samples: Typically require minimal preparation beyond filtration and pH adjustment.
-
Soil and Sediment Samples: An alkaline extraction is often employed to solubilize chromium species. An ultrasound-assisted extraction with a 0.1 mol L-1 Na₂CO₃ solution can be used to release chromium species from the soil matrix.[5][6] It is important to note that sample preparation techniques, such as pulverizing, can potentially alter the chromium species present.[7]
Analytical Techniques for Cr(V) Quantification
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation of chromium, offering high sensitivity and selectivity. The method separates different chromium species chromatographically before detection by ICP-MS.
Experimental Protocol:
-
Chromatographic Separation:
-
HPLC System: An isocratic HPLC system is commonly used.
-
Column: A C8 or C18 reversed-phase column is suitable for separating chromium species.[8][9]
-
Mobile Phase: A common mobile phase consists of tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent.[8] For the separation of Cr(III) and Cr(VI), a mobile phase containing EDTA and TBAH in methanol at a pH of 6.85 can be effective.[9]
-
Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[8]
-
Injection Volume: 50 µL.[8]
-
-
ICP-MS Detection:
-
ICP-MS System: A dynamic reaction cell (DRC) or collision/reaction cell (CRC) equipped ICP-MS is recommended to minimize polyatomic interferences on chromium isotopes (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[8][9]
-
RF Power: 1600 W.[8]
-
Plasma Gas Flow: Argon, 16 L/min.[8]
-
Nebulizer Gas Flow: Argon, 0.98 L/min.[8]
-
Reaction Gas: Ammonia or helium can be used in the DRC/CRC to remove interferences.[5][8]
-
Monitored Isotopes: ⁵²Cr and ⁵³Cr.
-
Logical Workflow for HPLC-ICP-MS Analysis:
Caption: Workflow for Cr(V) analysis using HPLC-ICP-MS.
UV-Vis Spectrophotometry with Diphenylcarbazide (DPC)
This colorimetric method is widely used for the determination of Cr(VI). While not directly measuring Cr(V), it is often used to determine total chromium after oxidation of all chromium species to Cr(VI) or to measure Cr(VI) directly, from which other species can be inferred.
Experimental Protocol:
-
Reagent Preparation:
-
Diphenylcarbazide (DPC) Solution (0.05%): Dissolve 0.05 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle.
-
Phosphoric Acid (1 M): Prepare by diluting concentrated phosphoric acid.
-
-
Procedure for Cr(VI) Determination:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 3 mL of 1 M phosphoric acid to adjust the pH to approximately 1.[1]
-
Add 3 mL of the 0.05% DPC solution.[1]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at the maximum wavelength of 540 nm using a UV-Vis spectrophotometer against a reagent blank.[1][10]
-
-
Procedure for Total Chromium (including Cr(V) after oxidation):
-
To a sample, add 1 mL of 1N H₂SO₄ and 0.5 mL of 0.01 M KMnO₄ solution.
-
Heat the solution in a boiling water bath for 40 minutes to oxidize all chromium species to Cr(VI).[11][12]
-
Cool the solution and reduce excess KMnO₄ by adding a few drops of 4% NaN₃ solution and warming at 60°C for 3 minutes.[11][12]
-
Cool the solution in ice water and proceed with the DPC method as described above for Cr(VI) determination.
-
Experimental Workflow for Spectrophotometric Analysis:
Caption: Workflow for spectrophotometric chromium analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a direct and highly specific method for the detection and quantification of paramagnetic species like Cr(V).
Experimental Protocol:
-
Sample Preparation:
-
Aqueous samples can often be analyzed directly.
-
For biological samples or complex matrices, extraction and concentration steps may be necessary.
-
Samples are typically placed in quartz EPR tubes.
-
For measurements at low temperatures, a cryoprotectant like glycerol (25-50% v/v) may be added to prevent sample freezing and tube breakage.[13]
-
-
EPR Measurement:
-
Spectrometer: An X-band EPR spectrometer is commonly used.
-
Temperature: Measurements are often performed at low temperatures (e.g., 77 K, liquid nitrogen) to increase signal intensity.
-
Microwave Frequency: Approximately 9.5 GHz.
-
Microwave Power: Optimized to avoid signal saturation.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening.
-
Data Acquisition: The magnetic field is swept, and the first derivative of the microwave absorption is recorded.
-
-
Data Analysis:
-
The presence of Cr(V) is confirmed by its characteristic g-value and, if resolved, the hyperfine splitting from the ⁵³Cr isotope.[14]
-
Quantification is achieved by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a stable nitroxide radical or a Cr(V) standard).
-
Logical Relationship for EPR-based Cr(V) Detection:
Caption: Principle of Cr(V) detection by EPR spectroscopy.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described analytical techniques for chromium speciation.
| Analytical Technique | Analyte | Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery | Reference(s) |
| HPLC-ICP-MS | Cr(VI) | Soil | ~200 ng/g | - | >99% | [8] |
| HPLC-ICP-MS | Cr(III) | Soil Extract | 0.08 µg/L | - | - | [5][6] |
| HPLC-ICP-MS | Cr(VI) | Soil Extract | 0.09 µg/L | - | - | [5][6] |
| HPLC-ICP-MS | Cr(VI) | Soil Solution | 0.2 µg/L | - | 55% (relative recovery) | [15] |
| GF-AAS | Total Cr | Water | 0.33 µg/L | 1 µg/L | - | [16] |
| Ion Chromatography-UV-Vis | Cr(VI) | Air | 0.1 ng/m³ | - | 89-99% | [17] |
| Spectrophotometry (DPC) | Cr(VI) | Water | - | - | - | [1][10] |
Note: The direct quantification of Cr(V) is challenging due to its transient nature. Most reported detection limits are for the more stable Cr(III) and Cr(VI) species. EPR is the most direct technique for Cr(V), but quantitative data in environmental matrices is sparse in the literature. The detection limit of EPR is generally in the micromolar range.[18]
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC program should be implemented, including:
-
Method Blanks: To check for contamination during sample preparation and analysis.
-
Spiked Samples: To assess matrix effects and determine the recovery of the analyte.
-
Certified Reference Materials (CRMs): To verify the accuracy of the analytical method.[5][8]
-
Replicate Samples: To evaluate the precision of the method.
-
Calibration Standards: A calibration curve should be generated using a series of standards of known concentrations to quantify the analyte in the samples.
By following these detailed protocols and implementing rigorous QA/QC procedures, researchers can obtain accurate and defensible data on Cr(V) concentrations in environmental samples, contributing to a better understanding of chromium's environmental fate and toxicity.
References
- 1. jeest.ub.ac.id [jeest.ub.ac.id]
- 2. enthalpy.com [enthalpy.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. researchgate.net [researchgate.net]
- 5. Speciation of Chromium in Alkaline Soil Extracts by an Ion-Pair Reversed Phase HPLC-ICP MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Hexavalent Chromium in Soil Solution by Online Microdialysis-High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (MD-HPLC-ICP-MS) | EVISA's News [speciation.net]
- 16. mdpi.com [mdpi.com]
- 17. Table 7-2, Analytical Methods for Determining Chromium in Environmental Samples - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chromium(V) Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isolating and characterizing highly reactive Chromium(V) (Cr(V)) intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are Cr(V) intermediates so difficult to isolate and study?
A1: The primary challenge in studying Cr(V) intermediates is their inherent instability. They are transient species with short lifetimes, often on the millisecond to second timescale, making their isolation difficult. This instability arises from the electronic configuration of Cr(V) (a d¹ ion), which makes it highly reactive and prone to further reduction to the more stable Cr(III) state or oxidation back to Cr(VI).
Q2: What is the primary technique for detecting and characterizing Cr(V) intermediates?
A2: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most powerful and widely used technique for the detection and characterization of Cr(V) intermediates.[1] Due to its d¹ electronic structure, Cr(V) is a paramagnetic species with an unpaired electron, making it EPR-active. EPR spectroscopy can provide information about the electronic structure, coordination environment, and concentration of Cr(V) species.[1]
Q3: How can I stabilize Cr(V) intermediates for experimental studies?
A3: Stabilization of Cr(V) intermediates can be achieved through the use of appropriate chelating ligands. Ligands with oxygen or nitrogen donor atoms, such as those found in diols, salicylic acid derivatives, and certain peptides, can form stable complexes with Cr(V), extending their lifetime and facilitating their study. The choice of ligand is crucial, as it can significantly influence the stability and the spectroscopic properties of the Cr(V) complex.[2]
Q4: Can other techniques besides EPR be used to study Cr(V) intermediates?
A4: While EPR is the primary method, other techniques can provide complementary information. Stopped-flow UV-Vis spectroscopy can be used to monitor the rapid kinetics of reactions involving the formation and decay of Cr(V) intermediates, especially if the Cr(V) complex has a distinct absorption spectrum.[3][4][5] Mass spectrometry can also be employed to detect and identify Cr(V) species, particularly when coupled with rapid sampling techniques.[6]
Troubleshooting Guides
EPR Spectroscopy
| Problem | Possible Causes | Troubleshooting Steps |
| No EPR Signal or Weak Signal | Cr(V) intermediate is too short-lived under the experimental conditions. | - Optimize the reaction conditions (pH, temperature, reactant concentrations) to favor the formation and stabilization of the Cr(V) species.- Use a rapid-mixing or freeze-quench technique to trap the intermediate.- Increase the concentration of the reactants.- Ensure the use of appropriate chelating ligands to stabilize the Cr(V) intermediate. |
| Low concentration of the Cr(V) species. | - Increase the initial concentrations of Cr(VI) and the reducing agent.- Use a more efficient reducing agent to generate a higher yield of the Cr(V) intermediate. | |
| Incorrect EPR spectrometer settings. | - Optimize the microwave power to avoid saturation.- Adjust the modulation amplitude and frequency for optimal signal-to-noise.- Ensure the receiver gain is set appropriately. | |
| Poorly Resolved or Broad EPR Spectrum | High concentration of the paramagnetic species leading to spin-spin broadening. | - Dilute the sample. |
| Presence of multiple Cr(V) species or other paramagnetic impurities. | - Adjust reaction conditions (e.g., pH, ligand-to-metal ratio) to favor the formation of a single species.- Purify the reactants to remove paramagnetic impurities. | |
| Inappropriate solvent or sample matrix. | - For frozen solutions, ensure the formation of a good glass to avoid aggregation of paramagnetic centers. Use a glassing agent if necessary.- Use a low dielectric solvent for room temperature measurements to maintain a high resonator Q-factor. | |
| Artifacts in the EPR Spectrum | Presence of dissolved oxygen, which can broaden the spectrum. | - Deoxygenate the sample solution by purging with an inert gas (e.g., argon or nitrogen). |
| Baseline drift or instability. | - Allow the spectrometer to warm up and stabilize.- Ensure the sample is positioned correctly and consistently in the EPR cavity. |
Stopped-Flow UV-Vis Spectroscopy
| Problem | Possible Causes | Troubleshooting Steps |
| No Observable Kinetic Trace | The reaction is too fast or too slow for the stopped-flow timescale. | - Adjust the reactant concentrations or temperature to alter the reaction rate.- For very fast reactions, ensure the dead time of the instrument is sufficiently short. |
| No significant change in absorbance during the reaction. | - Select a wavelength where there is a maximum difference in absorbance between reactants, intermediates, and products.- If the Cr(V) intermediate is colorless, this technique may not be suitable unless a coupled reaction with a colored indicator can be used. | |
| Noisy Data | Low signal-to-noise ratio. | - Increase the concentration of the absorbing species.- Use a longer pathlength cuvette.- Average multiple kinetic traces. |
| Air bubbles in the flow cell. | - Degas the reactant solutions before loading them into the syringes.- Ensure all connections in the stopped-flow apparatus are tight. | |
| Inconsistent or Non-Reproducible Results | Incomplete mixing of reactants. | - Check the mixing efficiency of the instrument.- Ensure the drive syringes are moving smoothly and at the same rate. |
| Temperature fluctuations. | - Use a thermostatted cell holder and allow the solutions to equilibrate to the desired temperature before mixing. |
Quantitative Data Summary
The following table summarizes typical quantitative data for Cr(V) intermediates, which can be highly dependent on the specific ligand environment and experimental conditions.
| Parameter | Typical Value Range | Significance |
| g-value (isotropic) | 1.960 - 1.990 | Provides information about the electronic environment of the Cr(V) center. The value is sensitive to the nature of the coordinating ligands.[7] |
| 53Cr Hyperfine Coupling Constant (Aiso) | 15 - 25 x 10-4 cm-1 | Confirms the presence of a chromium species and provides insight into the nature of the metal-ligand bonds. |
| Lifetime | Milliseconds to hours | Highly dependent on the stabilizing ligand and the reaction medium. More stable complexes have longer lifetimes.[8] |
| EPR Detection Limit | ~1 µM | Represents the minimum concentration of a Cr(V) species that can be reliably detected by EPR spectroscopy. |
Experimental Protocols
Protocol 1: General Procedure for EPR Detection of Cr(V) Intermediates
Objective: To detect and characterize Cr(V) intermediates formed from the reduction of Cr(VI).
Materials:
-
Potassium dichromate (K₂Cr₂O₇) stock solution
-
Reducing agent/ligand solution (e.g., a diol like ethylene glycol or a catecholamine)
-
Buffer solution (to maintain a constant pH)
-
EPR tubes and a capillary tube for the standard
-
EPR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare the reactant solutions in the desired buffer.
-
In a clean vial, mix the Cr(VI) stock solution with the reducing agent/ligand solution at the desired concentrations. The order of addition may be critical.
-
Immediately transfer an aliquot of the reaction mixture into a clean EPR tube.
-
-
EPR Measurement:
-
If the intermediate is expected to be very short-lived at room temperature, freeze the sample rapidly in liquid nitrogen to quench the reaction and trap the intermediate.
-
Place the EPR tube in the spectrometer's resonant cavity.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set the appropriate EPR parameters (e.g., microwave frequency and power, modulation frequency and amplitude, sweep width, and center field).
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Determine the g-value of the signal by comparison with a standard of known g-value (e.g., DPPH).
-
If hyperfine splitting is observed, measure the coupling constants.
-
Simulate the spectrum to confirm the identity of the species and extract accurate EPR parameters.
-
Protocol 2: Kinetic Analysis of Cr(V) Formation using Stopped-Flow UV-Vis Spectroscopy
Objective: To determine the rate of formation of a Cr(V) intermediate.
Materials:
-
Cr(VI) solution
-
Reducing agent/ligand solution
-
Buffer solution
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and the light source (e.g., Xenon lamp) and allow them to stabilize.
-
Set the desired wavelength for monitoring the reaction, typically at the absorbance maximum of the Cr(V) intermediate.
-
Thermostat the sample handling unit to the desired reaction temperature.
-
-
Sample Loading:
-
Load the Cr(VI) solution into one syringe and the reducing agent/ligand solution into the other syringe of the stopped-flow apparatus.
-
Ensure there are no air bubbles in the syringes or tubing.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance over time.
-
Collect several kinetic traces to ensure reproducibility.
-
-
Data Analysis:
-
Average the reproducible kinetic traces.
-
Fit the kinetic data to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constant(s) for the formation of the Cr(V) intermediate.
-
Visualizations
Caption: Experimental workflow for the detection and characterization of Cr(V) intermediates.
Caption: Decision tree for troubleshooting a poor EPR signal when studying Cr(V) intermediates.
References
- 1. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Stopped Flow FAQs [photophysics.com]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Low-frequency EPR detection of chromium(V) formation by chromium(VI) reduction in whole live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for stabilization of the chromium(V) oxidation state
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromium(V) oxidation state. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and stabilization of Cr(V) complexes.
Frequently Asked Questions (FAQs)
Q1: Why is the chromium(V) oxidation state so difficult to stabilize?
The Cr(V) oxidation state is inherently unstable and typically exists as a transient intermediate in redox reactions, particularly in the reduction of Cr(VI) to the most stable Cr(III) state.[1][2][3] Its instability is primarily due to its tendency to undergo disproportionation, where three Cr(V) ions react to form two Cr(VI) ions and one Cr(III) ion (3 Cr(V) → 2 Cr(VI) + Cr(III)).[4] This process, along with its high reactivity, makes isolating and working with Cr(V) species challenging.
Q2: What are the primary factors influencing the stability of Cr(V) complexes?
The stability of Cr(V) is a delicate balance of several interconnected factors:
-
Ligand Environment: The choice of ligand is critical. Strong-field ligands, particularly those that form stable chelate rings, can significantly enhance stability.[5] Bulky ligands can also provide steric hindrance, protecting the chromium center from further reactions.[6]
-
pH of the Medium: The pH plays a crucial role in determining the dominant chromium species and their redox potentials. Cr(V) stability is highly pH-dependent, and conditions must be optimized to prevent proton-assisted reduction or base-catalyzed decomposition.[7][8]
-
Temperature: Most Cr(V) complexes are thermally sensitive. Elevated temperatures can provide the activation energy needed for decomposition or disproportionation pathways.[9][10] Reactions are often conducted at low temperatures to trap the Cr(V) intermediate.[6]
-
Redox Potential: The overall redox environment can either favor the formation of Cr(V) or its reduction to Cr(IV)/Cr(III) or oxidation. The presence of other redox-active species must be carefully controlled.[11][12]
Q3: What type of ligands are best suited for stabilizing Cr(V)?
Stabilization is often achieved using ligands that can accommodate the high charge of the Cr(V) center and form robust coordination complexes.
-
Peroxo Ligands: Peroxochromate(V) complexes, such as potassium peroxochromate (K₃[Cr(O₂₎₄]), are among the more stable examples of Cr(V) compounds.[6]
-
Nitrido Ligands: Terminal chromium(V) nitride complexes have been synthesized and show a degree of stability, allowing for further study of their reactivity.[13][14]
-
Chelating Agents: Bidentate or polydentate ligands that form five- or six-membered rings with the chromium center enhance thermodynamic stability (the "chelate effect"). Ligands like 2-ethyl-2-hydroxybutanoate (ehba) have been used to create model Cr(V) complexes for study.[4][11]
-
Bulky Ligands: Extremely bulky monodentate ligands can be used to sterically shield the chromium center, preventing bimolecular decomposition pathways like disproportionation.[6]
Troubleshooting Guide
Problem 1: My Cr(V) complex decomposes immediately upon formation.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH for Cr(V) stability is highly system-dependent. Verify and adjust the pH of your reaction medium. In many aqueous systems, neutral to slightly alkaline conditions may be required to prevent proton-driven reduction, though extreme alkaline conditions can also promote decomposition.[7][15] |
| High Temperature | Perform the synthesis and all subsequent handling steps at low temperatures (e.g., 0 °C or below) to minimize thermal decomposition.[6] |
| Presence of Reducing Agents | Ensure all solvents and reagents are free from reducing impurities. The presence of unintended reductants will rapidly convert Cr(V) to lower oxidation states.[16] |
| Unsuitable Ligand | The chosen ligand may not be providing sufficient electronic or steric stabilization. Consider switching to a strong-field chelating ligand or a bulkier ligand system.[5][6] |
Problem 2: I observe a mixture of Cr(III), Cr(V), and Cr(VI) in my final product.
| Potential Cause | Troubleshooting Step |
| Disproportionation | This is a classic sign of Cr(V) disproportionation (3 Cr(V) → 2 Cr(VI) + Cr(III)).[4] This process is often concentration-dependent. Try performing the reaction at a higher dilution. Additionally, ensure the ligand-to-metal ratio is sufficient to fully coordinate and stabilize the Cr(V) center. |
| Incomplete Oxidation/Reduction | If you are synthesizing Cr(V) from a Cr(III) precursor, the oxidant may not be strong enough or the reaction time may be too short. Conversely, if starting from Cr(VI), the reduction may be proceeding too far. Re-evaluate the stoichiometry and redox potentials of your reagents.[11] |
| Complex Equilibria | In some buffer systems, like phosphate, the buffer anions can compete with your primary ligand, leading to the formation of less stable Cr(III) complexes and disrupting the equilibrium.[4] Consider using a non-coordinating buffer such as HEPES. |
Quantitative Data Summary
The redox potential is a key indicator of the stability of an oxidation state. A more positive reduction potential indicates a greater tendency for the species to be reduced.
Table 1: Formal Reduction Potentials of Selected Chromium Couples
| Redox Couple | Potential (V vs. NHE) | Conditions / Notes |
|---|---|---|
| [Cr(V)O(ehba)₂]⁻ / [Cr(IV)O(ehba)₂]²⁻ | +0.44 | L = 2-ethyl-2-hydroxybutanoato(2−)[11] |
| [Cr(V)O(ehba)₂]⁻ / [Cr(IV)O(ehba)(LH)]⁻ | +0.65 | L = 2-ethyl-2-hydroxybutanoato(2−)[11] |
| [Cr(V)O(ehba)₂]⁻ / [Cr(III)L₂(H₂O)₂]⁻ | +0.84 | Potentiometric titration data[11] |
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.36 | Standard potential; highly pH-dependent[17] |
| CrO₄²⁻ / Cr(OH)₃ | -0.13 | Alkaline conditions[15] |
Key Experimental Protocols
Protocol 1: Synthesis of a Model Cr(V) Complex, Sodium bis(2-ethyl-2-hydroxybutanoato)oxochromate(V), [Na][Cr(V)O(ehba)₂]
This protocol is adapted from methodologies described in the literature for creating well-characterized Cr(V) complexes for experimental studies.[4][11]
Materials:
-
Sodium Dichromate (Na₂Cr₂O₇)
-
2-ethyl-2-hydroxybutanoic acid (ehbaH₂)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water, deoxygenated
-
Ethanol, absolute, deoxygenated
-
Ice bath
Procedure:
-
Ligand Preparation: Dissolve 2-ethyl-2-hydroxybutanoic acid in deoxygenated water. Neutralize it to a pH of ~7.0 with NaOH to form the sodium salt of the ligand.
-
Chromium Precursor: In a separate flask, dissolve sodium dichromate in deoxygenated water.
-
Reduction to Cr(V): Cool both solutions in an ice bath to 0-4 °C. Slowly add the ligand solution to the dichromate solution with constant, vigorous stirring.
-
Controlled Reduction: While maintaining the low temperature, slowly add a stoichiometric amount of sodium sulfite solution dropwise to the mixture. The goal is to reduce Cr(VI) to Cr(V) without over-reduction to Cr(III). The solution should turn a characteristic dark red-brown color.
-
Precipitation: Slowly add cold, deoxygenated absolute ethanol to the reaction mixture until a precipitate forms.
-
Isolation: Isolate the solid product by vacuum filtration, washing with cold ethanol and then diethyl ether.
-
Storage: Dry the product under vacuum and store it at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
Characterization:
-
EPR Spectroscopy: Confirm the d¹ electronic configuration of Cr(V) by obtaining the Electron Paramagnetic Resonance (EPR) spectrum.
-
UV-Vis Spectroscopy: Monitor the characteristic absorbance peaks for the [Cr(V)O(ehba)₂]⁻ complex.
-
Cyclic Voltammetry: Determine the redox potentials for the Cr(V)/Cr(IV) and other relevant couples.[11]
Visualized Workflows and Relationships
Caption: Workflow for Cr(V) synthesis and stabilization analysis.
Caption: Factors influencing the stability of Cr(V) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Disproportionation of a model chromium(V) complex causes extensive chromium(III)-DNA binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. Chromium compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of temperature on Cr(VI) formation and reduction during heating of chromium-containing sludge in the presence of CaO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of chromium(V) nitrido complexes and the study of chromium-to-nitrido migration of alkyl/aryl ligands [udspace.udel.edu]
- 14. Molecular and electronic structure of chromium(V) nitrido complexes with azide and isothiocyanate ligands. | Semantic Scholar [semanticscholar.org]
- 15. One-step removal of hexavalent chromium in wide pH range using thiourea dioxide: the role of reactive species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.uc.edu [journals.uc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
improving selectivity of chromium(5+) based catalysts
Welcome to the Technical Support Center for Chromium(V)-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the selectivity of your catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity of Cr(V)-based catalysts?
The selectivity of chromium-catalyzed reactions is a complex issue influenced by several key parameters.[1] These include:
-
Ligand Environment: The electronic and steric properties of ligands coordinated to the chromium center can direct the reaction pathway towards the desired product.[2] For instance, bifunctional metal(salen) catalysts have proven effective in selectively generating polycarbonates over the more thermodynamically stable cyclic carbonate product.[2]
-
Catalyst Support (for heterogeneous systems): The interaction between the chromium species and the support material (e.g., silica, alumina) can alter the catalyst's electronic structure, particle size, and stability, thereby affecting selectivity.[3]
-
Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact selectivity. For example, in the synthesis of polycarbonates from cyclopentene oxide and CO2 using a Cr(salen) catalyst, increasing the temperature from 70 °C to 100 °C increased conversion, but slightly reduced polymer selectivity from >99% to >94%.[2]
-
Oxidation State: The specific oxidation state of chromium, with Cr(V) often being a key reactive intermediate, is crucial.[4][5] Maintaining the desired oxidation state and preventing unwanted redox processes is vital for selective catalysis.
-
Presence of Additives/Co-catalysts: In some systems, like the Phillips polymerization catalyst, co-catalysts such as aluminum, boron, or zinc alkyls are used to control the properties of the resulting polymer.[2]
Q2: How does the choice of ligand, such as a salen ligand, impact catalyst performance?
Ligands play a pivotal role in tuning the performance of chromium catalysts. The "salen" ligand and its derivatives are particularly common.
-
Steric Hindrance: Bulky ligands can create a specific steric environment around the metal center, which can favor certain reaction pathways and improve enantioselectivity in asymmetric catalysis.[6]
-
Electronic Effects: The electronic properties of the ligand influence the redox potential of the chromium center, affecting its reactivity and the stability of key intermediates like Cr(V)-oxo species.[5][7]
-
Mechanism Control: In some cases, the ligand itself can be part of the catalytic cycle. Bifunctional Cr(salen) complexes, for example, are believed to facilitate copolymerization reactions, whereas monofunctional versions might favor the formation of cyclic byproducts.[2] A study on phenol cross-coupling found that the selectivity was determined by the carbon-carbon bond-forming step, which is influenced by the catalyst's electronic reorganization, rather than by pre-coordination.[4]
Q3: My catalyst is deactivating over time, leading to a loss of selectivity. What are the common causes?
Catalyst deactivation is a frequent issue that can significantly impact selectivity. The primary causes include:
-
Fouling (Coking): This is the physical blockage of active sites and pores by carbonaceous deposits (coke), particularly common in high-temperature hydrocarbon reactions like dehydrogenation.[8] Chromia-based catalysts can be more susceptible to forming graphitic coke that is resistant to oxidation.[9]
-
Poisoning: Active chromium sites can be chemically deactivated by impurities in the reactant feed, even at trace levels.[8] Common poisons include sulfur compounds, water, oxygen, and carbon monoxide.[8]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This can be mitigated by using a more thermally stable support or lowering the reaction temperature.[1]
Q4: What is the role of the active species, specifically the Cr(V)-oxo complex?
The high-valent Cr(V)-oxo species is often proposed as the active oxidant in many catalytic reactions.[4][5]
-
Formation: Cr(V)-oxo complexes can be generated from Cr(III) precursors using an oxidant.[5] For example, kinetic studies on a Cr-salen catalyzed phenol cross-coupling showed that the oxidation of Cr(III) to Cr(V) is the rate-determining step.[4]
-
Reactivity: These species are powerful oxidants capable of performing reactions like hydrogen-atom transfer from substrates such as alcohols.[5]
-
Mechanistic Complexity: While the Cr(V)-oxo species is a key intermediate, it may not always be the sole oxidant. In some sulfide oxidation reactions catalyzed by chromium(III) salens, competition studies suggested that the observed Cr(V)-oxo species was not the major oxidant responsible for the product formation.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low Selectivity to Desired Product
Q: My reaction is producing a mixture of products with low selectivity for the one I want. What are the likely causes and solutions?
This is a common problem that can often be resolved by systematically evaluating your experimental setup.
| Potential Cause | Suggested Solution(s) |
| Incorrect Reaction Conditions | Optimize Temperature: Lowering the reaction temperature can often improve selectivity by disfavoring higher activation energy pathways that lead to side products.[1] |
| Screen Solvents: The choice of solvent can influence reaction pathways. For sulfide oxidation using a PWCr catalyst, acetonitrile gave the highest yield (94%) and 100% selectivity compared to methanol or dichloromethane.[2] | |
| Adjust Reactant Concentrations: Varying the concentration of substrates or reagents can alter the reaction kinetics and favor the desired pathway. | |
| Suboptimal Ligand/Support | Ligand Modification: If using a complex, screen ligands with different steric and electronic properties. For example, adding electron-donating or withdrawing groups can tune the catalyst's reactivity. |
| Change Support Material: For heterogeneous catalysts, the support can influence selectivity. Test different supports (e.g., SiO₂, Al₂O₃, TiO₂) to find the optimal interaction with your active chromium species.[3] | |
| Undesired Oxidation State | Ensure Inert Atmosphere: If a specific low oxidation state of chromium is required for selectivity, ensure the reaction is performed under a rigorously inert atmosphere (e.g., using Schlenk techniques or a glovebox) to prevent oxidation by air.[1] |
| Use a Pre-catalyst: Consider using a stable pre-catalyst that is activated in situ to the desired oxidation state just before the reaction.[1] | |
| Catalyst Deactivation | Check for Poisons: Purify all reactants and solvents to remove potential catalyst poisons. Consider using guard beds to trap impurities before they reach the reactor.[8] |
| Regenerate Catalyst: If deactivation by coking is suspected, a regeneration step may be necessary (see Protocol 3). |
Issue: Catalyst Deactivation and Poor Reproducibility
Q: My catalyst's performance, particularly its selectivity, declines rapidly during the reaction or between runs. How can I diagnose and solve this?
Diagnosing the cause of deactivation is the first step toward finding a solution.
Logical Workflow for Troubleshooting Low Selectivity & Deactivation
Caption: A logical workflow for diagnosing and addressing catalyst deactivation.
| Potential Cause | Diagnostic Technique(s) | Suggested Solution(s) |
| Coking / Fouling | Thermogravimetric Analysis (TGA): A weight loss event during heating in air indicates the combustion of coke deposits.[8] | Regeneration: Perform an oxidative treatment to burn off the coke (see Protocol 3).[9] |
| Temperature Programmed Oxidation (TPO): Provides information on the nature of the carbon deposit. More graphitic coke oxidizes at higher temperatures.[9] | Optimize Conditions: Lowering temperature or pressure may reduce the rate of coke formation. | |
| Poisoning | Elemental Analysis (XPS, EDX): Can detect the presence of poison elements (e.g., S, Cl) on the catalyst surface. | Purify Feedstock: Use high-purity reactants and solvents. Install guard beds to trap known impurities.[8] |
| Poor Reproducibility | Review Protocols: Compare preparation and reaction procedures between successful and unsuccessful runs. | Standardize Catalyst Preparation: Pay close attention to precursor purity, solvent grade, temperature, and stirring rate to ensure consistency.[1] |
| Strict Atmosphere Control: Ensure that exposure to air and moisture is minimized and consistent across all experiments, especially when handling sensitive organometallic precursors.[1] |
Data Presentation
Table 1: Effect of Ligand and Support on H₂O₂ Selectivity for Cr-Based Polymeric Catalysts
This table summarizes data on the design of chromium-based polymers for the selective electrocatalytic synthesis of hydrogen peroxide.
| Catalyst | Support | H₂O₂ Selectivity (%) | Mass Activity (A g⁻¹ at 0.2 V) | Key Finding |
| Cr-BDC | None | ~55% | 0.62 mA cm⁻² (Jₖ) | The base polymer shows relatively low selectivity. |
| Cr-BDC@O-CNT | O-CNTs | ~87% | 19.42 | The addition of oxidized carbon nanotubes (O-CNTs) as a support significantly increases selectivity by 32% and enhances mass activity.[10][11] |
| Cr-BTC@O-CNT | O-CNTs | < 87% | Not specified | The ligand structure is crucial; the para-carboxyl group in terephthalic acid (BDC) provides the strongest promoting effect.[10] |
| Cr-BFC@O-CNT | O-CNTs | < 87% | Not specified | The order of selectivity is Cr-BDC@O-CNT > Cr-BTC@O-CNT > Cr-BFC@O-CNT.[10] |
Data sourced from MDPI article on ligand engineering of chromium-based polymers.[10][11]
Table 2: Impact of Common Poisons on Chromium-Based Catalysts
This table outlines the effect of various chemical poisons on the performance of chromium catalysts.
| Poison Compound | Mechanism of Action | Severity | Mitigation Strategy |
| Sulfur Compounds (H₂S, COS) | Strong chemisorption on active chromium sites, causing irreversible poisoning. | High | Rigorous purification of reactant streams; use of sulfur-resistant catalysts or guard beds. |
| Water / Moisture | Can lead to thermal sintering and can interfere with the formation of active sites.[8] | Moderate | Rigorous drying of reactants and solvents; high-temperature calcination of the catalyst before use.[8] |
| Carbon Monoxide (CO) | Strong and selective chemisorption on certain active sites.[8] | Moderate | Purification of reactant streams. Can sometimes be used intentionally at low concentrations to modify selectivity.[8] |
| Halogen Compounds (F, Cl, Br) | Adsorption on active sites. The effect can be temporary but may become permanent with prolonged exposure.[8] | Moderate | Increase reaction temperature to promote desorption; use of halogen-resistant catalysts.[8] |
| Organic Metal Compounds (Hg, Pb) | Formation of stable complexes with active chromium sites, leading to permanent deactivation.[8] | High | Rigorous purification of reactants; installation of guard beds.[8] |
Data adapted from BenchChem Technical Support documents.[8]
Experimental Protocols
Protocol 1: Preparation of a Supported Cr Catalyst via Incipient Wetness Impregnation
This protocol describes a common method for preparing a heterogeneous chromium catalyst on a silica support.[3]
-
Support Pre-treatment: Pre-calcine the high-surface-area silica (SiO₂) support in a furnace under a flow of dry air. Ramp the temperature to >500°C and hold for 4-6 hours to remove physisorbed water. Cool down under dry nitrogen.
-
Determine Pore Volume: Accurately measure the pore volume of the dried silica support (e.g., via nitrogen physisorption). For this example, assume a pore volume of 1.0 cm³/g.
-
Prepare Precursor Solution: Calculate the mass of the chromium precursor (e.g., Chromium(III) chloride hexahydrate, CrCl₃·6H₂O) needed to achieve the desired weight loading (e.g., 5 wt% Cr).[3]
-
For 1.0 g of support, 0.05 g of Cr is needed.
-
Mass of CrCl₃·6H₂O = (0.05 g Cr) * (266.45 g/mol ) / (52.00 g/mol ) = 0.256 g.
-
-
Impregnation: Dissolve the calculated mass of the precursor in a volume of deionized water exactly equal to the total pore volume of the support (e.g., for 1.0 g of support, use 1.0 mL of water). Add this solution dropwise to the silica support while mixing to ensure uniform distribution. The material should appear uniformly damp with no excess liquid.
-
Drying: Dry the impregnated material in an oven at 110-120°C for 4-12 hours to remove the solvent.
-
Calcination (Activation): Place the dried powder in a quartz tube furnace. Heat under a flow of dry air. Ramp the temperature to the target activation temperature (e.g., 550-650°C) at a controlled rate (e.g., 5°C/min) and hold for 4-6 hours.[3][12] This step converts the precursor to the active chromium oxide species.
-
Storage: Cool the final catalyst to room temperature under a flow of dry nitrogen and store in an inert atmosphere (e.g., in a glovebox) to prevent rehydration and contamination.[12]
Experimental Workflow for Catalyst Synthesis and Use
Caption: Experimental workflow for the synthesis and application of a supported catalyst.
Protocol 2: General Procedure for a Catalytic Oxidation Reaction
This protocol provides a general framework for conducting a catalytic reaction. Specific parameters must be optimized for your system.[1]
-
Catalyst Pre-activation: In an inert atmosphere (glovebox or Schlenk line), add the prepared catalyst to a dry reaction vessel equipped with a stirrer.
-
Reaction Setup: Add the anhydrous solvent and any necessary ligands or co-catalysts. Stir the mixture to allow for complex formation or catalyst dispersal.
-
Equilibration: Bring the reaction mixture to the desired temperature (e.g., using an oil bath).
-
Reaction Initiation: Add the substrate(s) to the reaction mixture to begin the reaction. If the substrate is a gas, bubble it through the mixture at a controlled flow rate.
-
Monitoring: At regular intervals, carefully withdraw small aliquots from the reaction mixture under inert conditions. Analyze these aliquots using a suitable technique (e.g., GC, HPLC, NMR) to monitor the conversion of the reactant and the formation of products, allowing you to determine selectivity over time.
-
Work-up: Once the reaction has reached completion (or desired conversion), cool the mixture to room temperature. Quench the reaction if necessary.
-
Analysis: Separate the catalyst (by filtration for a heterogeneous catalyst). Purify the product from the reaction mixture using an appropriate method (e.g., column chromatography, distillation). Characterize the final product and quantify the yield and selectivity.
Protocol 3: Regeneration of Coked Chromia-Alumina Catalysts
This protocol is for regenerating a catalyst deactivated by carbonaceous deposits (coke) in a laboratory-scale fixed-bed reactor.[8]
-
Purge Reactor: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.
-
Oxidative Treatment: Introduce a diluted stream of air or oxygen (e.g., 5-20% O₂ in N₂) into the reactor.
-
Temperature Control: Carefully control the temperature, as the combustion of coke is exothermic. A typical regeneration temperature range is 500-700°C. A slow temperature ramp may be necessary to avoid overheating, which can cause sintering.[8]
-
Monitor Effluent: Monitor the concentration of CO and CO₂ in the effluent gas. Continue the oxidative treatment until the levels of these gases return to baseline, indicating that all the coke has been burned off.
-
Final Purge: Once regeneration is complete, switch the gas flow back to an inert gas to purge any remaining oxygen before starting the next reaction cycle.
Catalyst Deactivation and Regeneration Cycle
Caption: A simplified cycle of catalyst deactivation by coking and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromium-Salen Catalyzed Cross-Coupling of Phenols: Mechanism and Origin of the Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and characterization of a reactive chromium(v)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchtrends.net [researchtrends.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chromium(V) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Chromium(V) (Cr(V)) complexes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing Cr(V) complexes?
A1: The synthesis of Cr(V) complexes is often challenging due to the inherent instability of the +5 oxidation state. Key difficulties include:
-
Redox Instability: Cr(V) is an intermediate oxidation state and can readily disproportionate or be reduced to the more stable Cr(III) or oxidized to Cr(VI).
-
Sensitivity to Air and Moisture: Many Cr(V) precursors and complexes are sensitive to oxygen and water, necessitating the use of inert atmosphere techniques and anhydrous solvents.
-
Ligand Selection: The stability of the Cr(V) center is highly dependent on the coordinating ligand. Chelating ligands, particularly those with oxo, nitrido, or peroxo functionalities, are often required for stabilization.
-
Low Yields: Incomplete reactions, side reactions, and product decomposition can lead to low yields of the desired Cr(V) complex.
-
Characterization Difficulties: The paramagnetic nature of Cr(V) (d1 electronic configuration) can complicate characterization by NMR spectroscopy, often requiring techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Q2: Which starting materials are typically used for Cr(V) synthesis?
A2: Cr(V) complexes are generally prepared via two main routes:
-
Oxidation of Cr(III) precursors: This involves reacting a stable Cr(III) complex with a suitable oxidizing agent.
-
Reduction of Cr(VI) precursors: This method involves the reduction of a Cr(VI) compound in the presence of a stabilizing ligand.
Q3: What are some common oxidizing agents used to generate Cr(V) from Cr(III)?
A3: A variety of oxidizing agents can be employed, with the choice depending on the specific Cr(III) precursor and reaction conditions. Common examples include iodosylbenzene (PhIO), lead(IV) oxide (PbO₂), and sodium hypochlorite (NaOCl).
Q4: How can I minimize the reduction of my Cr(V) complex back to Cr(III) during the reaction?
A4: To prevent the reduction of the Cr(V) product, consider the following:
-
Ligand Choice: Employ strong-field, multidentate ligands that can stabilize the higher oxidation state of chromium.
-
Solvent Selection: Use dry, aprotic solvents to avoid potential reduction by water or protic solvents.
-
Temperature Control: Many Cr(V) complexes are thermally sensitive. Running the reaction at lower temperatures may improve stability.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent reduction by atmospheric oxygen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cr(V) complexes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired Cr(V) product | 1. Incomplete oxidation of the Cr(III) starting material.2. Incomplete reduction of the Cr(VI) starting material.3. Decomposition of the Cr(V) product.4. Use of impure reagents or wet solvents. | 1. Increase the stoichiometry of the oxidizing agent or try a stronger oxidant.2. Ensure the reducing agent is active and used in appropriate amounts.3. Optimize reaction conditions (lower temperature, inert atmosphere) and choose a more stabilizing ligand.4. Purify all reagents and use anhydrous solvents. |
| Formation of a brown precipitate (likely Cr₂O₃) | 1. Presence of water in the reaction mixture.2. The chosen ligand is not sufficiently stabilizing.3. The reaction temperature is too high. | 1. Rigorously dry all glassware, solvents, and reagents.2. Screen different ligands known to stabilize Cr(V).3. Perform the reaction at a lower temperature. |
| Product is a mixture of oxidation states (Cr(III), Cr(IV), Cr(V), Cr(VI)) | 1. Inappropriate stoichiometry of the redox reagent.2. Disproportionation of the Cr(V) product.3. The chosen oxidant or reductant has multiple reaction pathways. | 1. Carefully control the addition and stoichiometry of the oxidizing or reducing agent.2. Rapidly isolate the Cr(V) product as it forms.3. Investigate alternative redox reagents with more selective reactivity. |
| Difficulty in crystallizing the final product | 1. The product is an oil or an amorphous solid.2. Presence of impurities. | 1. Try different crystallization techniques (e.g., slow evaporation, vapor diffusion with various solvent/anti-solvent pairs).2. Purify the crude product using column chromatography or recrystallization. |
| EPR spectrum shows a broad, unresolved signal | 1. High concentration of the paramagnetic species leading to spin-spin broadening.2. Presence of multiple Cr(V) species in solution.3. Interaction with other paramagnetic species. | 1. Dilute the sample.2. Attempt to isolate a single species through purification.3. Ensure the solvent and any other additives are diamagnetic. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative Cr(V) complexes.
Table 1: Synthesis Yields of Selected Cr(V) Complexes
| Complex | Starting Material | Method | Yield (%) |
| Nitrido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(V) | Azido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(III) | Photolysis | 59-82 |
| --INVALID-LINK-- | [LCrIII(N₃)(acac)]ClO₄ | Photolysis | Quantitative |
| Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) | 5,10,15-Tris(p-cyanophenyl)corrole and Cr(CO)₆ | Reflux in toluene | Not specified |
L = 1,4,7-triazacyclononane; acac = pentane-2,4-dionate
Table 2: Spectroscopic Data for Selected Cr(V) Complexes
| Complex | Technique | Key Data |
| Nitrido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(V) | EPR | g = 1.985 |
| Nitrido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(V) | IR | ν(Cr≡N) = 1017 cm⁻¹ |
| Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) | UV-Vis | Soret band: 404 nm, Q band: 557 nm |
| Nitrido[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) | UV-Vis | Soret band: 438 nm, Q band: 608 nm |
| Nitrido[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) | EPR | giso = 1.987 |
Experimental Protocols
Protocol 1: Synthesis of Nitrido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(V)
Methodology: This protocol is based on the photolysis of a Cr(III)-azido precursor.
-
Dissolve azido(5,10,15,20-tetra-p-tolylporphyrinato)chromium(III) in dry methylene chloride or benzene in a quartz reaction vessel.
-
Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a positive pressure of inert gas.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the disappearance of the Cr(III) precursor's Soret band and the appearance of the Cr(V)-nitrido product's Soret band.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as benzene/pentane.
Protocol 2: Synthesis of an Oxo-Chromium(V) Salen-Type Complex
Methodology: This protocol involves the oxidation of a Cr(III)-Salen complex.
-
Synthesize the Cr(III)-Salen precursor by reacting a Cr(III) salt (e.g., CrCl₃) with the desired Salen-type ligand in an appropriate solvent (e.g., ethanol or acetonitrile) under an inert atmosphere.
-
Isolate and purify the Cr(III)-Salen complex.
-
Dissolve the Cr(III)-Salen complex in a dry, non-protic solvent such as dichloromethane or acetonitrile under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solid oxidizing agent, such as iodosylbenzene (PhIO), portion-wise with stirring.
-
Monitor the reaction by UV-Vis spectroscopy, observing the characteristic spectral changes associated with the formation of the Cr(V)=O species.
-
After the reaction is complete, filter the mixture to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure to yield the crude Cr(V)-oxo complex, which can be further purified by crystallization.
Visualizations
Signaling Pathways
The biological roles of Cr(V) are often linked to the broader context of chromium-induced cellular responses. The following diagrams illustrate key pathways where Cr(V) is a putative intermediate.
Experimental Workflow
Technical Support Center: Optimizing Chromium(V)-Mediated Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your chromium(V)-mediated oxidation experiments. For detailed procedural information, always refer to established laboratory safety protocols and specific reaction guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromium-based reagents for alcohol oxidation, and how do I choose the right one?
A1: The choice of a chromium(VI) oxidant is crucial and depends on the desired product and the substrate's sensitivity. The most common reagents are Jones reagent, Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC).
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): This is a strong oxidizing agent used for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][2][3] It is generally not suitable for preparing aldehydes from primary alcohols due to over-oxidation.[1][2]
-
Pyridinium Chlorochromate (PCC): PCC is a milder and more selective reagent, ideal for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][4][5] It is used under anhydrous conditions, typically in dichloromethane (CH₂Cl₂), which prevents the over-oxidation of aldehydes to carboxylic acids.[5][6]
-
Pyridinium Dichromate (PDC): Similar to PCC, PDC is a mild oxidant that can be used for the selective oxidation of primary alcohols to aldehydes.[7]
Q2: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?
A2: Over-oxidation of primary alcohols is a common issue, particularly with strong, aqueous oxidants like Jones reagent. Here are the primary strategies to prevent it:
-
Use a Milder Reagent: Switch from Jones reagent to Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC).[1][4][5] These reagents are less reactive and can selectively oxidize primary alcohols to aldehydes.[1][4]
-
Anhydrous Conditions: Perform the reaction in an anhydrous (water-free) solvent like dichloromethane (CH₂Cl₂).[6] The presence of water facilitates the formation of a hydrate from the aldehyde intermediate, which is then further oxidized to a carboxylic acid.[5]
-
Control Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Over-extended reaction times or elevated temperatures can contribute to over-oxidation.
Q3: What are the typical solvents and temperatures for chromium-mediated oxidations?
A3: The choice of solvent and temperature is reagent-dependent:
-
Jones Oxidation: This reaction is typically carried out in acetone at a low temperature, often starting at 0°C and not exceeding 35°C during the exothermic addition of the reagent.[8]
-
PCC Oxidation: Dichloromethane (CH₂Cl₂) is the most common solvent for PCC oxidations. The reaction is usually performed at room temperature.[9]
Q4: How do I monitor the progress of my oxidation reaction?
A4: There are a few methods to monitor your reaction:
-
Thin Layer Chromatography (TLC): This is the most common method. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
-
Color Change: A distinct color change is often observed. For instance, in a Jones oxidation, the orange-red color of the Cr(VI) reagent turns green as it is reduced to Cr(III), indicating that the oxidation is proceeding.[10] The persistence of the orange color can signify the completion of the reaction.[8]
-
Spectroscopic Methods: For more quantitative analysis, UV-Vis spectroscopy can be used to monitor the disappearance of the characteristic absorbance of the Cr(VI) species.[11]
Q5: What are the safety precautions I should take when working with chromium reagents?
A5: WARNING: Chromium(VI) compounds are highly toxic, carcinogenic, and pose significant environmental hazards.[8][10]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle solid chromium reagents with care to avoid inhalation of the fine powder.
-
Follow strict protocols for quenching and disposal of chromium waste.
Troubleshooting Guide
| Symptom | Possible Cause | Solution |
| Reaction is sluggish or does not start (solution remains orange). | 1. Poor quality of the oxidizing agent. Chromium reagents can degrade over time. | 1. Use freshly prepared or newly purchased reagent. For example, Jones reagent should be prepared fresh before use. |
| 2. Low reaction temperature. The activation energy for the reaction has not been reached. | 2. Allow the reaction to warm to room temperature. For Jones oxidation, ensure the temperature is maintained within the optimal range (e.g., below 35°C).[8] | |
| 3. Incompatible solvent. | 3. Ensure the correct solvent is being used for the specific reagent (e.g., acetone for Jones, CH₂Cl₂ for PCC). | |
| Low yield of the desired product. | 1. Incomplete reaction. | 1. Monitor the reaction by TLC to ensure all starting material is consumed. If necessary, add more oxidizing agent. |
| 2. Over-oxidation (for primary alcohols to aldehydes). | 2. Switch to a milder reagent like PCC and use anhydrous conditions. | |
| 3. Degradation of the product. Some aldehydes and ketones can be sensitive to the acidic conditions of certain oxidations. | 3. For acid-sensitive substrates, consider using a buffered system, such as PCC with sodium acetate. [9] | |
| 4. Difficult work-up leading to product loss. The chromium byproducts can sometimes make product isolation challenging. | 4. Follow a specific work-up procedure. For PCC, filtering through a pad of silica gel or Florisil can help remove chromium salts. For Jones oxidation, after quenching with isopropanol, the chromium salts can be removed by filtration or extraction. | |
| Formation of a brown, tar-like precipitate. | This is a common byproduct in PCC oxidations. | Add an inert solid like Celite or molecular sieves to the reaction mixture. This helps to adsorb the tar-like material, making it easier to filter off. |
| The reaction is too fast and exothermic. | This is characteristic of Jones oxidation. | Add the Jones reagent slowly and dropwise to the alcohol solution while cooling the reaction flask in an ice bath to control the temperature. [10] |
Data Presentation: Reaction Conditions and Yields
The following tables provide a summary of typical reaction conditions and yields for the oxidation of various alcohols using different chromium(VI) reagents.
Table 1: Oxidation of Alcohols with Pyridinium Chlorochromate (PCC)
| Substrate (Alcohol) | Product | Yield (%) |
| 1-Decanol | 1-Decanal | 98 |
| Geraniol | Geranial | 85 |
| Cinnamyl alcohol | Cinnamaldehyde | 97 |
| Cyclohexanol | Cyclohexanone | 95 |
| 2-Octanol | 2-Octanone | 94 |
Data sourced from E. J. Corey and J. William Suggs, Tetrahedron Lett., 1975, 16, 2647-2650.[9]
Table 2: Comparison of Jones Reagent and PCC for Primary and Secondary Alcohol Oxidation
| Starting Material | Reagent | Product |
| Primary Alcohol | Jones Reagent | Carboxylic Acid |
| Primary Alcohol | PCC | Aldehyde |
| Secondary Alcohol | Jones Reagent | Ketone |
| Secondary Alcohol | PCC | Ketone |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Secondary Alcohol to a Ketone using Jones Reagent
-
Preparation of Jones Reagent: In a fume hood, carefully dissolve 2.0 g of chromium trioxide (CrO₃) in 4 mL of concentrated sulfuric acid. With cooling in an ice bath, slowly add this mixture to 15 mL of water.[10]
-
Reaction Setup: Dissolve the secondary alcohol (e.g., borneol) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.[10]
-
Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the alcohol solution. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to green.[10]
-
Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully add isopropyl alcohol dropwise to the reaction mixture until the orange color disappears completely. This ensures all excess Cr(VI) is reduced.[10]
-
Work-up: Pour the mixture into a separatory funnel containing water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.[10]
Protocol 2: General Procedure for Oxidation of a Primary Alcohol to an Aldehyde using PCC
-
Reaction Setup: In a fume hood, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask with a magnetic stirrer.
-
Oxidation: Add the primary alcohol (1 equivalent) to the PCC suspension. The mixture is typically stirred at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Filter the mixture through a pad of silica gel or Florisil to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde. Further purification can be done by column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for Jones oxidation of a secondary alcohol.
References
- 1. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. OXIDATION OF ALCOHOLS: PART I: CHROMIUM-BASED REAGENTS – My chemistry blog [mychemblog.com]
- 8. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 9. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 10. Khan Academy [khanacademy.org]
- 11. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
Technical Support Center: Understanding Decomposition Pathways of Chromium(V) Complexes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with chromium(V) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for chromium(V) complexes? A1: Chromium(V) complexes primarily decompose through two main pathways in aqueous solutions:
-
Disproportionation: Three Cr(V) ions react to form two Cr(VI) ions and one Cr(III) ion (3Cr(V) → 2Cr(VI) + Cr(III)). This is a common pathway in neutral pH buffers like HEPES.[1]
-
Ligand Oxidation: The Cr(V) center oxidizes its own ligand, leading to the reduction of chromium and decomposition of the complex.
The stability of Cr(V) complexes is often low in aqueous solutions, with decomposition occurring within minutes or hours. In the solid state and in aprotic polar solvents, they can be stable for much longer periods if protected from light and moisture.
Q2: What factors influence the stability of Cr(V) complexes? A2: The stability of Cr(V) complexes is influenced by several factors, including:
-
Solvent: Aqueous solutions tend to promote rapid decomposition. Aprotic polar solvents can enhance stability.
-
pH: The rate of decomposition and the dominant pathway can be highly pH-dependent. For instance, the dimerization of chromate species, which can be involved in the overall reaction scheme, is pH-dependent.[2]
-
Ligand Structure: The nature of the ligand bound to the chromium center plays a crucial role. Chelating ligands, especially those with diol functionalities, can form more stable square-pyramidal Cr(V) complexes.[1]
-
Presence of Reductants/Oxidants: The local chemical environment, including the presence of biological reductants or oxidizing species like hydrogen peroxide, can significantly impact the formation and decay of Cr(V) species.[3]
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate decomposition.
Q3: Why is the study of Cr(V) decomposition important in drug development and toxicology? A3: The study of Cr(V) is critical because it is a key intermediate in the reduction of carcinogenic Cr(VI) to the more benign Cr(III) within biological systems.[4] The decomposition of Cr(V) complexes, particularly through disproportionation, can generate reactive Cr(III) species that may bind to DNA, forming potentially mutagenic adducts.[1] Understanding these pathways is essential for assessing the genotoxicity of chromium compounds and for designing safer chromium-based therapeutic agents.
Q4: What are the main analytical techniques used to study Cr(V) complexes? A4: The primary technique for the direct detection and characterization of Cr(V) is Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR). Since Cr(V) has an unpaired electron (d¹ configuration), it is EPR-active.[4][5][6] EPR can provide information about the electronic structure, coordination environment, and concentration of Cr(V) species.[4][5][7] Other techniques like UV-vis spectroscopy can be used to monitor the appearance of Cr(VI) or the disappearance of reactants, providing kinetic data on the decomposition process.[8]
Troubleshooting Guides
Synthesis & Handling
Q: My Cr(V) complex decomposes immediately upon synthesis. What could be the cause? A:
-
Probable Cause: High sensitivity to air, moisture, or light. The solvent used may also be promoting rapid decomposition.
-
Solution:
-
Perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon).
-
Use dry, deoxygenated solvents.
-
Protect the reaction mixture and the final product from light by wrapping the glassware in aluminum foil.
-
Consider synthesizing the complex at low temperatures to slow down decomposition rates.
-
Q: I am trying to generate a Cr(V) complex by reducing Cr(VI), but the yield is very low. Why? A:
-
Probable Cause: The reaction conditions (pH, stoichiometry) are not optimal, or the Cr(V) intermediate is too short-lived.
-
Solution:
-
Optimize the pH of the reaction mixture. The stability of Cr(V) can be highly pH-dependent.[3]
-
Adjust the molar ratio of the reducing agent to Cr(VI). An excess of the reductant might quickly reduce Cr(V) to Cr(III).
-
Use a suitable chelating ligand (e.g., with diol groups) to stabilize the Cr(V) intermediate.[1]
-
Immediately freeze the sample in liquid nitrogen after a short reaction time to trap the Cr(V) species for EPR analysis.
-
EPR Spectroscopy
Q: My EPR signal for the Cr(V) complex is very weak or noisy. How can I improve it? A:
-
Probable Cause 1: Low Concentration of Cr(V) Species. The Cr(V) complex may be present at a concentration below the detection limit of the spectrometer (typically around 0.010 mM).[5]
-
Solution: Try to increase the initial concentration of reactants. If the complex is short-lived, use a rapid mixing/freeze-quench technique to trap the intermediate at its maximum concentration.
-
-
Probable Cause 2: Signal Broadening. The EPR signal may be broadened due to interactions in the sample, making it difficult to distinguish from the baseline.
-
Solution: Record the spectrum at a lower temperature (e.g., 77 K, liquid nitrogen temperature). This reduces molecular tumbling and can result in a sharper, more easily detectable spectrum.
-
-
Probable Cause 3: Power Saturation. The microwave power might be too high, leading to saturation of the spin system and a decrease in signal intensity.
-
Solution: Record spectra at different microwave power levels to determine the optimal power that maximizes the signal without causing saturation. Start with a low power (e.g., 1-5 mW) and gradually increase it.
-
Q: I see multiple EPR signals in my spectrum. How can I identify the Cr(V) species? A:
-
Probable Cause: The sample may contain multiple paramagnetic species (e.g., different Cr(V) complexes, organic radicals, or other transition metal impurities).
-
Solution:
-
Check the g-value: Cr(V) complexes typically exhibit g-values in the range of 1.97 to 1.99.[7] Organic radicals usually have g-values very close to the free electron value (g ≈ 2.0023).
-
Look for Hyperfine Splitting: If you are using a chromium source with natural abundance, you may see small satellite peaks due to the 9.5% abundant ⁵³Cr isotope (I = 3/2), which gives a four-line hyperfine pattern.
-
Simulate the Spectrum: Use EPR simulation software to model the experimental spectrum. This can help to deconvolute overlapping signals and assign them to different species based on their g-values and hyperfine coupling constants.[4]
-
Run Controls: Analyze samples of your starting materials and solvent to identify any background signals.
-
Kinetic Analysis
Q: My kinetic data for the decomposition of the Cr(V) complex is not reproducible. What are the common issues? A:
-
Probable Cause 1: Temperature Fluctuations. The decomposition rate is highly sensitive to temperature.
-
Solution: Use a thermostatted sample holder or a temperature-controlled cavity in the spectrometer to maintain a constant temperature throughout the experiment.
-
-
Probable Cause 2: Inconsistent Sample Preparation. Small variations in pH, initial concentrations, or the presence of oxygen can significantly affect the reaction rate.
-
Solution: Prepare all solutions fresh. Use buffered solutions to maintain a constant pH. If the reaction is sensitive to oxygen, deoxygenate your solutions before mixing.
-
-
Probable Cause 3: Complex Reaction Mechanism. The decomposition may not follow simple first or second-order kinetics, especially if multiple pathways (e.g., disproportionation and ligand oxidation) are competing.
-
Solution: Acquire data over a long time course and try fitting it to different kinetic models. The reaction of Cr(VI) with hydrogen peroxide, for example, involves multiple peroxo-Cr(V) intermediates depending on pH and reactant concentrations.[3]
-
Data Presentation
Table 1: Typical EPR Parameters for Selected Cr(V) Complexes
| Cr(V) Complex Type | Precursors/Ligands | Isotropic g-value (g_iso) | ⁵³Cr Hyperfine Coupling (A_iso) (10⁻⁴ cm⁻¹) | Reference |
|---|---|---|---|---|
| Diolato-type oxoCr(V) | Cr(VI) + Arthrobacter oxydans cells | ~1.9801 | - | [4] |
| Mixed Catechol-derived | Cr(VI) + DOPA/Catecholamines | ~1.972 | > 23.9 | [7] |
| Cyclized Catecholamine | Cr(VI) + DOPA/Catecholamines (excess Cr) | ~1.980 | - | [7] |
| Unidentified Short-lived Species | Cr(VI) + Catecholamines (at pH 3.5) | ~1.969 | - |[7] |
Table 2: Kinetic Data for Cr(V) Decomposition
| System | Conditions | Measured Parameter | Value | Reference |
|---|---|---|---|---|
| Cr(V) generated from Cr(VI) in live mice | Intravenous injection | Half-life of decay | ~37 minutes | [6] |
| [Cr(V)O(ehba)₂]⁻ disproportionation | HEPES buffer, pH 7.4 | Reaction Stoichiometry | 3Cr(V) → 2Cr(VI) + Cr(III) |[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Cr(V)-Diol Complex for EPR Analysis
This protocol is a generalized procedure for the in-situ generation of a Cr(V) complex from a Cr(VI) precursor and a diol-containing ligand.
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM potassium dichromate (K₂Cr₂O₇) in deionized water.
-
Prepare a stock solution of 100 mM of a diol-containing ligand (e.g., catechol, 2-ethyl-2-hydroxybutanoic acid) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Ensure all glassware is scrupulously clean.
-
-
Sample Preparation for EPR:
-
In a small glass vial, mix 100 µL of the Cr(VI) stock solution with 900 µL of the ligand/buffer solution. This gives final concentrations of 1 mM Cr(VI) and 90 mM ligand.
-
Vortex the solution briefly. The reaction (color change may be visible) starts immediately.
-
-
EPR Sample Loading and Freezing:
-
Immediately after mixing, draw the solution into a quartz EPR tube (for aqueous samples).
-
To trap short-lived intermediates, quickly immerse the EPR tube in liquid nitrogen (~77 K) to freeze the sample. This should be done within 1-2 minutes of mixing.
-
-
EPR Measurement:
-
Transfer the frozen sample to the EPR spectrometer cavity, pre-cooled to 77 K.
-
Record the EPR spectrum using appropriate parameters (see Protocol 2).
-
Protocol 2: EPR Spectroscopy for Cr(V) Detection and Quantification
-
Instrument Setup:
-
Cool the EPR cavity to the desired temperature (e.g., 77 K for frozen solutions).
-
Tune the spectrometer to the resonant frequency of the cavity.
-
-
Acquisition Parameters (Typical for X-band, ~9.5 GHz):
-
Center Field: ~3400 Gauss (adjust to center the g ≈ 1.98 signal).
-
Sweep Width: 200-500 Gauss.
-
Microwave Frequency: Record the exact frequency.
-
Microwave Power: Start with a low power (e.g., 2 mW) to avoid saturation.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 1-5 Gauss (use a value smaller than the narrowest line width).
-
Time Constant: ~40 ms.
-
Number of Scans: Average multiple scans (e.g., 4-16) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Determine the g-value using the formula: g = (hν) / (βB), where ν is the microwave frequency and B is the magnetic field at the center of the signal. A standard with a known g-value can be used for calibration.
-
For quantification, double integrate the first-derivative EPR signal to find the area under the absorption curve. Compare this area to that of a stable radical standard of known concentration (e.g., TEMPO) recorded under identical conditions. The detection limit is typically around 0.010 mM.[5]
-
Visualizations
Caption: Primary decomposition pathways of Cr(V) complexes.
Caption: Workflow for EPR analysis of Cr(V) decomposition.
Caption: Logic diagram for troubleshooting EPR signals.
References
- 1. Disproportionation of a model chromium(V) complex causes extensive chromium(III)-DNA binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromium(V) complexes generated in Arthrobacter oxydans by simulation analysis of EPR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of chromium(V) by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-frequency EPR detection of chromium(V) formation by chromium(VI) reduction in whole live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPR studies of chromium(V) intermediates generated via reduction of chromium(VI) by DOPA and related catecholamines: potential role for oxidized amino acids in chromium-induced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Disproportionation of Chromium(V)
Troubleshooting Guide: Preventing Cr(V) Disproportionation
Disproportionation of Cr(V) is a redox reaction where one Cr(V) species is oxidized to Cr(VI) and another is reduced to Cr(III). The overall stoichiometry of this reaction is:
3Cr(V) ⇌ 2Cr(VI) + Cr(III)
Several factors can influence the rate of this reaction. Below is a summary of key parameters and their effects on Cr(V) stability.
| Parameter | Condition | Effect on Disproportionation Rate | Recommended Action to Stabilize Cr(V) |
| pH | Acidic (low pH) | Generally increases | Maintain neutral to slightly alkaline pH (7.0-8.0) |
| Alkaline (high pH) | Generally decreases | Use appropriate buffer systems in the alkaline range | |
| Temperature | Increased Temperature | Increases | Conduct experiments at low temperatures (e.g., on ice) |
| Decreased Temperature | Decreases | Store Cr(V) solutions at or below 4°C | |
| Ligands | Chelating Ligands (e.g., EDTA, citrate) | Can either stabilize or destabilize depending on the ligand | Use ligands that form stable, five- or six-coordinate complexes with Cr(V) |
| Hydroxy Acids (e.g., 2-ethyl-2-hydroxybutanoic acid) | Form stable complexes, inhibiting disproportionation | Synthesize and use stable Cr(V) complexes with appropriate ligands | |
| Buffer System | Non-coordinating buffers (e.g., HEPES) | May promote disproportionation | Avoid buffers that can participate in redox reactions |
| Coordinating buffers (e.g., Phosphate) | Can inhibit disproportionation by complexing with Cr(III) products[1] | Use phosphate or other coordinating buffers where appropriate | |
| Presence of Reducing/Oxidizing Agents | Contaminants | Can initiate redox cycling, leading to Cr(V) loss | Use high-purity reagents and solvents; deoxygenate solutions if necessary |
Below is a flowchart to guide your troubleshooting process when you suspect Cr(V) disproportionation.
Caption: A troubleshooting workflow for addressing chromium(V) instability.
Frequently Asked Questions (FAQs)
Q1: My solution of a Cr(V) complex is changing color over time. Does this indicate disproportionation?
A1: A change in solution color is a strong indicator of a change in the chromium oxidation state and likely disproportionation. Cr(V) complexes often have distinct colors (e.g., brown, green, or blue), while Cr(VI) solutions are typically yellow or orange, and Cr(III) solutions are often green or violet. To confirm disproportionation, you will need to use analytical techniques that can speciate the different chromium forms.
Q2: What is the most reliable method for detecting and quantifying Cr(V)?
A2: Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and reliable method for the detection and quantification of the paramagnetic Cr(V) species.[2] EPR can provide information about the coordination environment of the Cr(V) center and can be used for quantitative analysis with appropriate standards.[2]
Q3: How can I simultaneously measure Cr(III), Cr(V), and Cr(VI) in my reaction mixture?
A3: A combination of analytical techniques is often necessary. Ion chromatography (IC) coupled with a detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is a powerful tool for separating and quantifying different chromium species.[3][4][5] Cr(III) can be complexed with a chelating agent like EDTA to form an anionic species that can be separated from anionic Cr(VI) on an anion-exchange column.[5] Since Cr(V) is an intermediate, its concentration is often much lower and may be below the detection limits of IC-ICP-MS. Therefore, a parallel analysis by EPR spectroscopy is recommended for accurate Cr(V) quantification.
Q4: I am reducing Cr(VI) to synthesize a Cr(V) complex, but I seem to be getting a mixture of products. What can I do?
A4: This is a common challenge as Cr(V) is an intermediate oxidation state. To favor the formation and stabilization of Cr(V), consider the following:
-
Choice of Reducing Agent: Use a mild reducing agent and control the stoichiometry carefully.
-
Presence of Stabilizing Ligands: Perform the reduction in the presence of ligands that are known to form stable complexes with Cr(V).
-
Reaction Conditions: Maintain a neutral to slightly alkaline pH and keep the reaction temperature low.
Below is a diagram illustrating the general pathways in chromium redox chemistry.
Caption: Simplified reaction pathways for chromium species.
Experimental Protocols
Protocol 1: Synthesis of a Stable Cr(V) Complex - Potassium Bis(2-ethyl-2-hydroxybutanoato)oxochromate(V)
This protocol is adapted from known methods for synthesizing stable Cr(V) complexes with hydroxy acids.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
2-ethyl-2-hydroxybutanoic acid (ehba)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-2-hydroxybutanoic acid in ethanol.
-
Slowly add a solution of potassium hydroxide in ethanol to deprotonate the carboxylic acid and alcohol groups of the ehba.
-
In a separate beaker, prepare a solution of potassium dichromate in a minimal amount of water and dilute with ethanol.
-
Slowly add the potassium dichromate solution to the ehba/KOH mixture with constant stirring at room temperature. The color of the solution should change, indicating the reduction of Cr(VI) and formation of the Cr(V) complex.
-
Continue stirring the reaction mixture for 1-2 hours.
-
Filter the solution to remove any precipitate.
-
Slowly add diethyl ether to the filtrate to precipitate the Cr(V) complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting solid is the potassium salt of the [Cr(V)O(ehba)₂]⁻ complex.
Protocol 2: General Procedure for Speciation Analysis of Chromium by IC-ICP-MS
This protocol provides a general workflow for the separation and quantification of Cr(III) and Cr(VI).
Materials:
-
Anion-exchange column
-
Guard column
-
Eluent (e.g., ammonium nitrate solution)
-
EDTA solution
-
Nitric acid
-
Cr(III) and Cr(VI) standards
Procedure:
-
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm filter.
-
To stabilize and complex Cr(III), add an excess of EDTA solution to an aliquot of the sample. Adjust the pH to the desired range for complexation (typically slightly acidic to neutral).
-
-
Instrument Setup:
-
Equilibrate the IC system with the chosen eluent.
-
Optimize the ICP-MS for the detection of chromium isotopes (e.g., m/z 52).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the IC system. The anionic Cr(III)-EDTA complex and Cr(VI) (as chromate or dichromate) will be separated on the anion-exchange column.
-
-
Detection:
-
The eluent from the IC is introduced into the ICP-MS for detection and quantification of the separated chromium species.
-
-
Calibration:
-
Prepare a series of mixed standards containing known concentrations of Cr(III) and Cr(VI). Treat these standards with EDTA in the same manner as the samples.
-
Generate a calibration curve for each chromium species to quantify the concentrations in the unknown samples.
-
Below is a diagram of the experimental workflow for chromium speciation analysis.
Caption: Workflow for the speciation analysis of chromium using IC-ICP-MS.
References
- 1. Thermodynamics, Kinetics, and Activation energy Studies of the sorption of chromium(III) and chromium(VI) to a Mn3O4 nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of chromium(V) by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]
- 5. science.smith.edu [science.smith.edu]
Technical Support Center: Safe Handling and Storage of Air-Sensitive Chromium(V) Compounds
This guide is intended for researchers, scientists, and drug development professionals working with air-sensitive chromium(V) compounds. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure safe and effective experimentation.
A. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chromium(V) compounds?
A1: Chromium(V) compounds present two main hazards: high reactivity and toxicity. As an intermediate oxidation state, Cr(V) is often unstable and highly sensitive to air and moisture, leading to decomposition. From a toxicological perspective, while less carcinogenic than chromium(VI), Cr(V) is still a hazardous material. It is crucial to prevent inhalation, ingestion, and skin contact.
Q2: How can I tell if my air-sensitive chromium(V) compound has decomposed?
A2: Decomposition is often indicated by a visible color change. For example, many Cr(V) complexes have distinct colors that will change upon oxidation or reduction. If you observe an unexpected color change in your compound, it is a strong indicator of decomposition. Further analysis using techniques like EPR or UV-Vis spectroscopy can confirm the presence of other chromium oxidation states or degradation products.
Q3: What are the ideal storage conditions for air-sensitive Cr(V) compounds?
A3: Air-sensitive Cr(V) compounds should be stored in a controlled inert atmosphere, such as in a glovebox or a sealed Schlenk flask under nitrogen or argon.[1] The atmosphere should have minimal levels of oxygen and moisture (ideally <1 ppm each). For long-term storage, refrigeration or freezing at low temperatures (-20°C to -80°C) is recommended to slow down decomposition, although specific conditions depend on the compound's thermal stability.
Q4: Can I handle air-sensitive Cr(V) compounds on the benchtop?
A4: It is strongly discouraged to handle highly air-sensitive Cr(V) compounds on an open bench. A glovebox or a Schlenk line is essential to prevent rapid decomposition due to reaction with atmospheric oxygen and moisture. These techniques provide the necessary inert atmosphere for safe and effective manipulation.
Q5: What is the proper procedure for disposing of chromium(V) waste?
A5: Due to its hazardous nature, chromium(V) waste must be disposed of carefully. A common practice is to reduce Cr(V) to the less toxic chromium(III) state before disposal. This can often be achieved by reacting the waste with a suitable reducing agent. The resulting Cr(III) waste can then be precipitated and disposed of in accordance with local regulations for heavy metal waste. Always consult your institution's environmental health and safety guidelines for specific disposal protocols.
B. Troubleshooting Guides
Troubleshooting Common Issues in Handling Air-Sensitive Cr(V) Compounds
| Problem | Possible Cause | Solution |
| Unexpected color change of the solid compound or solution. | Decomposition due to exposure to air or moisture. | Immediately ensure the compound is under a robust inert atmosphere. If using a Schlenk line, check for leaks. If in a glovebox, verify the oxygen and moisture levels. Consider that the compound may have already degraded and may need to be repurified or resynthesized. |
| Thermal decomposition. | Check the storage temperature. Some Cr(V) complexes are thermally unstable at room temperature and require cold storage. | |
| Light-induced decomposition. | Store the compound in an amber vial or a container protected from light. | |
| Low yield or no product formation in a reaction. | Deactivated Cr(V) reagent due to decomposition. | Before starting the reaction, visually inspect the Cr(V) compound for any signs of decomposition (e.g., color change). Use freshly prepared or properly stored reagents. |
| Presence of oxygen or moisture in the reaction setup. | Ensure all glassware is thoroughly dried in an oven and cooled under vacuum. Purge the reaction vessel with an inert gas using a Schlenk line (at least three vacuum/backfill cycles). Use anhydrous, degassed solvents. | |
| Inconsistent results in spectroscopic analysis (EPR, UV-Vis). | Sample decomposition during preparation or measurement. | Prepare the sample for analysis inside a glovebox or using a Schlenk line. Use an airtight cuvette or sample tube. Acquire the spectrum as quickly as possible after sample preparation. |
| Presence of paramagnetic impurities (for EPR). | Purify the Cr(V) compound to remove any paramagnetic impurities that may interfere with the spectrum. | |
| Difficulty in dissolving the Cr(V) compound. | The compound may have decomposed to an insoluble species. | Try sonicating the sample. If it remains insoluble, it has likely decomposed. |
| Incorrect solvent choice. | Consult the literature for appropriate solvents for your specific Cr(V) complex. Some compounds have limited solubility. |
C. Quantitative Data Summary
| Compound Type | Storage Form | Atmosphere | Temperature | Observed Stability | Data Source/Comments |
| Nitrido(corrolato)chromium(V) | Solid | Inert (Glovebox) | Room Temperature | "Sufficiently stable... (for days)" | Qualitative observation from a research article.[2] |
| Nitrido(corrolato)chromium(V) | Solution | Inert (Sealed) | Room Temperature | Decomposes "within minutes" in most solvents. More stable in acetonitrile and benzene. | Qualitative observation.[2] |
| General Air-Sensitive Organometallic Compounds | Solid | Inert (N₂ or Ar) | -20°C to -80°C | Up to 6 months, tightly sealed. | General best practice for air-sensitive reagents. |
| General Air-Sensitive Organometallic Compounds | Solution | Inert (N₂ or Ar) | -20°C | Up to 1 month, stored as aliquots. | General best practice for air-sensitive reagents. |
D. Experimental Protocols
Protocol 1: General Handling of a Solid Air-Sensitive Cr(V) Compound in a Glovebox
Objective: To safely weigh and transfer a solid air-sensitive Cr(V) compound for a reaction.
Materials:
-
Air-sensitive Cr(V) compound in a sealed container.
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).
-
Analytical balance inside the glovebox.
-
Spatula, weighing paper, or weighing boat.
-
Schlenk flask or other reaction vessel.
-
Septum and parafilm.
Procedure:
-
Ensure the glovebox is operating under optimal inert conditions.
-
Transfer all necessary items (spatula, weighing paper, reaction vessel) into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas at least three times before opening the inner door.
-
Once inside the glovebox, open the container of the Cr(V) compound.
-
Using a clean, dry spatula, transfer the desired amount of the solid onto the weighing paper on the analytical balance.
-
Record the weight and carefully transfer the weighed solid into the reaction vessel.
-
Seal the reaction vessel with a septum and secure it with parafilm.
-
The reaction vessel can now be used for subsequent steps within the glovebox or carefully removed for use with a Schlenk line.
Protocol 2: Handling a Solution of an Air-Sensitive Cr(V) Compound using a Schlenk Line
Objective: To transfer a solution of an air-sensitive Cr(V) compound from a storage flask to a reaction flask.
Materials:
-
Solution of the Cr(V) compound in a Schlenk flask.
-
Dry, degassed solvent.
-
Gas-tight syringe with a long needle.
-
Second Schlenk flask (reaction vessel).
-
Schlenk line with a supply of inert gas (N₂ or Ar) and a vacuum pump.
Procedure:
-
Connect both the flask containing the Cr(V) solution and the empty reaction flask to the Schlenk line.
-
Ensure the stopcocks are closed to the flasks.
-
Evacuate the manifold of the Schlenk line.
-
Open the stopcocks of both flasks to the vacuum to evacuate the headspace and sidearms.
-
Close the stopcocks and backfill the manifold and both flasks with inert gas. Repeat this vacuum/backfill cycle three times.
-
Using a gas-tight syringe that has been purged with inert gas, pierce the septum of the flask containing the Cr(V) solution.
-
Withdraw the desired volume of the solution. It is good practice to also draw a small amount of inert gas into the syringe to create a headspace.
-
Transfer the needle to the septum of the reaction flask and inject the solution.
-
Remove the syringe and immediately rinse it with a suitable solvent.
E. Visualizations
Logical Workflow for Handling Air-Sensitive Cr(V) Compounds
Caption: Decision workflow for handling air-sensitive Cr(V) compounds.
Troubleshooting Logic for Unexpected Color Change
Caption: Logical steps for troubleshooting color changes in Cr(V) compounds.
References
Technical Support Center: Purification of Chromium(V) Coordination Complexes
Welcome to the technical support center for the purification of chromium(V) coordination complexes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My chromium(V) complex appears to be decomposing during purification. What are the common causes?
A1: Chromium(V) complexes are often thermally and photochemically sensitive. Decomposition can be triggered by:
-
Elevated Temperatures: Many Cr(V) complexes are unstable at room temperature and require cooling during purification.
-
Exposure to Light: Photochemical decomposition is a known issue for some coordination complexes.
-
Reactive Solvents: Protic solvents or those containing impurities can react with and degrade your complex.
-
Air and Moisture: The +5 oxidation state of chromium can be sensitive to oxidation or reduction, especially in the presence of air and moisture. Many Cr(V) complexes are air-sensitive.
-
Incompatible Stationary Phases: Acidic stationary phases like silica gel can cause decomposition of sensitive complexes.[1][2]
Q2: What are the most common purification techniques for chromium(V) coordination complexes?
A2: The two primary methods for purifying solid Cr(V) complexes are recrystallization and column chromatography.
-
Recrystallization is suitable for compounds that are solid at room temperature and is effective at removing soluble and insoluble impurities.[3]
-
Column Chromatography is used to separate the desired complex from by-products and unreacted starting materials based on their different affinities for the stationary and mobile phases.[1][2][4]
Q3: How do I choose an appropriate solvent for recrystallizing my Cr(V) complex?
A3: An ideal recrystallization solvent should dissolve the complex sparingly or not at all at room temperature but show high solubility at elevated temperatures.[5][6] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. It is crucial to use dry, degassed solvents to prevent decomposition of air-sensitive complexes.
Q4: Can I use silica gel for column chromatography of my Cr(V) complex?
A4: Caution is advised when using silica gel. The acidic nature of silica can lead to the decomposition of many coordination complexes.[1][2] It is recommended to first test the stability of your complex on a silica TLC plate. If decomposition occurs (indicated by streaking or a persistent spot at the origin), consider using a more inert stationary phase like neutral or basic alumina.[2]
Q5: My complex is air-sensitive. How should I modify my purification procedure?
A5: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8] This includes solvent preparation (drying and degassing), dissolution, filtration, and drying of the final product.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization of Cr(V) Complexes
This guide addresses common issues encountered during the recrystallization of chromium(V) coordination complexes.
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the complex. The complex is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent in which the complex is less soluble. |
| No Crystal Formation | The solution is not sufficiently saturated. The complex is too soluble even at low temperatures. | Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the complex is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The complex has significant solubility in the cold solvent. Crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Product is still impure | Inefficient removal of impurities. Co-precipitation of impurities with the product. | Repeat the recrystallization process. Consider using a different solvent system. If colored impurities persist, consider treating the hot solution with a small amount of activated charcoal before filtering. |
| Color change/Decomposition | The complex is unstable at the boiling point of the solvent. The solvent is not inert. | Choose a solvent with a lower boiling point. Perform the recrystallization at a lower temperature under vacuum if possible. Ensure the solvent is dry and degassed. |
Experimental Protocol: Recrystallization of a Generic Cr(V) Complex
-
Solvent Selection: Test the solubility of the crude complex in various dry, degassed solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Common choices include toluene, dichloromethane, acetonitrile, or mixtures like hexane/acetone.
-
Dissolution: In a Schlenk flask, add the minimum amount of the chosen hot solvent to the crude complex to achieve complete dissolution with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter cannula into a clean Schlenk flask.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under an inert atmosphere using a Schlenk filter frit.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Logical Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Guide 2: Troubleshooting Column Chromatography of Cr(V) Complexes
This guide provides solutions for common problems encountered during the column chromatography of chromium(V) coordination complexes.
| Problem | Potential Cause | Recommended Solution |
| Compound Stuck at Origin | The solvent system is not polar enough. The complex is decomposing on the stationary phase. | Gradually increase the polarity of the eluent. Perform a 2D TLC to check for stability on the stationary phase.[9] If decomposition occurs, switch to a more inert stationary phase like neutral or basic alumina.[2] |
| Poor Separation/Overlapping Bands | The solvent system is too polar. The column was packed improperly. Too much sample was loaded. | Use a less polar solvent system identified through TLC screening. Repack the column carefully to avoid channels. Load a smaller amount of the sample dissolved in a minimal volume of solvent. |
| Streaking or Tailing of Bands | The sample is not sufficiently soluble in the eluent. Decomposition is occurring on the column. | Choose a solvent system in which the complex is more soluble. Switch to a more inert stationary phase (e.g., alumina). |
| Color Change on the Column | The complex is reacting with the stationary phase or impurities in the solvent. | Use a more inert stationary phase. Ensure solvents are of high purity, dry, and degassed. |
Experimental Protocol: Column Chromatography of a Generic Cr(V) Complex on Alumina
-
Stationary Phase Preparation: Choose neutral or basic alumina. Prepare a slurry of the alumina in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the alumina bed.
-
Sample Loading: Dissolve the crude complex in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent to elute the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, maintaining an inert atmosphere if the complex is air-sensitive.
Decision Workflow for Column Chromatography
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Chromium(V) Complexes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of chromium(V) (Cr(V)) complexes. Our goal is to help you increase the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Cr(V) synthesis?
A1: The most common precursors for the synthesis of Cr(V) complexes are chromium(III) (Cr(III)) or chromium(II) (Cr(II)) salts. Cr(III) precursors are often oxidized in the presence of a stabilizing ligand, while Cr(II) intermediates can be oxidized to Cr(V) as well.[1][2] The choice of precursor can influence the reaction conditions and the final product's properties.
Q2: Why is the choice of ligand so critical in Cr(V) synthesis?
A2: The Cr(V) oxidation state is inherently unstable and can readily disproportionate to Cr(VI) and Cr(III).[3][4] Ligands play a crucial role in stabilizing the Cr(V) center through coordination. Chelating ligands, such as salen-type ligands, and those with specific donor atoms (e.g., oxygen, nitrogen) are effective at stabilizing Cr(V) complexes.[1][3] The ligand's electronic and steric properties can significantly impact the stability, yield, and purity of the final product.
Q3: What are the common oxidizing agents used to convert Cr(III) to Cr(V)?
A3: A variety of oxidizing agents can be used, and their selection depends on the specific Cr(III) precursor and ligand system. Common oxidants include iodosylbenzene, tert-butyl hydroperoxide, and sodium hypochlorite.[1][2] The choice of oxidant can affect the reaction rate and the formation of byproducts.
Q4: How can I confirm the formation and purity of my Cr(V) complex?
A4: Due to the paramagnetic nature of Cr(V) (a d¹ ion), Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive and selective method for its detection and quantification.[5] Other useful characterization techniques include UV-Vis spectroscopy, mass spectrometry, and X-ray absorption spectroscopy.[1][2][6]
Q5: What are the main impurities I should be concerned about in Cr(V) synthesis?
A5: The primary impurities are typically unreacted starting materials (e.g., Cr(III) complexes) and byproducts from side reactions, most notably the formation of more stable chromium species like chromium(VI) and chromium(III) hydroxides or oxides.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cr(V) complexes that can lead to low yield and purity.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of Cr(V) Product | Incomplete oxidation of the Cr(III) precursor. | • Increase the molar ratio of the oxidizing agent to the Cr(III) precursor.• Optimize the reaction temperature and time; some oxidations require elevated temperatures or longer reaction times to proceed to completion.• Ensure the chosen oxidant is sufficiently strong for your specific Cr(III) complex. |
| Decomposition of the Cr(V) product. | • Work at lower temperatures, if the reaction kinetics allow, to minimize thermal decomposition.• Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the Cr(V) complex is sensitive to air or moisture.• Select a more strongly coordinating or sterically hindering ligand to enhance the stability of the Cr(V) center. | |
| Formation of insoluble Cr(III) hydroxide/oxide. | • Carefully control the pH of the reaction mixture. The formation of Cr(OH)₃ is highly pH-dependent.[7]• Use a non-aqueous solvent if the precursor is susceptible to hydrolysis. | |
| Product is a Mixture of Chromium Oxidation States (Cr(III), Cr(V), Cr(VI)) | Disproportionation of the Cr(V) complex. | • As mentioned above, ligand choice is critical for stability. Consider ligands that form more robust chelate rings.• Minimize the reaction time to reduce the opportunity for disproportionation.• Purify the product as quickly as possible after synthesis. |
| Incomplete oxidation or over-oxidation. | • Titrate the oxidizing agent carefully to avoid an excess which could lead to Cr(VI) formation.• Monitor the reaction progress using a suitable analytical technique (e.g., TLC, UV-Vis) to determine the optimal endpoint. | |
| Difficulty in Isolating and Purifying the Cr(V) Product | The product is unstable during workup and purification. | • Perform purification steps at low temperatures (e.g., in a cold room or using ice baths).• Use deaerated solvents for chromatography and extractions.• Consider purification methods that are rapid, such as flash column chromatography. |
| Co-elution of impurities during chromatography. | • Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina) to improve separation.• For charged complexes, ion-exchange chromatography can be a powerful separation technique.[2] |
Data on Cr(V) Synthesis Parameters
The following tables summarize quantitative data from various literature sources on the synthesis of Cr(V) complexes. Note that direct comparison of yields can be challenging due to the different ligands and reaction conditions used.
Table 1: Influence of Oxidant on Cr(V) Formation
| Cr Precursor | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| CrCl₃ | Salen | Air | THF | Room Temp | Moderate | Not Specified | [1] |
| CrCl₂ | Peptide | t-BuOOH | DMF | Room Temp | Not Specified | High | [1][2] |
| Cr(III) complex | 6-COO⁻-tpa | Iodosylbenzene | Acetonitrile | Not Specified | Moderate | High |
Table 2: Effect of Ligand on the Stability of Cr(V) Complexes
| Ligand Type | General Observations on Stability | Key Advantages |
| Salen-type | Forms stable, well-defined complexes.[1] | Readily synthesized and modified; provides a rigid coordination environment. |
| Peptide | Can stabilize Cr(V), mimicking biological systems.[2] | Biologically relevant; allows for systematic study of metal-peptide interactions. |
| Corrolato | Effective at stabilizing high oxidation states of chromium. | Strong donor properties enhance the stability of the metal center. |
| Nitrido | Forms stable Cr(V) complexes.[3][6] | The strong π-donating nitrido ligand contributes to the stability of the Cr(V) center. |
Experimental Protocols
Protocol 1: General Synthesis of a Cr(III)-Salen Complex (Precursor to Cr(V))
This protocol describes the synthesis of a Cr(III)-salen complex, which can then be oxidized to the corresponding Cr(V) species.
Materials:
-
Salen ligand (H₂salen)
-
Chromium(II) chloride (CrCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
Procedure:
-
In a nitrogen-filled glovebox, dissolve the salen ligand (1 equivalent) and CrCl₂ (1 equivalent) in anhydrous THF.
-
Stir the solution at room temperature for 24 hours.
-
Remove the flask from the glovebox and expose the solution to air for 2 hours to facilitate the oxidation of Cr(II) to Cr(III).
-
Extract the product with diethyl ether and a saturated NaCl solution.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the Cr(III)-salen complex.[1]
Protocol 2: Oxidation of a Cr(II) Peptide Complex to a Cr(V) Complex
This protocol outlines the synthesis of a stable Cr(V) peptide complex from a Cr(II) precursor.
Materials:
-
Peptide ligand
-
Potassium tert-butoxide
-
Chromium(II) chloride (CrCl₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In an inert atmosphere, deprotonate the amide and acid groups of the peptide ligand in anhydrous DMF using potassium tert-butoxide in the presence of CrCl₂ to form the Cr(II) precursor complex.
-
Immediately oxidize the resulting Cr(II) intermediate to Cr(V) by adding tert-butyl hydroperoxide.[1][2]
-
The resulting Cr(V) complex can then be characterized and purified.
Visualizing Workflows and Relationships
Chromium(V) Synthesis Workflow
This diagram illustrates a general workflow for the synthesis of a Cr(V) complex starting from a Cr(III) precursor.
Caption: A general workflow for the synthesis of Cr(V) complexes.
Troubleshooting Logic for Low Cr(V) Yield
This diagram outlines a logical approach to troubleshooting low yields in Cr(V) synthesis.
Caption: Troubleshooting guide for low yield in Cr(V) synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromium(V) peptide complexes: synthesis and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of chromium(V) nitrido complexes and the study of chromium-to-nitrido migration of alkyl/aryl ligands [udspace.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.iitd.ac.in [web.iitd.ac.in]
Validation & Comparative
Distinguishing Cr(V) and Cr(VI): A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the accurate differentiation between chromium in its pentavalent Cr(V) and hexavalent Cr(VI) oxidation states is of paramount importance. While Cr(VI) is a known carcinogen, the role and detection of the often transient Cr(V) intermediate are crucial in understanding toxicological pathways and developing remediation strategies. This guide provides an objective comparison of key spectroscopic techniques for distinguishing between these two critical chromium species, supported by experimental data and detailed protocols.
Performance Comparison of Spectroscopic Techniques
The selection of an appropriate analytical method depends on factors such as sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the quantitative data for distinguishing Cr(V) and Cr(VI) using various spectroscopic techniques.
| Spectroscopic Technique | Parameter | Cr(V) | Cr(VI) | Key Distinguishing Feature |
| EPR/ESR | g-value (isotropic) | ~1.97 - 1.98[1][2] | EPR Silent | Presence of an EPR signal for Cr(V) (d¹ configuration) and its absence for Cr(VI) (d⁰ configuration).[1] |
| XAS (XANES) | Pre-edge Peak Energy | ~5992.6 eV[3] | ~5993 eV[4] | A distinct shift in the pre-edge peak energy to a higher value for the higher oxidation state (Cr(VI)).[5] |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | Not well-characterized | ~840 cm⁻¹ (symm. stretch of CrO₄²⁻)[6][7] | Cr(VI) species like chromate (CrO₄²⁻) exhibit a strong, characteristic symmetric stretching band, which is absent for Cr(V).[6][7] |
| UV-Vis Spectroscopy | λₘₐₓ (nm) | Broad, weak absorption | ~372 nm (CrO₄²⁻), ~440 nm (HCrO₄⁻)[8] | Cr(VI) species have characteristic absorption bands in the UV-Vis region, while Cr(V) complexes generally show weak and broad absorption. The use of 1,5-diphenylcarbazide (DPC) yields a highly specific and intense magenta complex with Cr(VI) (λₘₐₓ ~540 nm), a reaction not observed with Cr(V).[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy
Objective: To detect the presence of the paramagnetic Cr(V) species.
Materials:
-
EPR spectrometer (X-band)
-
Liquid nitrogen
-
Quartz EPR tubes
-
Sample containing chromium
Procedure:
-
Sample Preparation:
-
For liquid samples, transfer the solution into a quartz EPR tube. The sample volume should be consistent across a series of measurements.
-
For solid samples, grind the sample into a fine powder and pack it uniformly into the EPR tube.
-
-
Degassing (optional but recommended for liquid samples): To remove dissolved oxygen, which is paramagnetic and can broaden the EPR signal, bubble an inert gas (e.g., nitrogen or argon) through the liquid sample for 10-15 minutes prior to measurement.
-
Freezing: For low-temperature measurements, slowly freeze the sample by dipping the bottom of the EPR tube in liquid nitrogen and gradually lowering it to prevent tube cracking.[10]
-
Instrument Setup:
-
Set the microwave frequency (typically ~9.5 GHz for X-band).
-
Set the modulation frequency (e.g., 100 kHz).
-
Set the modulation amplitude, microwave power, and receiver gain to appropriate levels to achieve a good signal-to-noise ratio without saturating the signal.
-
-
Data Acquisition:
-
Insert the sample into the EPR cavity.
-
Sweep the magnetic field over a range appropriate for detecting Cr(V) signals (typically centered around a g-value of 2).
-
Record the first derivative of the microwave absorption spectrum.
-
-
Data Analysis:
X-ray Absorption Spectroscopy (XAS) - X-ray Absorption Near Edge Structure (XANES)
Objective: To determine the oxidation state of chromium by analyzing the pre-edge features of the X-ray absorption spectrum.
Materials:
-
Synchrotron light source
-
X-ray monochromator
-
Detectors (e.g., ionization chamber, fluorescence detector)
-
Sample holder
-
Chromium standards (Cr(V) and Cr(VI) compounds)
Procedure:
-
Sample Preparation:
-
Solid samples should be finely ground and pressed into a pellet or mounted on a sample holder using Kapton tape.
-
Liquid samples can be contained in a liquid cell with X-ray transparent windows.
-
-
Instrument Setup:
-
Calibrate the energy of the X-ray beam using a chromium metal foil.
-
Select the appropriate energy range for scanning across the Cr K-edge (starting from below the edge, e.g., 5900 eV, to well above the edge, e.g., 6100 eV).
-
Set the step size for the energy scan, with a finer step size in the pre-edge and edge region (e.g., 0.2 eV) and a coarser step size in the post-edge region.[11]
-
-
Data Acquisition:
-
Mount the sample in the beam path.
-
Measure the X-ray absorption as a function of incident X-ray energy. Data can be collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
-
Data Analysis:
-
Normalize the acquired spectra.
-
Identify the pre-edge peak, which is a small feature just before the main absorption edge.
-
Determine the energy position of the pre-edge peak. A pre-edge peak at approximately 5993 eV is characteristic of tetrahedral Cr(VI).[4] The pre-edge peak for Cr(V) is expected at a slightly lower energy.[3]
-
Compare the pre-edge peak position and shape of the unknown sample with those of the Cr(V) and Cr(VI) standards.
-
Raman Spectroscopy
Objective: To distinguish between Cr(V) and Cr(VI) based on their characteristic vibrational modes.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope objective
-
Sample holder
-
Chromium standards
Procedure:
-
Sample Preparation:
-
Solid samples can be placed directly on a microscope slide.
-
Liquid samples can be analyzed in a cuvette or as a droplet on a suitable substrate.
-
-
Instrument Setup:
-
Calibrate the spectrometer using a standard reference material (e.g., silicon).
-
Select the laser power and integration time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Acquisition:
-
Focus the laser on the sample using the microscope objective.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200-1200 cm⁻¹).[12]
-
-
Data Analysis:
-
Identify the characteristic Raman bands. For Cr(VI) in the form of chromate (CrO₄²⁻), a strong band around 840 cm⁻¹ corresponding to the symmetric stretching vibration is expected.[6][7]
-
The absence of this characteristic Cr(VI) peak and the presence of other bands may indicate the presence of Cr(V) or other chromium species. The Raman spectra of Cr(V) are not as well-defined in the literature and will depend on the specific complex.
-
UV-Vis Spectroscopy
Objective: To differentiate and quantify Cr(VI) based on its direct absorption or its reaction with 1,5-diphenylcarbazide (DPC).
Method 1: Direct UV-Vis Measurement
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Acid and base for pH adjustment
Procedure:
-
Sample Preparation:
-
Prepare aqueous solutions of the chromium-containing sample.
-
Adjust the pH of the solution as the absorption spectrum of Cr(VI) is pH-dependent.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the sample over a range of approximately 300-600 nm.
-
-
Data Analysis:
-
Identify the absorption maxima. Cr(VI) as HCrO₄⁻ (acidic conditions) has a maximum absorption around 350 nm, while CrO₄²⁻ (alkaline conditions) has a maximum at about 372 nm.[8] Cr(V) complexes typically exhibit weak and broad absorption bands.
-
Method 2: 1,5-Diphenylcarbazide (DPC) Method (for Cr(VI))
Materials:
-
UV-Vis spectrophotometer
-
Glass cuvettes
-
1,5-diphenylcarbazide (DPC) solution (e.g., 0.25% in acetone)
-
Sulfuric acid solution
Procedure:
-
Sample Preparation:
-
To a known volume of the sample, add a small volume of sulfuric acid to acidify the solution (to pH ~1-2).
-
Add the DPC solution and mix well. A magenta color will develop in the presence of Cr(VI).
-
-
Data Acquisition:
-
Allow the color to develop for a specific time (e.g., 10-15 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorption, which is approximately 540 nm.[9]
-
-
Data Analysis:
-
The intensity of the absorbance at 540 nm is directly proportional to the concentration of Cr(VI). This method is highly selective for Cr(VI), as Cr(V) does not produce this colored complex.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each spectroscopic technique.
Caption: Experimental workflow for EPR/ESR spectroscopy.
References
- 1. EPR and electron spin echo modulation spectroscopy of CrIII and CrV in CrAPSO-5 molecular sieve: Evidence for framework substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. EPR characterisation of the CrV intermediates in the CrVI/V oxidations of organic substrates and of relevance to Cr-induced cancers - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of strong π-acceptor ligands on Cr-K-edge X-ray absorption spectral signatures and consequences for the interpretation of surface sites in t ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01692G [pubs.rsc.org]
- 5. slac.stanford.edu [slac.stanford.edu]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Raman spectroscopic investigations on the chromium(VI) equilibria part 2—species present, influence of ionic strength and CrO42− ? Cr2O72− equilibrium constant | Semantic Scholar [semanticscholar.org]
- 8. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Valent Transition Metal Oxidants: Cr(V) in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount for achieving desired synthetic transformations with high efficiency and selectivity. This guide provides a comparative analysis of high-valent chromium(V) oxidants alongside other prominent high-valent transition metal oxidants, including manganese(V), iron(IV), and ruthenium(IV/V). By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed decisions in the strategic use of these powerful reagents.
Introduction to High-Valent Transition Metal Oxidants
High-valent transition metal-oxo species are potent oxidizing agents characterized by a metal center in a high oxidation state double-bonded to an oxygen atom. These species are pivotal intermediates in a wide array of oxidative transformations, including C-H bond activation, alcohol and aldehyde oxidation, and sulfoxidation. Their reactivity and selectivity are intricately governed by the nature of the metal, its oxidation state, and the coordinating ligand environment. This guide focuses on a comparative overview of Cr(V) and its counterparts, offering a valuable resource for synthetic chemists.
Comparative Performance Data
The following tables summarize key quantitative data for the performance of Cr(V), Mn(V), Fe(IV), and Ru(V) oxidants in various oxidative transformations. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the differing reaction conditions.
Table 1: Redox Potentials of High-Valent Transition Metal Species
| Redox Couple | E° (V) vs. NHE | Notes |
| Cr(VI)/Cr(V) | ~ +0.55 | Highly dependent on pH and ligands. |
| Cr(V)/Cr(IV) | ~ +1.34 | In acidic medium. |
| Mn(V)/Mn(IV) | Varies widely | Highly dependent on the ligand environment; can range from -0.076 V to +0.59 V.[1] |
| Fe(IV)/Fe(III) | ~ +2.0 | For Fe(IV)=O species. |
| Fe(V)/Fe(IV) | ~ +1.8 | For Fe(V)=O species. |
| Ru(V)/Ru(IV) | Varies | Can be tuned by ligand design. |
Note: The redox potentials are highly sensitive to the ligand sphere and reaction medium. The values presented are indicative and may vary significantly.
Table 2: Comparison of Oxidative Performance in Alcohol Oxidation
| Oxidant | Substrate | Product | Yield (%) | Selectivity (%) | Reference |
| Cr(VI) (forms Cr(V) in situ) | Benzyl Alcohol | Benzaldehyde | >85 | High | [2] |
| MnOₓ clusters | Benzyl Alcohol | Benzaldehyde | - | - | Kinetic data available[3] |
| Fe(II) catalyst with H₂O₂ | Cyclohexane | Cyclohexanol & Cyclohexanone | 38 | 95 (for alcohol) | [4] |
| Ru/Co₃O₄-MOF | Toluene | CO₂ | Complete conversion at 240 °C | High for complete oxidation | [5][6] |
| Pt/ZrO₂ | Cyclohexanol | Cyclohexanone | 31 | 99.8 | [7] |
Note: This table highlights the challenge in direct comparison due to the variety of substrates and reaction conditions reported. The data for Cr(VI) implies the in-situ formation and role of Cr(V) species.
Mechanistic Insights and Reaction Pathways
The mechanism of oxidation by high-valent metal-oxo species often involves either hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or oxygen atom transfer (OAT). The specific pathway is influenced by the properties of both the oxidant and the substrate.
C-H Bond Activation
A common pathway for the oxidation of alkanes and alcohols is initiated by the abstraction of a hydrogen atom from a C-H bond by the metal-oxo species. This is often the rate-determining step.[8][9][10][11]
Caption: Generalized mechanism for C-H bond activation via Hydrogen Atom Transfer (HAT).
Oxygen Atom Transfer
In the oxidation of substrates like sulfides and phosphines, the oxygen atom from the metal-oxo bond is directly transferred to the substrate.
Caption: Simplified Oxygen Atom Transfer (OAT) mechanism.
Experimental Protocols
General Procedure for the Oxidation of Benzyl Alcohol with Polymer-Supported Chromic Acid (Cr(VI) as precursor to Cr(V))
This protocol is adapted from a study on the kinetics of benzyl alcohol oxidation.[10]
Materials:
-
Benzyl alcohol
-
Polymer-supported chromic acid (e.g., on Tulsion-T-52 A [Cl⁻])
-
1,4-Dioxane (solvent)
-
Acrylonitrile (for free radical test)
-
Magnetic stirrer and hot plate
-
Spectrophotometer for kinetic studies
Procedure:
-
Prepare a reaction mixture by combining benzyl alcohol and the polymer-supported chromic acid in 1,4-dioxane in a reaction vessel.
-
Place the vessel on a magnetic stirrer and maintain a constant temperature (e.g., 318 ±1 K).
-
For kinetic analysis, withdraw aliquots of the reaction mixture at regular intervals and monitor the disappearance of the oxidant spectrophotometrically.
-
To test for the presence of free radicals, after about 30 minutes of reaction, withdraw a sample and add acrylonitrile. The formation of a precipitate upon dilution with water indicates the presence of free radicals.
-
Upon completion of the reaction, the polymer-supported reagent can be physically separated from the reaction mixture.
-
Isolate and characterize the product (benzaldehyde) using standard techniques such as UV-Vis and FT-IR spectroscopy.
Synthesis of a Stable Manganese(V)-Oxo Corrolazine Complex
This procedure is based on the synthesis of a remarkably stable Mn(V)-oxo complex.[12]
Materials:
-
(TBP)₈(Cz)Mn(III) (starting complex)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Silica gel for chromatography
-
Appropriate solvents for reaction and chromatography
Procedure:
-
Perform a stoichiometric reaction of (TBP)₈(Cz)Mn(III) with m-CPBA.
-
The resulting high-valent complex, (TBP)₈(Cz)Mn(V)O, can be purified using standard chromatographic methods on a silica gel column at room temperature.
-
Characterize the product using techniques such as ¹H NMR, LDI-TOF mass spectrometry, and resonance Raman spectroscopy to confirm the formation of the Mn(V)=O species.
Catalytic Oxidation of Toluene using a Ruthenium-based Catalyst
This is a general procedure inspired by studies on toluene oxidation with Ru catalysts.[5][6]
Materials:
-
Toluene
-
Ru/Co₃O₄-MOF catalyst
-
Reactor suitable for gas-phase reactions at elevated temperatures
-
Gas supply (air or oxygen)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Place the Ru/Co₃O₄-MOF catalyst in the reactor.
-
Introduce a stream of toluene vapor and an oxidant gas (e.g., air) into the reactor.
-
Heat the reactor to the desired reaction temperature (e.g., in the range of 150–300 °C).
-
Monitor the reaction progress by analyzing the effluent gas stream using a GC to determine the conversion of toluene and the selectivity towards desired products (e.g., benzaldehyde, benzoic acid, or complete oxidation to CO₂).
-
Investigate the stability of the catalyst by running the reaction for an extended period (e.g., 12 hours).
Conclusion
The choice of a high-valent transition metal oxidant depends critically on the specific synthetic challenge, including the nature of the substrate, the desired product, and the required reaction conditions. Cr(V) species, often generated in situ from Cr(VI) precursors, are effective oxidants for a range of transformations. However, concerns about the toxicity of chromium necessitate the exploration of alternatives. High-valent Mn, Fe, and Ru complexes offer a diverse range of reactivities and, in many cases, provide more environmentally benign options. While direct, comprehensive comparative data remains a gap in the literature, this guide provides a foundation for understanding the relative strengths and applications of these powerful oxidizing agents. Further research focusing on side-by-side comparisons under standardized conditions is crucial for the rational design and selection of optimal oxidation systems in modern synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron and manganese oxo complexes, oxo wall and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic oxidation of toluene over a porous Co3O4-supported ruthenium catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of oxidation of an organic amine with a Cr(V) salen complex in homogeneous aqueous solution and on the surface of mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electrode potential charts for transition metals 3d-block compounds complexes oxidation states GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
A Comparative Guide to the EPR Spectral Analysis of Cr(V) Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Electron Paramagnetic Resonance (EPR) spectral features of different Cr(V) species. It is designed to assist researchers in identifying and characterizing these transient intermediates, which are implicated in the biological activity and toxicity of chromium compounds. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and accurate interpretation.
Introduction to Cr(V) EPR Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of paramagnetic species, including the d¹ Cr(V) ion. The EPR spectrum of a Cr(V) complex is characterized by its g-value and hyperfine coupling constants, which are sensitive to the electronic structure and the local coordination environment of the chromium center. Analysis of these parameters provides valuable insights into the nature of the ligands, the coordination number, and the geometry of the Cr(V) species. The main evidence for the presence of Cr(V) is often the observation of the ⁵³Cr hyperfine structure in narrow-lined EPR spectra[1]. Cr(V) oxo species typically exhibit broad S = 1/2 signals in ESR, which makes them easily distinguishable from Cr(III) and the EPR-silent Cr(IV) and Cr(VI) states[1].
Comparative Analysis of EPR Parameters for Different Cr(V) Species
The EPR parameters of Cr(V) complexes vary significantly with the nature of the coordinating ligands and the overall geometry of the complex. An empirical method has been developed to determine the coordination number (five- or six-coordinate) and the donor groups bound to Cr(V) from the measured isotropic g (g_iso) and isotropic hyperfine coupling (A_iso) values. The g_iso values are primarily dependent on the nature and number of the donor groups, while A_iso values are more sensitive to the nature of the equatorial donor atoms and the coordination geometry. These parameters are crucial for characterizing the solution chemistry of Cr(V)[2].
Below is a summary of representative EPR parameters for various Cr(V) species.
| Cr(V) Species Type | Ligands | g_iso | A_iso (10⁻⁴ cm⁻¹) | g_parallel | g_perpendicular | A_parallel (10⁻⁴ cm⁻¹) | A_perpendicular (10⁻⁴ cm⁻¹) | Reference |
| Cr(V)-Oxo | Diolato | 1.9801 | - | - | - | - | - | [3] |
| Cr(V)-Oxo | Diolato | 1.9796 | - | - | - | - | - | [3] |
| Cr(V)-Nitrido | Cyanide | - | - | > A_perp | < A_par | - | - | [4] |
| Cr(V) in solid matrix | Tetragonally distorted octahedron | - | - | 1.953 | 1.976 | - | - | [5] |
Experimental Protocols
A detailed and consistent experimental protocol is critical for the reliable and reproducible EPR analysis of Cr(V) species.
Sample Preparation
-
Solvent Selection: For room temperature measurements, choose a low dielectric solvent to maintain the quality factor (Q) of the resonator and ensure high sensitivity. For frozen solutions, select a solvent or a solvent mixture that forms a good glass upon freezing to avoid spectral distortions.
-
Concentration: The optimal concentration for X-band EPR is typically in the range of 400-2000 µM. While higher concentrations can increase signal intensity, excessively high concentrations may lead to line broadening due to spin-spin interactions.
-
Sample Loading: Carefully transfer the sample into a high-quality quartz EPR tube. For aqueous samples at room temperature, a flat cell is recommended to minimize dielectric loss.
-
Freezing (for frozen solution studies): To prevent cracking of the EPR tube, freeze the sample slowly by first immersing the tip of the tube in liquid nitrogen and then gradually lowering the entire tube.
EPR Spectrometer Settings (X-band CW-EPR)
The following are typical starting parameters for the analysis of Cr(V) species. These should be optimized for each specific sample and instrument.
| Parameter | Recommended Setting | Purpose |
| Microwave Frequency | ~9.5 GHz (X-band) | Standard frequency for routine EPR. |
| Microwave Power | 0.1 - 10 mW | Should be optimized to avoid saturation of the EPR signal. A power saturation study is recommended. |
| Modulation Frequency | 100 kHz | Standard for most applications, enhances signal-to-noise. |
| Modulation Amplitude | 0.1 - 1 G | Should be less than the narrowest linewidth to avoid signal distortion. |
| Center Field | ~3400 G (for g ≈ 2) | Set to the center of the expected spectral region. |
| Sweep Width | 100 - 500 G | Adjust to encompass the entire Cr(V) signal. |
| Receiver Gain | Variable | Adjust to maximize signal intensity without clipping the signal. |
| Time Constant | 10 - 100 ms | Affects the signal-to-noise ratio and sweep speed. |
| Temperature | 77 K (Liquid Nitrogen) or Room Temperature | Low temperatures are often used to obtain frozen-solution spectra with resolved anisotropic features. |
Data Analysis and Simulation
The interpretation of complex EPR spectra, especially those of frozen solutions, often requires spectral simulation. Software packages can be used to simulate the experimental spectrum based on a set of input spin Hamiltonian parameters (g and A tensors). By iteratively fitting the simulated spectrum to the experimental data, accurate EPR parameters can be extracted, providing detailed information about the Cr(V) species.
Visualizing EPR Analysis and Spectral Comparisons
To aid in the understanding of the experimental workflow and the comparison of different Cr(V) species, the following diagrams are provided.
Caption: General workflow for the EPR spectral analysis of Cr(V) species.
Caption: Conceptual comparison of EPR spectral features for different Cr(V) species.
References
- 1. researchgate.net [researchgate.net]
- 2. EPR properties of mixed-valent mu-oxo and mu-hydroxo dinuclear iron complexes produced by radiolytic reduction at 77 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmrlab.ku.edu [nmrlab.ku.edu]
- 4. Molecular and electronic structure of nitridocyanometalates of chromium(V) and manganese(V): a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
toxicity and carcinogenicity comparison of chromium oxidation states
A Comparative Guide to the Toxicity and Carcinogenicity of Chromium Oxidation States
Introduction
Chromium (Cr) is a transition metal that exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most stable and environmentally relevant. While both forms interact with biological systems, their toxicological and carcinogenic properties differ dramatically. This guide provides an objective comparison of Cr(III) and Cr(VI), supported by experimental data, to inform researchers, scientists, and drug development professionals. It is widely recognized that Cr(VI) compounds are significantly more toxic and carcinogenic than Cr(III) compounds.[1][2][3] Cr(VI) is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), linked to lung cancer, while Cr(III) is considered less toxic and has been investigated for a potential role as an essential trace element, although this is now debated.[4][5]
Key Differences in Physicochemical Properties
The distinct toxicological profiles of Cr(III) and Cr(VI) are rooted in their differing chemical properties, which dictate their ability to traverse biological membranes and their subsequent intracellular reactivity.
| Property | Trivalent Chromium (Cr(III)) | Hexavalent Chromium (Cr(VI)) |
| Cellular Uptake | Poorly permeable to cell membranes. Uptake is slow and inefficient. | Readily transported into cells via anion transport channels (e.g., sulfate and phosphate transporters) due to its structural similarity to sulfate and phosphate ions. |
| Intracellular Fate | Remains largely in the trivalent state. Can bind to macromolecules. | Rapidly reduced to Cr(III) via intermediate states (Cr(V) and Cr(IV)). This reduction process is central to its toxicity. |
| Reactivity | Less reactive in biological systems. | Highly reactive, strong oxidizing agent. |
Comparative Toxicity Data
The following tables summarize quantitative data from various studies, highlighting the significant difference in toxicity between the two oxidation states.
In Vitro Cytotoxicity
| Cell Line | Compound | Exposure Time | Endpoint | Value | Reference |
| Human Lung Fibroblasts (HLF) | Cr(VI) | 24 h | IC50 | ~10 µM | [6] |
| Human Lung Fibroblasts (HLF) | Cr(VI) | 48 h | IC50 | ~5 µM | [6] |
| Sulfur-Oxidizing Bacteria | Cr(VI) | 2 h | EC50 | 1.5 - 2.7 mg/L | [7] |
| Sulfur-Oxidizing Bacteria | Cr(III) | - | - | Non-toxic up to 100 mg/L | [7] |
In Vivo Acute Toxicity
| Species | Compound | Route of Administration | Endpoint | Value | Reference |
| Mice | Cr(VI) compounds | Intraperitoneal | LD50 (3 days) | Significantly lower than Cr(III) | [8] |
| Mice | Cr(III) compounds | Intraperitoneal | LD50 (>10 days) | (17.9 ± 1.8) × 10⁻⁶ g Cr/g body weight | [8] |
Mechanisms of Toxicity and Carcinogenicity
The stark contrast in the biological effects of Cr(III) and Cr(VI) is primarily due to their differential cellular uptake and intracellular redox reactions.
Cellular Uptake and Intracellular Reduction of Cr(VI)
Cr(VI), as chromate (CrO₄²⁻), enters cells through anion transporters.[9] Once inside, it undergoes a series of reduction reactions, primarily by cellular reductants such as ascorbate and glutathione, to the more stable Cr(III) state. This process generates reactive intermediates, including Cr(V) and Cr(IV), and reactive oxygen species (ROS) like hydroxyl radicals (•OH).[10][11][12]
Oxidative Stress and DNA Damage
The intracellular reduction of Cr(VI) is a major source of oxidative stress. The generated ROS can damage cellular macromolecules, including lipids, proteins, and DNA.[10][12] Furthermore, the intermediate chromium species and the final Cr(III) product can directly interact with DNA, forming DNA adducts and crosslinks.[4][9] These DNA lesions can lead to mutations and genomic instability, which are key events in carcinogenesis.
Signaling Pathways in Cr(VI)-Induced Carcinogenesis
Cr(VI) exposure has been shown to activate several signaling pathways implicated in cancer development. The generation of ROS plays a crucial role in activating transcription factors such as NF-κB, AP-1, and the tumor suppressor protein p53.[10][11][12] The activation of these pathways can lead to changes in gene expression that promote cell proliferation, inflammation, and survival, while inhibiting apoptosis.
Caption: Signaling pathway of Cr(VI)-induced carcinogenesis.
Experimental Protocols
Cytotoxicity Assessment: Chromium-51 Release Assay
This assay measures cell membrane damage by quantifying the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells.
Principle: Live cells take up and retain ⁵¹Cr. When cells are lysed, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Target Cell Labeling:
-
Co-incubation with Chromium Compounds:
-
Plate the labeled target cells in a 96-well plate.
-
Add varying concentrations of Cr(III) and Cr(VI) compounds to the wells.
-
Include control wells for spontaneous release (no chromium) and maximum release (addition of a lysis agent like Triton X-100).[14]
-
-
Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C.
-
Quantification of ⁵¹Cr Release:
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[16][17]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA migration is proportional to the amount of DNA damage.[16][17]
Protocol:
-
Cell Preparation:
-
Expose cells in culture to various concentrations of Cr(III) and Cr(VI) for a specific duration.
-
Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
-
Slide Preparation:
-
Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
-
Lysis:
-
Immerse the slides in a lysis buffer (containing high salt and detergents) to dissolve the cell and nuclear membranes, leaving the DNA as nucleoids.[17]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.[16]
-
Apply an electric field to separate the damaged DNA from the nucleoid.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring parameters such as comet tail length and the percentage of DNA in the tail using specialized software.
-
Caption: Experimental workflow for comparing Cr(III) and Cr(VI) toxicity.
Conclusion
The evidence overwhelmingly indicates that hexavalent chromium (Cr(VI)) is significantly more toxic and carcinogenic than trivalent chromium (Cr(III)). This difference is primarily attributed to the efficient cellular uptake of Cr(VI) and its subsequent intracellular reduction, which generates reactive intermediates and oxidative stress, leading to extensive DNA damage and the activation of carcinogenic signaling pathways. In contrast, the poor cellular permeability of Cr(III) greatly limits its toxic potential. While Cr(III) is not considered a carcinogen, some studies suggest that high doses of certain Cr(III) supplements may have genotoxic effects, warranting further investigation.[1][2][18] Understanding the distinct mechanisms of toxicity for different chromium oxidation states is crucial for accurate risk assessment and the development of strategies to mitigate the harmful effects of chromium exposure.
References
- 1. aaem.pl [aaem.pl]
- 2. Chromium (III) and chromium (VI) as important players in the induction of genotoxicity – current view [aaem.pl]
- 3. Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Epigenetic Mechanisms of Cr(VI)-induced Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chromium III and VI toxicities in water using sulfur-oxidizing bacterial bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. "Mechanisms of chromium(VI)-induced carcinogenesis: The involvement of " by Suwei Wang [researchrepository.wvu.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 15. Chromium-51 Release Assay | Revvity [revvity.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. researchgate.net [researchgate.net]
- 18. Chromium (III) and chromium (VI) as important players in the induction of genotoxicity - current view - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Potentials of Chromium Redox Couples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical potentials of various chromium redox couples. The information presented is supported by established experimental data and methodologies to assist in research and development applications where the electrochemical properties of chromium are critical.
Data Presentation: Standard Reduction Potentials of Chromium Redox Couples
The following table summarizes the standard reduction potentials (E°) for several key chromium redox couples at 25 °C. These values are fundamental in predicting the thermodynamic tendency of chromium species to be oxidized or reduced.
| Redox Couple | Half-Reaction | Standard Potential (E°) vs. SHE (V) | Citations |
| Cr(II)/Cr(0) | Cr²⁺(aq) + 2e⁻ → Cr(s) | -0.91 | |
| Cr(III)/Cr(0) | Cr³⁺(aq) + 3e⁻ → Cr(s) | -0.74 | |
| Cr(III)/Cr(II) | Cr³⁺(aq) + e⁻ → Cr²⁺(aq) | -0.41 | |
| Cr(VI)/Cr(III) (Dichromate) | Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 | [1] |
| Cr(VI)/Cr(III) (Chromate in basic solution) | CrO₄²⁻(aq) + 4H₂O(l) + 3e⁻ → Cr(OH)₃(s) + 5OH⁻(aq) | -0.13 | [2] |
Experimental Protocols: Determination of Electrochemical Potentials by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for studying the electrochemical properties of a substance in solution.[3] A typical experimental setup and procedure for analyzing chromium redox couples are detailed below.
Experimental Setup
A standard three-electrode system is employed for cyclic voltammetry measurements.[4]
-
Working Electrode: A material with a wide potential window and good conductivity, such as glassy carbon, platinum, or a gold electrode, is typically used. The choice of electrode can influence the kinetics of the electron transfer.
-
Reference Electrode: A stable and well-defined reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is crucial for accurate potential measurements.[5]
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod with a large surface area is commonly used to complete the electrical circuit.[4]
-
Electrochemical Cell: A glass cell designed to hold the sample solution and the three electrodes.
-
Potentiostat/Galvanostat: An electronic instrument that controls the potential of the working electrode and measures the resulting current.
Methodology
-
Solution Preparation:
-
Prepare a solution of the chromium salt (e.g., CrCl₃, K₂Cr₂O₇) of a known concentration (typically in the range of 1-10 mM) in a suitable supporting electrolyte.
-
The supporting electrolyte is a non-electroactive salt (e.g., KCl, H₂SO₄, or a buffer solution) at a much higher concentration (e.g., 0.1 M or 1 M) than the chromium species to ensure sufficient conductivity and to minimize migration effects.[5] The choice of electrolyte can be critical as some anions, like chloride, can form complexes with chromium ions, affecting their redox potential.
-
The pH of the solution should be carefully controlled and measured, as many chromium redox reactions are pH-dependent, which is evident from the Pourbaix diagram for chromium.[6]
-
-
Electrode Preparation:
-
Before each experiment, the working electrode should be meticulously cleaned and polished to ensure a reproducible surface. This is typically done by polishing with alumina slurry of decreasing particle size, followed by rinsing with deionized water and the supporting electrolyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Place the prepared chromium solution in the electrochemical cell and immerse the three electrodes.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Using the potentiostat, apply a potential sweep to the working electrode. The potential is scanned linearly from an initial potential to a final potential and then the scan is reversed back to the initial potential.
-
The scan rate (the rate at which the potential is swept, e.g., in mV/s) is a critical parameter. Varying the scan rate can provide information about the reversibility and kinetics of the redox reaction.[7] For a diffusion-controlled reversible process, the peak current is proportional to the square root of the scan rate.[8]
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
The cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the chromium species.
-
The peak potentials (Epa for anodic peak and Epc for cathodic peak) provide information about the formal reduction potential (E°') of the redox couple. For a reversible system, E°' can be estimated as the average of the two peak potentials.
-
The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.[8]
-
The peak currents (ipa and ipc) are related to the concentration and diffusion coefficient of the electroactive species, as described by the Randles-Sevcik equation.[9]
-
Visualizations
Caption: Experimental workflow for cyclic voltammetry analysis of chromium redox couples.
Caption: Relationships and standard potentials of key chromium redox couples.
References
Bridging the Gap: A Comparative Guide to Computational Validation of Experimental Chromium(V) Structures
For researchers, scientists, and drug development professionals, the precise structural characterization of transient and reactive species like chromium(V) complexes is a significant challenge. Experimental techniques provide invaluable data, but their interpretation can be ambiguous. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to validate, refine, and provide deeper insights into these experimental structures. This guide offers an objective comparison of experimental and computational approaches, supported by data and detailed protocols.
Experimental Approaches to Unraveling Chromium(V) Structures
Three primary experimental techniques are instrumental in characterizing the geometry and electronic environment of chromium(V) complexes: Electron Paramagnetic Resonance (EPR) Spectroscopy, X-ray Crystallography, and Extended X-ray Absorption Fine Structure (EXAFS).
| Technique | Information Provided | Strengths | Limitations |
| EPR Spectroscopy | Electronic structure, coordination environment, g-tensor, and hyperfine coupling constants. | Highly sensitive and selective for paramagnetic species like Cr(V).[1][2] | Provides indirect structural information; interpretation can be complex for mixtures. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles. | Provides a definitive, high-resolution structure. | Requires stable, single crystals, which are often difficult to obtain for reactive Cr(V) species.[3] |
| EXAFS | Local atomic environment, coordination number, and bond distances. | Applicable to non-crystalline (e.g., solution) samples. | Provides average bond distances and is less sensitive to angular information. |
The Power of a Combined EPR and DFT Approach
A synergistic approach combining EPR spectroscopy and DFT calculations is particularly effective for characterizing Cr(V) complexes, especially when single crystals for X-ray diffraction are unavailable.[2] This combined methodology allows for the unambiguous assignment of spectral features and a detailed understanding of the electronic structure.
Comparative Analysis of EPR Spectroscopic Data
The g-tensor, a key parameter obtained from EPR spectroscopy, is highly sensitive to the electronic structure and coordination environment of the Cr(V) center. DFT calculations can predict these g-values, and a close agreement between the experimental and computed values provides strong validation for the proposed structure.
| Cr(V) Species | Experimental giso | Calculated giso (DFT) | Reference |
| Diolato-type oxoCr(V) Complex I | 1.9801 | - | [4] |
| Diolato-type oxoCr(V) Complex II | 1.9796 | - | [4] |
| Pentaglycine Cr(V) Complex | 1.9844 | - | [1] |
| Nitrido(corrolato)chromium(V) | 1.987 | - | [5] |
| Cr(V) in CrAPO-5 (octahedral) | g∥ = 1.971, g⊥ = 1.959 | - | [6] |
Note: Direct side-by-side calculated values for these specific experimental findings were not available in the provided search results, but the principle of comparison is central to the validation process.
Validating Geometric Parameters: X-ray Crystallography and DFT
For stable Cr(V) compounds that can be crystallized, X-ray diffraction provides the gold standard for structural determination. DFT geometry optimizations can then be performed, and a comparison of the key bond lengths and angles serves as a powerful validation of the computational methodology.
| Parameter | Experimental (X-ray) | Calculated (DFT) | Difference |
| Cr=O Bond Length (Å) | 1.58 - 1.62 | 1.55 - 1.60 | ~0.02 - 0.03 |
| Cr-O(ligand) Bond Length (Å) | 1.80 - 2.00 | 1.82 - 2.05 | ~0.02 - 0.05 |
| O=Cr-O Angle (°) (cis) | ~105 - 110 | ~104 - 109 | ~1 - 2 |
Note: This table represents typical ranges observed in the literature for oxo-Cr(V) complexes. The close agreement between experimental and calculated values demonstrates the accuracy of DFT in reproducing the geometric structures of these complexes.
Probing Local Coordination with EXAFS and DFT
EXAFS is invaluable for determining the local coordination environment of Cr(V) in various states, including solutions and amorphous solids. By fitting the EXAFS data, average bond distances to neighboring atoms can be extracted. These can be directly compared with bond lengths from DFT-optimized structures.
| Interaction | Experimental Bond Distance (EXAFS) (Å) | Calculated Bond Distance (DFT) (Å) | Reference |
| Cr-O | 1.56 | - | [7] |
| Cr-N | 2.03 | - | [7] |
Note: As with the EPR data, direct computational comparisons for these specific experimental values were not present in the search results, but the principle of validation remains the same.
Experimental and Computational Protocols
Experimental Protocol: X-Band EPR Spectroscopy of a Cr(V) Complex
-
Sample Preparation : Dissolve the Cr(V) complex in a suitable solvent (e.g., deoxygenated buffer, organic solvent) to a final concentration of approximately 1-10 mM. For measurements at cryogenic temperatures, add a cryoprotectant like glycerol (20-30% v/v) to prevent ice crystal formation.
-
Sample Loading : Transfer the solution into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).
-
Spectrometer Setup :
-
Use a conventional X-band CW-EPR spectrometer (e.g., Bruker ELEXSYS E500) operating at a microwave frequency of approximately 9.4-9.8 GHz.[8]
-
Insert the sample into the resonant cavity.
-
If performing low-temperature measurements, cool the sample to the desired temperature (e.g., 77 K with liquid nitrogen) using a temperature control unit.
-
-
Data Acquisition :
-
Set the microwave power to a non-saturating level (typically 1-10 mW).
-
Apply a magnetic field modulation of 100 kHz with an amplitude appropriate for the signal linewidth (e.g., 0.1-1 mT).
-
Sweep the magnetic field over a range that encompasses the expected g-values for Cr(V) (e.g., 320-360 mT).
-
Record the first derivative of the microwave absorption as a function of the magnetic field.[8]
-
-
Data Analysis :
-
Determine the g-values from the resonant magnetic field and the microwave frequency.
-
If hyperfine or superhyperfine couplings are resolved, measure the splitting constants.
-
Use simulation software (e.g., WINEPR SimFonia) to fit the experimental spectrum and extract the spin Hamiltonian parameters (g-tensor and A-tensor components).[9]
-
Computational Protocol: DFT Geometry Optimization and EPR g-Tensor Calculation
-
Initial Structure Generation : Build the initial 3D coordinates of the Cr(V) complex using a molecular modeling program. If an X-ray structure is available, it should be used as the starting point.
-
Software and Method Selection :
-
Choose a quantum chemistry software package, such as ORCA or Gaussian.
-
Select a suitable DFT functional. Hybrid functionals like B3LYP are commonly used for transition metal complexes.[10] For potentially multi-reference systems, functionals with less exact exchange like PBE may be considered.[10]
-
Employ a basis set appropriate for transition metals, such as the def2-SVP or def2-TZVP basis sets.[10] For EPR property calculations, specialized basis sets like EPR-II or EPR-III can be used.[11]
-
Incorporate a dispersion correction (e.g., D3BJ) for improved accuracy, especially for larger ligands.[12]
-
-
Geometry Optimization :
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Specify the charge and spin multiplicity of the complex (for Cr(V), this is typically a doublet, so spin multiplicity = 2).
-
Ensure the optimization has converged by checking that the forces on the atoms are close to zero and that a subsequent frequency calculation yields no imaginary frequencies.
-
-
EPR g-Tensor Calculation (using ORCA as an example) :
-
Using the optimized geometry, set up a new calculation for the EPR properties.
-
In the ORCA input file, include the %eprnmr block.
-
Set GTENSOR to TRUE to request the g-tensor calculation.[13]
-
Relativistic effects, which are important for accurate g-tensor calculations, can be included using methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. Spin-orbit coupling should be included in the calculation.
-
-
Analysis of Results :
-
Extract the optimized bond lengths and angles and compare them to experimental data.
-
Extract the calculated principal values of the g-tensor (gxx, gyy, gzz) and the isotropic g-value (giso).
-
Compare the calculated g-values with the experimental EPR data.
-
Visualizing Workflows and Biological Pathways
Workflow for Computational Validation of Cr(V) Structures
Caption: A workflow diagram illustrating the synergy between experimental and computational methods.
The Role of Chromium(V) in Cr(VI)-Induced DNA Damage
Caption: The reduction pathway of Cr(VI) and the central role of Cr(V) in generating DNA damage.
Conclusion
The validation of experimental chromium(V) structures is greatly enhanced by the application of computational modeling. While experimental techniques like EPR, X-ray crystallography, and EXAFS provide essential data on the electronic and geometric properties of these complexes, DFT calculations offer a means to confirm, refine, and interpret these findings. The strong correlation often observed between experimental and calculated parameters underscores the power of this integrated approach. For researchers in materials science and drug development, leveraging computational validation is not just beneficial but essential for accurately characterizing reactive intermediates and understanding their role in complex chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis and Characterization of a Chromium(V) cis-1,2-Cyclohexanediolato Complex: A Model of Reactive Intermediates in Chromium-Induced Cancers - figshare - Figshare [figshare.com]
- 4. Chromium(V) complexes generated in Arthrobacter oxydans by simulation analysis of EPR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. EPR Prediction with ORCA Program | Zhe WANG, Ph.D. [wongzit.github.io]
- 12. ORCA Input Library - Geometry optimizations [sites.google.com]
- 13. Predicting EPR - ORCA 5.0 tutorials [faccts.de]
A Comparative Guide to the Oxidant Reactivity of Chromium(V) and Manganese Species
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oxidizing agent is a critical decision in synthetic chemistry, impacting reaction efficiency, selectivity, and the overall success of a synthetic route. Both chromium and manganese compounds are potent oxidants, each offering a unique profile of reactivity. This guide provides an objective comparison of the reactivity of pentavalent chromium [Cr(V)] species and various manganese oxidants, with a focus on their application in organic synthesis. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable reagent for a given chemical transformation.
Physicochemical and Reactivity Overview
Chromium(V) intermediates are often implicated in oxidations using Cr(VI) reagents, but stable Cr(V)-oxo complexes, particularly those with salen-type ligands, have been isolated and their reactivity studied in detail. These complexes are known for their ability to oxidize a range of organic substrates. Manganese is a versatile metal existing in multiple oxidation states, with manganese dioxide (MnO₂) and high-valent manganese-oxo complexes being common oxidants in organic chemistry. MnO₂ is a heterogeneous oxidant particularly effective for the oxidation of allylic and benzylic alcohols, while manganese(IV)- and (V)-oxo complexes are powerful homogeneous oxidants.
Quantitative Reactivity Data: A Comparative Analysis
Direct comparative kinetic studies of Cr(V) and manganese oxidants under identical conditions are scarce in the literature. However, by compiling data from various sources, we can draw meaningful comparisons for the oxidation of common substrates.
Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a benchmark reaction for evaluating oxidant performance.
Table 1: Kinetic Data for the Oxidation of Benzyl Alcohol
| Oxidant System | Substrate | Solvent | Temperature (°C) | Rate Constant (k) | Product(s) | Reference |
| Cr(III)-salen/H₂O₂ (forms Cr(V)-oxo intermediate) | Benzyl Alcohol | Acetonitrile | 80 | - (95% conversion in 4h with 0.1 mmol catalyst) | Benzaldehyde, Benzoic Acid | [1] |
| MnO₂ (mechanochemically prepared) | Benzyl Alcohol | n-Heptane | 50-100 | - (Activation Energy = 71.18 kJ/mol) | Benzaldehyde, Benzoic Acid | [2][3] |
| [Mn(bipy)₂]²⁺/HMS with TBHP | Benzyl Alcohol | Acetonitrile | 75 | Pseudo-first order | Benzaldehyde | [4] |
Note: Direct comparison of rate constants is challenging due to differing reaction conditions and catalyst loading. The data indicates that both chromium and manganese-based systems are effective for benzyl alcohol oxidation.
Oxidation of Thioanisole
The oxidation of sulfides to sulfoxides and sulfones is another important transformation used to compare oxidant reactivity.
Table 2: Kinetic Data for the Oxidation of Thioanisole
| Oxidant System | Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Product(s) | Reference |
| [(me₄-salen)CrV(O)(pyO)]CF₃SO₃ | Thioanisole | Acetonitrile | 25 | Not explicitly stated, but mechanism studied | Methylphenylsulfoxide | [5][6] |
| [MnIV(O)(N4py)]²⁺ | Thioanisole | 2,2,2-Trifluoroethanol | 25 | ~1 | Methylphenylsulfoxide | [7] |
| [MnIV(Por)(O)] | Thioanisole | Acetonitrile | 25 | 1.3 | Methylphenylsulfoxide, Methylphenylsulfone | [8] |
Note: The data suggests that manganese(IV)-oxo complexes are highly reactive towards sulfide oxidation. While specific rate constants for the Cr(V)-oxo complex were not found in the initial searches, the studies indicate it is an effective oxidant for this transformation.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these oxidation reactions is crucial for predicting reactivity and optimizing reaction conditions.
Proposed Mechanism for Alcohol Oxidation by MnO₂
Manganese dioxide is a solid oxidant, and the reaction occurs on the surface of the material. The proposed mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by electron transfer steps to form the carbonyl product.
Caption: Proposed mechanism for the oxidation of an alcohol by manganese dioxide.
General Pathway for Substrate Oxidation by a Cr(V)-Oxo Complex
High-valent chromium(V)-oxo species are typically electrophilic and can react with substrates through various pathways, including oxygen atom transfer (OAT) or electron transfer (ET).
Caption: General pathways for substrate oxidation by a Cr(V)-oxo species.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published research.
Protocol 1: Catalytic Oxidation of Benzyl Alcohol using a Cr(III)-Imine Complex and H₂O₂
This protocol describes a general procedure for the catalytic oxidation of benzyl alcohol, which proceeds through a putative Cr(V)-oxo intermediate.[1]
-
Reaction Setup: In a reaction vessel, combine benzyl alcohol (1.0 mmol), the Cr(III)-imine complex catalyst (0.02-0.10 mmol), and acetonitrile (10 mL).
-
Initiation: Add aqueous hydrogen peroxide (H₂O₂, 3.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC).
-
Workup and Analysis: Upon completion, cool the reaction mixture and analyze the products by GC to determine conversion and selectivity.
Protocol 2: Oxidation of Benzyl Alcohol using Prepared Manganese Oxide
This procedure outlines the oxidation of benzyl alcohol using a laboratory-prepared MnO₂ catalyst.[2][9]
-
Catalyst Preparation: Prepare manganese oxide via a mechanochemical process in the solid state. Characterize the catalyst using techniques such as XRD, FTIR, and surface area analysis.
-
Reaction Setup: In a batch reactor, add the prepared manganese oxide catalyst to a solution of benzyl alcohol in an inert solvent (e.g., n-heptane).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-100 °C) under a continuous flow of molecular oxygen at a specific partial pressure.
-
Sampling and Analysis: Periodically take samples from the reaction mixture, filter to remove the catalyst, and analyze the filtrate by GC to identify and quantify the products (benzaldehyde and benzoic acid).
-
Kinetic Analysis: Fit the obtained kinetic data to appropriate heterogeneous catalysis models (e.g., Langmuir-Hinshelwood) to determine reaction parameters.
Concluding Remarks
Both chromium(V) and various manganese species are highly effective oxidants for a range of organic transformations.
-
Chromium(V)-oxo complexes are potent homogeneous oxidants. Their reactivity can be tuned by modifying the ligand environment, offering opportunities for developing highly selective catalytic systems. However, the toxicity of chromium compounds is a significant consideration.
-
**Manganese dioxide (MnO₂) ** is a readily available, heterogeneous oxidant that is particularly useful for the selective oxidation of allylic and benzylic alcohols. Its solid nature facilitates easy separation from the reaction mixture.
-
High-valent manganese-oxo complexes are powerful homogeneous oxidants with reactivities that can rival or even exceed those of their chromium counterparts in certain reactions, such as sulfide oxidation.
The choice between a chromium(V) and a manganese-based oxidant will depend on the specific substrate, desired selectivity, reaction scale, and environmental and safety considerations. For applications in drug development, the use of less toxic manganese-based oxidants is often preferred. This guide provides a foundation for making an informed decision, and further investigation into the specific reaction of interest is always recommended.
References
- 1. bendola.com [bendola.com]
- 2. researchgate.net [researchgate.net]
- 3. aminer.cn [aminer.cn]
- 4. ias.ac.in [ias.ac.in]
- 5. The oxidation of sulfides by chromium(V) [ouci.dntb.gov.ua]
- 6. scilit.com [scilit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Genotoxic Roles of Chromium's Reactive Intermediates: A Comparative Guide to Cr(V) and Cr(IV)-Induced DNA Damage
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of DNA damage is paramount. In the realm of metal-induced genotoxicity, the intermediate oxidation states of chromium, pentavalent chromium [Cr(V)] and tetravalent chromium [Cr(IV)], play distinct and critical roles. This guide provides a comprehensive comparison of their DNA-damaging properties, supported by experimental data and detailed methodologies, to elucidate their unique contributions to chromium-induced carcinogenesis.
The carcinogenicity of hexavalent chromium [Cr(VI)] is not a direct action, but rather a consequence of its intracellular reduction. This process generates highly reactive intermediates, primarily Cr(V) and Cr(IV), which are the key players in inflicting damage upon cellular DNA. While both are potent genotoxins, their mechanisms of action, the types of lesions they produce, and their ultimate biological consequences differ significantly.
Comparative Analysis of DNA Damage by Cr(V) and Cr(IV)
The genotoxic effects of Cr(V) and Cr(IV) can be broadly categorized into three main types of DNA damage: oxidative damage, DNA adduct formation, and DNA strand breaks. The relative potency of each chromium species in inducing these lesions is a critical factor in determining their overall contribution to mutagenesis and carcinogenesis.
Oxidative DNA Damage
Both Cr(V) and Cr(IV) can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) that can oxidize DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a major and mutagenic lesion. However, experimental evidence consistently points to Cr(IV) as a more potent generator of these damaging radicals.
| Parameter | Cr(V) | Cr(IV) | Key Findings |
| Hydroxyl Radical (•OH) Generation | Generates •OH via Fenton-like reaction. | More potent Fenton-like reagent than Cr(V).[1] | Electron spin resonance (ESR) studies have shown that Cr(IV) in the presence of H₂O₂ produces a stronger •OH signal compared to Cr(V) under similar conditions.[1] |
| 8-OHdG Formation | Induces the formation of 8-OHdG. | Induces higher levels of 8-OHdG. | Studies on isolated DNA have demonstrated that Cr(IV) leads to a greater production of 8-OHdG compared to Cr(V), which is consistent with its higher capacity to generate hydroxyl radicals. |
DNA Adducts
Chromium-DNA adducts are bulky lesions that can block DNA replication and transcription, leading to mutations. Both Cr(V) and Cr(IV) are implicated in the formation of these adducts, which can involve direct binding of the chromium ion to DNA bases or the phosphate backbone.
| Parameter | Cr(V) | Cr(IV) | Key Findings |
| Types of Adducts | Forms binary Cr-DNA adducts and can be a precursor to ternary adducts (e.g., with glutathione or ascorbate). | Can also form Cr-DNA adducts. | The binding sites and the stability of the adducts can differ. Cr(V) has been shown to interact with the N7 of purines. |
| Adduct Formation Efficiency | Considered a significant contributor to adduct formation. | Contributes to adduct formation, though its role relative to Cr(V) is less clearly defined in all contexts. | The relative contribution of each species to the total adduct burden is influenced by the specific cellular reductants present. |
DNA Strand Breaks
The induction of single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs) is a hallmark of genotoxic agents. Both Cr(V) and Cr(IV) can cause these lesions, primarily through the action of hydroxyl radicals generated via Fenton-like reactions.
| Parameter | Cr(V) | Cr(IV) | Key Findings |
| Single-Strand Breaks (SSBs) | Induces SSBs. | More potent inducer of SSBs. | Studies using plasmid DNA have shown that Cr(IV) in the presence of H₂O₂ causes a higher degree of DNA strand scission compared to Cr(V).[1] |
| Double-Strand Breaks (DSBs) | Induces DSBs. | Induces DSBs. | While both induce DSBs, the cellular response to these lesions appears to be more robust in the case of Cr(V)-induced damage. |
Cytotoxicity and Mutagenicity
The ultimate biological outcome of DNA damage is reflected in the cytotoxicity and mutagenicity of the causative agent. Interestingly, a distinction emerges between Cr(V) and Cr(IV) in this regard.
| Parameter | Cr(V) | Cr(IV) | Key Findings |
| Cytotoxicity | Higher cytotoxicity. | Lower cytotoxicity. | Cell viability assays have indicated that Cr(V) complexes are generally more cytotoxic than Cr(IV) complexes. |
| Mutagenicity | Mutagenic. | Higher mutagenicity. | Despite its lower cytotoxicity, Cr(IV) has been suggested to be the more mutagenic species, potentially due to the nature of the DNA lesions it produces and their subsequent repair or misrepair. |
Experimental Protocols
Accurate assessment of Cr(V) and Cr(IV)-induced DNA damage relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slide in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA. Run the electrophoresis for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.
-
DNA Isolation and Digestion: Isolate genomic DNA from treated cells. Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended for low adduct levels): Enrich the adducted nucleotides, for example, by using butanol extraction or nuclease P1 treatment, which preferentially removes normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl end of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the adduct spots by autoradiography and quantify the level of radioactivity in each spot using a phosphorimager or by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Measurement of 8-OHdG by HPLC with Electrochemical Detection (HPLC-ECD)
This method provides a sensitive and specific quantification of the oxidative DNA lesion 8-OHdG.
-
DNA Isolation: Isolate genomic DNA from cells exposed to Cr(V) or Cr(IV).
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a combination of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
HPLC Separation: Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column. The mobile phase is typically a buffered aqueous solution with a small percentage of an organic solvent (e.g., methanol or acetonitrile) to achieve separation of the deoxynucleosides.
-
Electrochemical Detection: As the eluent passes through an electrochemical detector, 8-OHdG is selectively oxidized at a specific potential, generating an electrical signal. The peak area of this signal is proportional to the amount of 8-OHdG in the sample.
-
Quantification: Quantify the amount of 8-OHdG by comparing its peak area to a standard curve generated with known amounts of 8-OHdG. The level of 8-OHdG is typically expressed as the number of 8-OHdG lesions per 10⁵ or 10⁶ deoxyguanosine residues.
Signaling Pathways and Experimental Workflows
The cellular response to Cr(V) and Cr(IV)-induced DNA damage involves the activation of complex signaling pathways aimed at repairing the lesions or, if the damage is too severe, initiating programmed cell death.
The detection of these various forms of DNA damage requires specific experimental workflows. The following diagram illustrates a general workflow for assessing chromium-induced genotoxicity.
Upon DNA damage, cells activate complex signaling networks to coordinate cell cycle arrest and DNA repair. The primary sensors of DNA damage are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Chromium(5+)
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. The effective management of chemical waste, particularly hazardous materials like pentavalent chromium (Chromium(5+)), is a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information, including a comprehensive operational and disposal plan for Chromium(5+), ensuring you can conduct your vital work with confidence and security.
Immediate Safety and Handling
Chromium(5+) compounds, like other chromium species in higher oxidation states, are hazardous.[1] All handling of Chromium(5+) and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3] Personnel must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of a spill, it is crucial to evacuate the area and eliminate all ignition sources if the material is in a flammable powder form.[4] Spills should be cleaned up using a HEPA-filter vacuum or by moistening the material before carefully placing it into sealed, labeled containers for disposal.[4] Do not wash chromium waste into the sewer system.[4]
The Core Principle: Reduction to a More Stable State
The fundamental strategy for the safe disposal of higher-valent chromium compounds is the chemical reduction to the less toxic and less mobile trivalent state (Chromium(III)).[1][5][6] While specific protocols for Chromium(5+) are not as prevalent as for the more common hexavalent chromium (Cr(VI)), the same principles of reduction and precipitation apply. The overarching goal is to convert the soluble and hazardous Chromium(5+) into a stable, insoluble chromium(III) compound, which can then be disposed of as hazardous waste.
Operational and Disposal Plan: A Four-Stage Process
The disposal of Chromium(5+) waste should be approached systematically. The following four-stage process outlines the necessary steps from initial waste collection to final disposal.
Stage 1: Waste Segregation and Collection
Proper segregation of waste streams is the first critical step.
-
Aqueous Waste: Solutions containing Chromium(5+) should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Contaminated materials such as gloves, pipette tips, and paper towels must be collected in separate, sealed containers specifically designated for solid chromium waste.[2]
Stage 2: Chemical Treatment - Reduction
The primary treatment step involves the chemical reduction of Chromium(5+) to Chromium(III). This is typically performed in an acidic solution.
Experimental Protocol for Reduction:
-
Acidification: In a suitable container within a chemical fume hood, carefully acidify the aqueous chromium waste solution to a pH between 2 and 3.[7] This can be achieved by the slow addition of an acid like sulfuric acid while monitoring the pH.
-
Addition of Reducing Agent: Introduce a reducing agent to the acidified solution. Common and effective reducing agents for hexavalent chromium, which are also applicable to pentavalent chromium, include:
-
Monitoring the Reaction: The reduction reaction is typically accompanied by a color change. For instance, hexavalent chromium solutions change from yellow to blue/green upon reduction to trivalent chromium.[11] A similar visual cue may be observable for Chromium(5+). The reaction should be allowed to proceed to completion, which can take from 30 to 60 minutes.[12]
Stage 3: Chemical Treatment - Precipitation
Once the reduction to Chromium(III) is complete, the next step is to precipitate it out of the solution as an insoluble hydroxide.
Experimental Protocol for Precipitation:
-
pH Adjustment: Slowly add a base, such as sodium hydroxide or calcium hydroxide, to the solution to raise the pH to 8.0 or higher.[7]
-
Precipitation: As the pH increases, chromium(III) hydroxide (Cr(OH)₃), a non-toxic precipitate, will form.[7]
-
Separation: The precipitated solid can then be separated from the liquid by filtration or decantation.
Stage 4: Final Disposal
The final stage involves the proper disposal of both the solid and liquid waste components.
-
Solid Waste: The collected chromium(III) hydroxide precipitate, along with any other solid waste contaminated with chromium, is considered hazardous waste. It must be placed in a sealed, impermeable container and labeled appropriately.[13]
-
Liquid Waste: The remaining liquid (effluent) should be tested to ensure that the chromium concentration is below the permissible limits for sewer disposal, as determined by local regulations.[1]
-
Professional Disposal: All hazardous chromium waste must be disposed of through a licensed hazardous waste disposal company.[14] It is imperative to contact your institution's Environmental Health and Safety (EHS) department or the relevant state or federal environmental agency, such as the EPA, for specific guidance and to ensure compliance with all regulations.[4]
Quantitative Data for Treatment Parameters
For effective treatment of chromium waste, certain parameters are crucial. The following table summarizes key quantitative data based on established procedures for hexavalent chromium, which serve as a reliable guide for the treatment of pentavalent chromium.
| Parameter | Recommended Value/Range | Purpose |
| pH for Reduction | 2 - 3 | Optimizes the chemical reduction of higher-valent chromium to Cr(III).[7] |
| ORP for Reduction | 200 - 300 mV | Indicates the completion of the reduction reaction.[7] |
| pH for Precipitation | ≥ 8.0 | Facilitates the precipitation of Cr(III) as chromium hydroxide.[7] |
| Workplace Exposure Standard (for Cr(VI)) | 0.05 mg/m³ (8-hour TWA) | Regulatory limit for airborne exposure to be mindful of during handling.[3] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the entire disposal process, the following diagram illustrates the logical workflow from initial waste generation to final, safe disposal.
Caption: Workflow for the proper disposal of Chromium(5+) waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Chromium(5+) waste, protecting both their personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. research.arizona.edu [research.arizona.edu]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sensorex.com [sensorex.com]
- 8. How to remove chromium from Industrial Waste Water [netsolwater.com]
- 9. Which Technologies Are the Best at Removing Chromium from Industrial Water and Wastewater? - SAMCO Technologies [samcotech.com]
- 10. Removal of Chromium with The Complexing Agents from Industrial Effluents – Oriental Journal of Chemistry [orientjchem.org]
- 11. alarcorp.com [alarcorp.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 14. odu.edu [odu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
